5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVKXMOKCJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507711 | |
| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78046-28-3 | |
| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
This guide provides an in-depth exploration of the synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations inherent in this synthetic transformation.
Strategic Importance in Drug Discovery
This compound is a highly functionalized aromatic sulfonyl chloride. Its strategic value lies in its role as a versatile building block for creating complex molecular architectures. The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles—most notably amines—to form stable sulfonamide linkages.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Furthermore, the presence of a chlorine atom and two methoxy groups on the benzene ring offers specific steric and electronic properties that can be crucial for modulating a drug candidate's binding affinity, selectivity, and pharmacokinetic profile.[3][4] Its application has been noted in the synthesis of novel anti-cancer agents, underscoring its relevance in contemporary drug discovery programs.[5]
The Synthetic Pathway: Electrophilic Aromatic Chlorosulfonation
The principal route to this compound is the direct chlorosulfonation of its precursor, 4-chloro-1,3-dimethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry.
Causality of Reagent Selection
The choice of chlorosulfonic acid (HSO₃Cl) as the reagent is deliberate and multifaceted. It serves as both the source of the electrophilic sulfur species and the reaction medium. For the synthesis of a sulfonyl chloride, as opposed to a sulfonic acid, an excess of chlorosulfonic acid is employed.[6] This high concentration drives the equilibrium of the reaction forward, ensuring the final product is the sulfonyl chloride rather than the sulfonic acid intermediate.
Mechanistic Insights
The chlorosulfonation of an activated aromatic ring is a well-established, yet mechanistically nuanced, process.
-
Generation of the Electrophile : The reaction is initiated by the generation of a potent electrophile from chlorosulfonic acid. In the strongly acidic medium, a highly electrophilic species, often represented as sulfur trioxide (SO₃) or a related complex, is formed. Modern computational studies suggest that the mechanism may be a concerted, termolecular pathway that avoids the formation of a discrete sigma complex intermediate.[7][8][9] However, for conceptual clarity, the classical SEAr mechanism provides a robust framework.
-
Electrophilic Attack : The starting material, 4-chloro-1,3-dimethoxybenzene, is an electron-rich aromatic system. The two methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups, while the chlorine (-Cl) atom is a deactivating, yet also ortho, para-directing group. The regiochemical outcome is dictated by the overwhelming activating effect of the methoxy groups. The position C-5, which is ortho to the C-4 methoxy group and para to the C-2 methoxy group, is the most nucleophilic and sterically accessible site for electrophilic attack.
-
Formation of the Sigma Complex : The attack by the π-electrons of the benzene ring onto the electrophile forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Aromatization : A weak base present in the reaction medium, such as the chlorosulfonate anion (ClSO₃⁻), abstracts the proton from the C-5 position. This step restores the aromaticity of the ring, yielding the final product, this compound.
The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step. Adherence to these steps, particularly the safety protocols, is paramount.
Reagent & Equipment Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Chloro-1,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 1.0 | e.g., 10.0 g |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | ~5.0 | e.g., 33.7 mL |
| Crushed Ice | H₂O | 18.02 | - | e.g., 400 g |
| Deionized Water (cold) | H₂O | 18.02 | - | For washing |
| Suitable Recrystallization Solvent | - | - | - | As needed |
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Methodology
CAUTION: This procedure must be performed in a certified chemical fume hood. All glassware must be completely dry.[10]
-
Reagent Preparation: Place chlorosulfonic acid (e.g., 33.7 mL, ~5 eq.) into the three-necked round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Controlled Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 0 °C.
-
Substrate Addition: Dissolve 4-chloro-1,3-dimethoxybenzene (e.g., 10.0 g, 1.0 eq.) in a minimal amount of a dry, inert solvent like dichloromethane if necessary, or add it neat if it is a liquid. Add the substrate dropwise to the stirred, cooled chlorosulfonic acid via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5 °C. This reaction is highly exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. To ensure the reaction proceeds to completion, the mixture can then be carefully heated on a steam bath for 30-45 minutes.[11]
-
Quenching and Precipitation: Prepare a large beaker containing a slurry of crushed ice (e.g., 400 g). Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This step is extremely exothermic and will generate HCl gas. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product, preferably in a vacuum desiccator over a suitable drying agent.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and diethyl ether or benzene, to yield the final product as a crystalline solid.[11][12]
Trustworthiness: A Deep Dive into Safety & Handling
The safe execution of this synthesis is non-negotiable. Chlorosulfonic acid is a hazardous substance that demands rigorous safety protocols.
Hazard Profile of Chlorosulfonic Acid
-
Extreme Corrosivity: Causes severe, deep burns to skin and eyes upon contact.[10][13]
-
Violent Reactivity with Water: Reacts violently and exothermically with water, releasing large volumes of corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) mists.[13][14]
-
Inhalation Toxicity: Vapors and mists are extremely toxic and can cause fatal lung damage.[10][14]
-
Incompatibilities: Must be stored away from water, alcohols, bases, and combustible materials.[15][16]
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required.[13][16]
-
Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber) and a chemically resistant apron or lab coat.[16]
-
Respiratory Protection: All manipulations must occur within a high-efficiency chemical fume hood.[10] For spills or emergencies, a self-contained breathing apparatus is necessary.[14]
Emergency Procedures
-
Spills: Evacuate the area. Do NOT use water or combustible materials like sawdust for cleanup.[16] Neutralize small spills cautiously with a dry, inert material such as crushed limestone, sodium bicarbonate, or dry sand.[15][16]
-
Skin Contact: Immediately flush the affected area with large volumes of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Caption: Critical safety workflow for handling chlorosulfonic acid.
Conclusion
The synthesis of this compound via chlorosulfonation is a robust and scalable method for producing a high-value pharmaceutical intermediate. Success hinges on a thorough understanding of the electrophilic aromatic substitution mechanism, precise control over reaction conditions—particularly temperature—and an unwavering commitment to safety. By following the detailed protocols and safety directives outlined in this guide, researchers can confidently and safely execute this important synthetic transformation.
References
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Ruiz-Martinez, A., et al. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0770599 B1 - PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved from [Link]
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalspec.com [globalspec.com]
- 7. echemi.com [echemi.com]
- 8. [PDF] Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. | Semantic Scholar [semanticscholar.org]
- 9. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 14. macro.lsu.edu [macro.lsu.edu]
- 15. echemi.com [echemi.com]
- 16. nj.gov [nj.gov]
An In-depth Technical Guide to the Spectral Characteristics of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Introduction
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a bespoke chemical intermediate of significant interest to researchers and professionals in the field of drug discovery and development. Its unique substitution pattern, featuring two electron-donating methoxy groups and a moderately electron-withdrawing chloro group on the aromatic ring, coupled with the highly reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of novel sulfonamide derivatives. The precise characterization of this compound is paramount for its effective utilization, and a thorough understanding of its spectral data is the cornerstone of this characterization.
This guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predicted data is based on established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this document outlines the standard experimental protocols for acquiring such data, offering insights into the methodological choices that ensure data integrity and reproducibility.
Molecular Structure and Predicted Spectral Overview
The structure of this compound dictates its spectral fingerprint. The interplay of the substituents on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling constants in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents. The two methoxy groups are electron-donating, which generally shifts the signals of nearby protons upfield (to a lower ppm value). Conversely, the sulfonyl chloride and chloro groups are electron-withdrawing, causing a downfield shift (to a higher ppm value) for protons in their vicinity.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | Ar-H (H-6) |
| ~6.6 - 6.8 | s | 1H | Ar-H (H-3) |
| ~4.0 - 4.2 | s | 3H | OCH₃ (C-2) |
| ~3.9 - 4.1 | s | 3H | OCH₃ (C-4) |
Causality of Signal Assignment:
-
Aromatic Protons: The proton at the C-6 position is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. The proton at the C-3 position is shielded by the two electron-donating methoxy groups, resulting in an upfield shift. Due to the substitution pattern, these protons are expected to appear as singlets.
-
Methoxy Protons: The two methoxy groups are in different electronic environments. The methoxy group at C-2 is ortho to the sulfonyl chloride group and may experience a slight downfield shift compared to the methoxy group at C-4. Both will appear as sharp singlets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[3][4][5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-2 (Ar-C-O) |
| ~155 - 160 | C-4 (Ar-C-O) |
| ~135 - 140 | C-1 (Ar-C-S) |
| ~130 - 135 | C-6 (Ar-C-H) |
| ~115 - 120 | C-5 (Ar-C-Cl) |
| ~95 - 100 | C-3 (Ar-C-H) |
| ~56 - 58 | OCH₃ (C-2) |
| ~55 - 57 | OCH₃ (C-4) |
Causality of Signal Assignment:
-
Aromatic Carbons: The carbons attached to the oxygen atoms (C-2 and C-4) will be the most downfield due to the deshielding effect of the oxygen. The carbon attached to the sulfonyl chloride group (C-1) will also be significantly downfield. The carbon bearing the chlorine atom (C-5) will be shifted downfield compared to an unsubstituted carbon. The protonated aromatic carbons (C-3 and C-6) will have their chemical shifts influenced by the neighboring substituents.
-
Methoxy Carbons: The signals for the two methoxy carbons are expected to be in the typical range for such functional groups.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key absorptions will be from the sulfonyl chloride and the substituted benzene ring.[6][7]
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1380 - 1360 | Strong | Asymmetric SO₂ stretch |
| ~1280 - 1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1180 - 1160 | Strong | Symmetric SO₂ stretch |
| ~1020 - 1000 | Strong | Aryl-O stretch (symmetric) |
| ~850 - 800 | Strong | C-H out-of-plane bending |
| ~600 - 500 | Strong | C-S stretch |
| ~570 - 550 | Strong | S-Cl stretch |
Causality of Band Assignment:
-
Sulfonyl Chloride Group: The most characteristic bands for a sulfonyl chloride are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[6]
-
Aromatic and Methoxy Groups: The spectrum will also show typical absorptions for the aromatic ring C-H and C=C stretching, as well as C-H stretching and bending from the methoxy groups. The C-O stretching of the aryl ethers will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this class of compounds.
Predicted Mass Spectral Data (EI)
| m/z | Relative Intensity | Assignment |
| 270/272 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for two Cl atoms) |
| 235 | High | [M - Cl]⁺ |
| 171 | High | [M - SO₂Cl]⁺ |
| 156 | Moderate | [M - SO₂Cl - CH₃]⁺ |
| 128 | Moderate | [M - SO₂Cl - CH₃ - CO]⁺ |
Causality of Fragmentation:
-
Molecular Ion: The molecular ion peak is expected at m/z 270, with an M+2 peak at m/z 272 of approximately two-thirds the intensity, characteristic of a molecule containing two chlorine atoms.
-
Major Fragments: The primary fragmentation pathways are expected to involve the loss of the chlorine radical from the sulfonyl chloride group to give a stable sulfonyl cation, and the cleavage of the C-S bond to lose the entire sulfonyl chloride moiety. Subsequent fragmentations would involve losses of methyl groups and carbon monoxide from the aromatic ring.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
Synthesis Workflow
A plausible synthetic route to this compound involves the chlorosulfonation of 1-chloro-2,4-dimethoxybenzene.
Caption: Proposed synthetic workflow.
Step-by-Step Protocol:
-
Cool chlorosulfonic acid (3 equivalents) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer to 0 °C in an ice-salt bath.
-
Add 1-chloro-2,4-dimethoxybenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C.
IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol) for electrospray ionization.
-
Instrumentation: Acquire the mass spectrum on a mass spectrometer equipped with an electron ionization (EI) source.
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200 °C
-
Mass range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Conclusion
The predicted spectral data for this compound provides a robust framework for the identification and characterization of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for confirming the structure and purity of the compound. The experimental protocols outlined herein represent standard, field-proven methodologies that are essential for obtaining high-quality, reliable spectral data, thereby ensuring the integrity of subsequent research and development activities.
References
- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.
- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. By dissecting the influence of its distinct functional groups—a sulfonyl chloride, two methoxy groups, and a chlorine atom—on the chemical environment of the aromatic ring, we will predict and rationalize the chemical shifts and signal multiplicities. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing both theoretical understanding and actionable experimental protocols.
Introduction: The Role of NMR in Structural Elucidation
This compound is a polysubstituted aromatic compound frequently employed as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its substituents is critical to its reactivity and the properties of its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming the constitution of such molecules. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their electronic surroundings, and their spatial relationships through spin-spin coupling.[1] Concurrently, ¹³C NMR maps the carbon skeleton of the molecule, revealing the number of non-equivalent carbon atoms and their functionalization.[2] A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structural verification and purity assessment.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first analyze the molecular structure and the electronic effects of its substituents.
Caption: Structure of this compound with atom numbering.
The benzene ring is substituted with five groups, resulting in a low-symmetry molecule. This lack of symmetry dictates that all six carbons in the ring are chemically non-equivalent, and the two remaining aromatic protons are also in distinct environments.
Electronic Effects of Substituents:
-
-SO₂Cl (Sulfonyl chloride): This is a powerful electron-withdrawing group, both through induction and resonance. It strongly deshields ortho and para positions.[3]
-
-OCH₃ (Methoxy): This group is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen, but electron-withdrawing through induction (-I effect) due to oxygen's electronegativity. The resonance effect typically dominates, leading to increased electron density (shielding) at ortho and para positions.
-
-Cl (Chloro): Similar to methoxy, the chloro group exhibits a dual role. It is inductively withdrawing (-I) but has a weak resonance-donating effect (+R). Overall, it is considered a deactivating, ortho-para directing group.[4]
These competing electronic effects create a unique chemical shift landscape for each proton and carbon nucleus.
¹H NMR Spectral Analysis: A Proton's Perspective
A ¹H NMR spectrum of this compound is predicted to show four distinct signals: two singlets in the aromatic region and two singlets in the aliphatic region.
Aromatic Region (δ 7.0 - 8.5 ppm): The two aromatic protons, H-3 and H-6, are not adjacent and are too far apart for significant coupling. Therefore, they are expected to appear as singlets.
-
H-6: This proton is positioned ortho to the strongly electron-withdrawing sulfonyl chloride group. This proximity will cause a significant downfield shift, placing its signal at the lower end of the aromatic region. Its chemical shift is predicted to be in the range of δ 7.8 - 8.2 ppm .[5][6]
-
H-3: This proton is ortho to one methoxy group and meta to the chloro and sulfonyl chloride groups. The electron-donating resonance effect of the ortho methoxy group will shield this proton relative to H-6, shifting its signal upfield. Its chemical shift is predicted to be around δ 7.0 - 7.3 ppm .
Aliphatic Region (δ 3.8 - 4.2 ppm): The two methoxy groups are in chemically different environments and will therefore give rise to two separate signals.
-
-OCH₃ at C-2: This methoxy group is ortho to the bulky and electron-withdrawing sulfonyl chloride group. This environment will influence its chemical shift.
-
-OCH₃ at C-4: This methoxy group is flanked by a proton (H-3) and a chlorine atom (at C-5).
Due to these different neighboring groups, two distinct singlets are expected, likely in the range of δ 3.9 - 4.1 ppm . Differentiating between them without 2D NMR techniques like NOESY would be challenging.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-6 | 7.8 - 8.2 | s (singlet) | 1H |
| H-3 | 7.0 - 7.3 | s (singlet) | 1H |
| -OCH₃ (C2 or C4) | 3.9 - 4.1 | s (singlet) | 3H |
| -OCH₃ (C4 or C2) | 3.9 - 4.1 | s (singlet) | 3H |
| Table 1: Predicted ¹H NMR Data for this compound. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts are governed by the electronegativity of attached atoms and the resonance effects of the substituents.[7]
Aromatic Carbons (δ 110 - 165 ppm): The chemical shifts of aromatic carbons are highly sensitive to their substituents.[8][9]
-
C-2 & C-4 (Carbons bonded to -OCH₃): Carbons directly attached to oxygen are significantly deshielded and will appear far downfield, typically in the δ 155 - 165 ppm range.
-
C-1 (Carbon bonded to -SO₂Cl): The direct attachment to the sulfonyl group will also cause a downfield shift, but generally less pronounced than a direct oxygen bond. A predicted range is δ 135 - 145 ppm .
-
C-5 (Carbon bonded to -Cl): The carbon bearing the chlorine atom will also be downfield, with an expected shift around δ 125 - 135 ppm .[10]
-
C-6 & C-3 (Carbons bonded to -H): These carbons are primarily influenced by the effects of neighboring substituents. C-6, being ortho to the powerful -SO₂Cl group, will be more deshielded than C-3. Their signals are expected in the δ 110 - 130 ppm range.
Aliphatic Carbons (δ 55 - 65 ppm): The two methoxy carbons will appear as sharp signals in the typical range for sp³ carbons bonded to oxygen. Due to their non-equivalent environments, they will have slightly different chemical shifts, predicted to be in the δ 56 - 62 ppm range.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 / C-4 | 155 - 165 |
| C-4 / C-2 | 155 - 165 |
| C-1 | 135 - 145 |
| C-5 | 125 - 135 |
| C-6 | 115 - 130 |
| C-3 | 110 - 120 |
| -OCH₃ | 56 - 62 |
| -OCH₃ | 56 - 62 |
| Table 2: Predicted ¹³C NMR Data for this compound. |
Experimental Protocols for Data Acquisition
Achieving high-quality, reproducible NMR data requires careful sample preparation and parameter optimization.[11]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility, acetone-d₆ or DMSO-d₆ can be used.[12]
-
Concentration:
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently agitate (e.g., vortex) to ensure complete dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Spectrometer Operation and Parameter Selection
The following is a generalized workflow for a modern Fourier Transform NMR spectrometer.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]
- 6. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 7. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
<
Introduction
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound, a class of molecules that serve as crucial intermediates in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. The precise characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2][3] This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, detailing ionization strategies, fragmentation pathways, and a validated experimental protocol for its analysis. The principles and methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and structurally related compounds.
Molecular Structure and Isotopic Signature
A foundational understanding of the analyte's structure is critical for predicting its mass spectrometric behavior.
-
Chemical Formula: C₈H₈ClO₄S
-
Molecular Weight (Average): 267.66 g/mol
-
Monoisotopic Mass: 265.9832 Da (for ¹²C₈¹H₈³⁵Cl¹⁶O₄³²S)
The presence of both chlorine and sulfur atoms imparts a highly characteristic isotopic pattern to the molecular ion cluster, which is a key diagnostic feature for identification.
-
Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[4] This results in a prominent M+2 peak with an intensity approximately one-third that of the monoisotopic (M) peak.[5][6]
-
Sulfur Isotopes: Sulfur also possesses stable isotopes, primarily ³²S (95.02%) and ³⁴S (4.21%).[5] This contributes a smaller M+2 peak.
The combination of these elements creates a distinctive isotopic pattern for the molecular ion ([M]⁺˙ or [M+H]⁺). The ratio of the M peak (containing ³⁵Cl and ³²S) to the M+2 peak (containing ³⁷Cl and ³²S, or ³⁵Cl and ³⁴S) will be dominated by the chlorine contribution, providing a powerful confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can resolve these isotopic peaks and provide accurate mass measurements, further solidifying the molecular formula assignment.[2][7]
Ionization Techniques: Rationale and Selection
The choice of ionization technique is pivotal and depends on the analyte's properties and the desired information. For this compound, soft ionization techniques are preferred to preserve the molecular ion for subsequent fragmentation analysis (MS/MS).
Electrospray Ionization (ESI): ESI is a highly versatile and widely used technique for polar and semi-polar molecules.[8]
-
Positive Ion Mode ([M+H]⁺): While possible, protonation of the sulfonyl chloride group is not highly favored. Adduct formation with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) is more likely, especially if salts are present.
-
Negative Ion Mode ([M-H]⁻ or Adducts): Due to the electronegative nature of the sulfonyl and chloro groups, negative ion mode can be effective. However, the compound lacks an acidic proton, making deprotonation difficult. Formation of adducts with anions from the mobile phase (e.g., [M+Cl]⁻, [M+HCOO]⁻) may occur. The high reactivity of the sulfonyl chloride with nucleophilic solvents (like methanol or water) can lead to in-source reactions, forming the corresponding sulfonate ester or sulfonic acid, which are readily ionized in negative mode.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable small molecules.
-
Mechanism: APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte through gas-phase reactions. This process is generally more robust and less susceptible to matrix suppression than ESI.[9]
-
Applicability: Given the moderate polarity of the target compound, APCI is a strong candidate, often yielding a prominent protonated molecule [M+H]⁺ or a molecular ion [M]⁺˙ with minimal in-source fragmentation.
Recommendation: For initial screening, APCI in positive ion mode is often the most direct approach to observe the molecular ion. However, due to the compound's reactivity, ESI in negative ion mode should also be explored, as it can provide valuable information about potential hydrolysis or solvolysis products which are themselves important process-related impurities.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[1][10] By isolating the molecular ion (or a suitable precursor) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
The fragmentation of aromatic sulfonyl chlorides and related sulfonamides is well-documented and typically proceeds through specific pathways.[11][12][13] The primary bond cleavages are expected to occur at the weakest points in the structure, particularly the C-S and S-Cl bonds.
Predicted Fragmentation Pathway:
-
Loss of Chlorine Radical (•Cl): Cleavage of the S-Cl bond is a common initial fragmentation step, yielding a sulfonyl radical cation at m/z 231.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da).[11][12] This often occurs via a rearrangement mechanism and is a strong indicator of the sulfonyl group. This can happen from the molecular ion or subsequent fragments.
-
Cleavage of the Aryl-Sulfur Bond: The C-S bond can cleave, leading to the formation of the substituted benzene ring cation at m/z 171. The complementary fragment, [SO₂Cl]⁺, would be at m/z 99 (with an A+2 peak at 101 for the ³⁷Cl isotope).[14]
-
Loss of Methyl Radicals (•CH₃): The methoxy groups can lose methyl radicals (15 Da), typically after initial fragmentation events. This results in sequential losses of 15 Da from fragment ions.
A summary of the key predicted ions is presented in the table below.
| m/z (³⁵Cl) | Proposed Formula | Description of Loss from Precursor (m/z 266) |
| 266.0 | [C₈H₈ClO₄S]⁺˙ | Molecular Ion |
| 231.0 | [C₈H₈O₄S]⁺˙ | Loss of •Cl |
| 202.0 | [C₈H₈ClO₂]⁺˙ | Loss of SO₂ |
| 171.0 | [C₈H₈ClO₂]⁺ | Loss of •SO₂Cl (Aryl Cation) |
| 156.0 | [C₇H₅ClO₂]⁺ | Loss of •SO₂Cl and •CH₃ |
| 99.0 | [SO₂Cl]⁺ | Loss of Aryl Radical (Sulfonyl Cation) |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15][16]
1. Sample Preparation:
-
Caution: Sulfonyl chlorides are reactive and sensitive to moisture. Use anhydrous solvents and handle samples promptly.
-
Prepare a stock solution of the analyte at 1 mg/mL in anhydrous acetonitrile.[17]
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture matching the initial mobile phase conditions (e.g., 90:10 water:acetonitrile).[17][18]
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.[19]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions (APCI-Positive Mode):
-
Ion Source: APCI
-
Polarity: Positive
-
Scan Mode: Full Scan (for initial survey) and Product Ion Scan (for MS/MS)
-
Mass Range (Full Scan): m/z 100-400
-
Precursor Ion (MS/MS): m/z 266.0
-
Gas Temperature: 350 °C
-
Vaporizer Temperature: 400 °C
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Corona Current: 4 µA
-
Collision Energy (for MS/MS): Ramp from 15-40 eV to observe the full fragmentation profile.
Data Interpretation and Visualization
The acquired data should be processed to confirm the identity and structure of the analyte.
Workflow Diagram:
Caption: A typical workflow for the analysis of this compound.
Fragmentation Pathway Diagram:
Caption: Proposed major fragmentation pathways for the molecular ion of the target analyte.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process requiring careful consideration of the compound's reactivity and inherent structural features. By leveraging appropriate ionization techniques like APCI, employing high-resolution instrumentation to resolve the characteristic isotopic signature, and performing detailed MS/MS fragmentation analysis, a confident and unambiguous structural confirmation can be achieved. The methodologies outlined in this guide provide a comprehensive framework for researchers to successfully characterize this important synthetic intermediate, ensuring data integrity and supporting the advancement of chemical and pharmaceutical development.
References
-
NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]
-
PubMed. (2022-09-30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
-
SciSpace. (2019-12-01). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]
-
NIH. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PMC. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]
-
Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Retrieved from [Link]
-
NIH. (2025-09-16). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highlights of Mass Spectrometric Methodologies in Environmental Pollution. Retrieved from [Link]
-
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
ACD/Labs. (2008-07-30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
LCGC International. (2006-04-01). Interpretation of Isotope Peaks in Small Molecule LC?MS. Retrieved from [Link]
-
NIST. (n.d.). (+)-Camphor-10-sulfonyl chloride. WebBook. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Isotope Analysis of Sulfur, Bromine, and Chlorine in Individual Anionic Species by Ion Chromatography/Multicollector-ICPMS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1, 25.8, and 27 min in the HPLC chromatogram. Retrieved from [Link]
-
Chromatography Online. (2021-09-01). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Isotopes. Chlorinated Solvents: A Forensic Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Application of liquid chromatography-electrospray-tandem mass spectrometry for the identification and characterisation of linear alkylbenzene sulfonates and sulfophenyl carboxylates in sludge-amended soils. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]
-
NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-08-29). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2025-08-05). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Retrieved from [Link]
-
NIH. (2021-12-01). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-. WebBook. Retrieved from [Link]
Sources
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry [infoscience.epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of liquid chromatography-electrospray-tandem mass spectrometry for the identification and characterisation of linear alkylbenzene sulfonates and sulfophenyl carboxylates in sludge-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 19. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
physical and chemical properties of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 78046-28-3), a key intermediate in synthetic organic chemistry. The document delineates its fundamental physicochemical properties, core reactivity, and established protocols for its synthesis and purification. Emphasis is placed on the compound's role as a versatile building block, particularly in the development of novel pharmaceutical and agrochemical agents. Safety protocols, handling procedures, and storage requirements are also detailed to ensure safe and effective utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a deep technical understanding of this important reagent.
Introduction
This compound is a polysubstituted aromatic sulfonyl chloride that has garnered significant interest as a molecular scaffold and synthetic intermediate. Its structure is characterized by a benzene ring functionalized with a highly reactive sulfonyl chloride group, a chloro substituent, and two electron-donating methoxy groups. This unique combination of functional groups imparts a distinct reactivity profile, making it an invaluable tool for synthetic chemists.
The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives. This reactivity is the cornerstone of its utility, allowing for the facile introduction of the 5-chloro-2,4-dimethoxyphenylsulfonyl group into target molecules. The presence of the chloro and methoxy substituents on the aromatic ring not only influences the electronic properties of the sulfonyl chloride group but also provides additional sites for chemical modification, further expanding its synthetic potential. In the context of drug discovery, the sulfonamide linkage formed from this reagent is a well-established pharmacophore found in numerous therapeutic agents, highlighting the compound's relevance in medicinal chemistry.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 78046-28-3 | [3][4][5] |
| Molecular Formula | C₈H₈Cl₂O₄S | [3][4][5] |
| Molecular Weight | 271.12 g/mol | [4][5] |
| Appearance | White to off-white solid | Inferred from related compounds[6][7] |
| Melting Point | 154-156 °C | [3] |
| Solubility | Reacts with protic solvents (water, alcohols); Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) | General chemical knowledge |
| InChI Key | HXTZVKXMOKCJPE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC | [3] |
Core Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the electrophilic sulfur atom of the sulfonyl chloride group. This functional group is highly susceptible to attack by nucleophiles, leading to displacement of the chloride ion.
Nucleophilic Substitution Reactions
Mechanism Insight: The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of a chloride ion. The presence of two electron-donating methoxy groups on the benzene ring can slightly modulate the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.
-
Formation of Sulfonamides: This is one of the most common and valuable reactions of this compound. It reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form highly stable sulfonamides.[1] This reaction is fundamental in the synthesis of many pharmaceutical compounds.
-
Formation of Sulfonate Esters: In a similar fashion, reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.[1] These esters themselves can be useful intermediates in subsequent cross-coupling reactions or as protecting groups.
-
Hydrolysis: The compound is moisture-sensitive and will hydrolyze in the presence of water to form the corresponding 5-Chloro-2,4-dimethoxybenzenesulfonic acid.[1][8] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain the integrity of the reagent.
Influence of Aromatic Substituents
The chloro and dimethoxy groups are not merely passive spectators. They are ortho- and para-directing activators (methoxy) or deactivators (chloro), which would influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the ring, should they be desired.[1] However, the sulfonyl chloride group itself is strongly deactivating, making further ring substitution challenging.
Synthesis and Purification
The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[9][10]
Synthetic Pathway Overview
The logical pathway involves the direct chlorosulfonation of the readily available precursor, 4-chloro-1,3-dimethoxybenzene.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is a representative procedure based on established methods for chlorosulfonation.[9][10]
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a gas bubbler to vent HCl byproduct into a scrubber. Ensure the system is completely dry.
-
Reagent Charging: Charge the flask with 4-chloro-1,3-dimethoxybenzene dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 to -10 °C using an ice-salt or acetone/dry ice bath.
-
Causality: Low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as the corresponding sulfone.[10]
-
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 0 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-4 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup/Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Causality: This step safely quenches the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.
-
-
Isolation: The precipitated solid product is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum.
Purification Protocol
The most common method for purifying solid organic compounds is recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice might be an ethanol/water mixture or a hydrocarbon solvent like toluene.
-
Procedure: Dissolve the crude, dry solid in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure this compound.
Applications in Research and Development
The primary application of this reagent is as a versatile building block for constructing more complex molecules with potential biological activity.
Scaffold for Bioactive Molecules
The 5-chloro-2,4-dimethoxyphenylsulfonyl moiety can be considered a molecular "scaffold." The sulfonyl chloride handle allows for its covalent attachment to various nucleophilic "fragments," such as amines or phenols, which may themselves possess desirable pharmacological properties. The resulting sulfonamides are often investigated for a wide range of therapeutic targets.
Caption: Role as a central scaffold in synthetic chemistry.
Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate care. It is classified as a corrosive material.[8][11][12]
| Hazard | Handling & Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[8][11][12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][11][13] |
| Respiratory Irritant | May cause respiratory irritation.[11][13] Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] |
| Moisture Sensitive | Reacts with water and moisture, potentially violently, to release corrosive HCl gas.[8][11] Ensure all glassware is dry and handle under an inert atmosphere (e.g., nitrogen or argon) where possible. |
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[6][8] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[8]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[6][11] If inhaled, move to fresh air.[8] If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[8][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be disposed of down the drain.
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and sulfonate esters, which are key functional groups in medicinal chemistry and materials science. While its corrosive and moisture-sensitive nature demands careful handling, a thorough understanding of its properties, as outlined in this guide, enables its safe and effective application in the laboratory. Its utility as a functionalized scaffold ensures its continued importance in the pursuit of novel and complex molecular architectures.
References
-
Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]
-
N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
-
N,N-DIDECYL-N-METHYL-N-(3- TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40-42% in methanol Safety Data Sheet. (2015, January 5). Gelest. Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET - 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride. (2023, August 23). Fisher Scientific. Retrieved January 17, 2026, from [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2,4-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
-
2,4,5-Trimethoxybenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). Beijing Hwrk Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
- WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound. (n.d.). Google Patents.
-
G. B., B., & G, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Benzenesulfonyl chloride. (1921). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 78046-28-3 [sigmaaldrich.com]
- 4. 5-CHLORO-2,4-DIMETHOXY-BENZENESULFONYL CHLORIDE CAS#: 78046-28-3 [amp.chemicalbook.com]
- 5. This compound - CAS:78046-28-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. fishersci.se [fishersci.se]
- 7. 2,5-二甲氧基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride
Abstract
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a pivotal intermediate in modern organic synthesis, valued for its specific reactivity profile which is harnessed in the development of novel pharmaceuticals and agrochemicals.[1][2] The molecule's chemical behavior is dictated by the interplay between the highly electrophilic sulfonyl chloride moiety and the electronic effects of the chloro and dimethoxy substituents on the aromatic ring. This guide provides a comprehensive analysis of its structure, electronic properties, and characteristic reactions. It further details field-proven experimental protocols and mechanistic insights to equip researchers with the knowledge required for its effective application in complex synthetic pathways.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by its molecular architecture. The central phenyl ring is functionalized with three distinct groups, each imparting a unique electronic influence that modulates the molecule's overall behavior.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center of the molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration creates a powerful electron-withdrawing effect, rendering the sulfur atom exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.
-
Dimethoxy Groups (-OCH₃): Located at positions 2 and 4, these groups are strong electron-donating groups (EDGs) via the resonance effect (+M). They increase the electron density of the benzene ring, which can subtly influence the reactivity of the attached sulfonyl chloride.
-
The Chloro Group (-Cl): Positioned at C5, the chlorine atom acts as an electron-withdrawing group (EWG) through its inductive effect (-I), while also contributing weak electron donation through resonance. The presence of chlorine is significant in many drug candidates for its role in modifying physicochemical properties like lipophilicity and metabolic stability.[3]
The combination of these substituents creates a nuanced electronic environment. The potent electrophilicity of the sulfur center dominates the molecule's reactivity, primarily leading to nucleophilic substitution reactions.
Caption: Molecular structure highlighting the key functional groups.
Core Reactivity: Nucleophilic Substitution at Sulfur
The predominant reaction pathway for this compound involves nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This reaction is the foundation for creating a diverse array of derivatives. The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type).[4][5][6] Studies on related benzenesulfonyl chlorides suggest the reaction proceeds through a trigonal bipyramidal transition state.[5][7]
Sulfonamide Synthesis: A Cornerstone Reaction
The reaction of this compound with primary or secondary amines is arguably its most important application, yielding substituted sulfonamides.[8][9] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[10][11]
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Primary amines generally exhibit higher reactivity than secondary amines, a difference attributable to both steric hindrance and nucleophilicity.[8]
Caption: General experimental workflow for sulfonamide synthesis.
Mechanistic Pathway of Sulfonylation
The formation of a sulfonamide proceeds via a well-established Sₙ2-type mechanism at the sulfur center. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. The subsequent collapse of this intermediate expels the chloride ion, the most stable leaving group, to form the protonated sulfonamide. A base then deprotonates the nitrogen to yield the final, neutral product.
Caption: Sₙ2-type mechanism for sulfonamide formation.
Other Nucleophilic Displacement Reactions
-
Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 5-chloro-2,4-dimethoxybenzenesulfonic acid.[1] This underscores the need for anhydrous conditions during its use and storage. Mechanistic studies on related benzenesulfonyl chlorides confirm that hydrolysis also proceeds via an Sₙ2 pathway.[4][5]
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. This reaction is generally slower than aminolysis and may require heating or the use of a stronger base to facilitate the deprotonation of the alcohol.
Synthesis and Handling
The most common laboratory and industrial synthesis of this compound involves the direct chlorosulfonation of 1-chloro-2,4-dimethoxybenzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent.[1][12]
General Synthetic Procedure:
-
The starting material, 1-chloro-2,4-dimethoxybenzene, is cooled to a low temperature (e.g., 0 to -10 °C).
-
Chlorosulfonic acid is added dropwise under vigorous stirring, maintaining the low temperature.[12]
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete reaction.[12]
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.
Due to its reactivity with water, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Quantitative Data and Properties
| Property | Value | Source |
| CAS Number | 78046-28-3 | |
| Molecular Formula | C₈H₈Cl₂O₄S | |
| Molecular Weight | 287.12 g/mol | N/A |
| Melting Point | 154-156 °C | |
| Physical Appearance | White to off-white solid | N/A |
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide
This protocol provides a representative, self-validating system for the synthesis of a sulfonamide derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting sulfonyl chloride.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction:
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess amine and pyridine, while the basic wash removes any residual acid.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide.
References
- ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- D'Souza, M. J., & Kevill, D. N. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.
- Smolecule. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
- Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews, 18, 123–151.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride.
- Sigma-Aldrich. This compound | 78046-28-3.
- Ali, I., Wani, W. A., & Saleem, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Begam, G., & Shajahan, S. M. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
- Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilicity of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. The document elucidates the intricate interplay of electronic and steric effects imparted by the chloro and dimethoxy substituents on the reactivity of the sulfonyl chloride moiety. A thorough examination of its synthetic routes, reactivity profile, and applications in sulfonamide and sulfonate ester formation is presented. Detailed, field-proven experimental protocols for its synthesis and subsequent nucleophilic substitution reactions are provided, underpinned by mechanistic insights. This guide is intended to be an essential resource for chemists engaged in the design and execution of synthetic strategies involving this versatile reagent.
Introduction: The Strategic Importance of Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Their reactivity is centered at the highly electrophilic sulfur atom, which is rendered susceptible to nucleophilic attack by the strong electron-withdrawing capabilities of the two oxygen atoms and the chlorine atom. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of this electrophilicity, thereby modulating the reactivity of the sulfonyl chloride to suit a diverse range of synthetic applications.
This compound is a particularly noteworthy member of this class. The presence of two electron-donating methoxy groups and one electron-withdrawing chloro group creates a unique electronic environment that dictates its reactivity profile. This guide will delve into the chemical principles governing the electrophilicity of this molecule, providing a robust framework for its effective utilization in research and development.
Molecular Architecture and its Influence on Electrophilicity
The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its substituents. A nuanced understanding of these factors is paramount for predicting its behavior in chemical reactions.
Electronic Effects: A Balancing Act of Induction and Resonance
The electrophilicity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the benzene ring. This influence can be dissected into two primary components: the inductive effect and the resonance effect.
-
Inductive Effect: This effect is transmitted through the sigma bonds and is primarily dependent on the electronegativity of the atoms.
-
The chloro group is strongly electronegative and therefore exerts a significant electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the sulfonyl sulfur by withdrawing electron density from the ring.
-
The methoxy groups , with their electronegative oxygen atoms, also exhibit an electron-withdrawing inductive effect (-I).
-
-
Resonance Effect: This effect involves the delocalization of pi electrons across the aromatic system.
-
The chloro group , possessing lone pairs of electrons, can donate electron density to the ring through resonance (+R). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.
-
The methoxy groups are powerful electron-donating groups through resonance (+R) due to the lone pairs on the oxygen atoms. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1]
-
The net electronic effect of these substituents on the electrophilicity of the sulfonyl chloride can be semi-quantitatively assessed using Hammett substituent constants (σ) . These constants provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.[2]
| Substituent | Position | Hammett Constant (σ) | Effect on Electrophilicity of Sulfonyl Group |
| Chloro | meta (to SO2Cl) | +0.37 | Electron-withdrawing, increases electrophilicity |
| Methoxy | ortho (to SO2Cl) | -0.39 (σp) | Electron-donating, decreases electrophilicity |
| Methoxy | para (to SO2Cl) | -0.27 | Electron-donating, decreases electrophilicity |
Note: Hammett constants are typically determined for meta and para substituents. The value for the ortho-methoxy group is approximated using the para value, though steric effects can also play a significant role in this position.
The overall electrophilicity of the sulfonyl sulfur in this compound is a result of the competing electronic effects. The electron-withdrawing inductive effect of the chlorine atom is counteracted by the strong electron-donating resonance effects of the two methoxy groups. This moderated electrophilicity makes the compound a versatile reagent, reactive enough to engage with a wide range of nucleophiles under controlled conditions, yet stable enough for convenient handling and storage.
Steric Considerations
The ortho-methoxy group can exert a steric hindrance effect, potentially impeding the approach of bulky nucleophiles to the sulfonyl sulfur. This steric congestion can influence the rate and feasibility of nucleophilic substitution reactions. However, studies on ortho-alkyl substituted sulfonyl chlorides have shown a counterintuitive acceleration of reaction rates, which has been attributed to relief of steric strain in the transition state.[3] While not directly analogous, this highlights the complex nature of steric effects in this class of compounds.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically proceeds via the chlorosulfonation of the corresponding 4-chloro-1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring.
Caption: Synthetic route to this compound.
A detailed experimental protocol for this transformation is provided in Section 5.
Reactivity Profile: Gateway to Sulfonamides and Sulfonate Esters
The primary utility of this compound lies in its ability to undergo nucleophilic substitution at the sulfonyl sulfur. This reaction provides a facile route to the synthesis of a diverse array of sulfonamides and sulfonate esters, many of which are of significant interest in medicinal chemistry and materials science.
The reaction with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. The base serves to neutralize the HCl generated during the reaction.
Caption: General scheme for sulfonamide synthesis.
Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters.
Caption: General scheme for sulfonate ester synthesis.
Applications in Drug Discovery and Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents including antibiotics, diuretics, and anticonvulsants. The ability to readily synthesize diverse sulfonamide libraries using reagents like this compound is of immense value in the drug discovery process. The specific substitution pattern of this reagent can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug candidate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound.
Synthesis of this compound
Materials:
-
4-Chloro-1,3-dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add 4-chloro-1,3-dimethoxybenzene (1 equivalent) to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
General Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask at 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its electrophilicity, moderated by the interplay of electron-donating and electron-withdrawing substituents, allows for controlled reactions with a broad spectrum of nucleophiles. This guide has provided a detailed examination of the electronic and steric factors governing its reactivity, along with practical protocols for its synthesis and application. A thorough understanding of these principles will empower researchers to effectively harness the synthetic potential of this important building block in the development of novel molecules with applications in medicine and beyond.
References
- Chapman, N. B., & Shorter, J. (1972).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
- U.S. Patent No. 3,965,173. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Kice, J. L., & Kasperek, G. J. (1969). Nucleophilic substitution at sulfonyl sulfur. The anomalous acceleration by ortho alkyl groups in the hydrolysis of substituted benzenesulfonyl chlorides. Journal of the American Chemical Society, 91(20), 5510–5516.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and other fine chemicals. The presence of the highly reactive sulfonyl chloride functional group, along with the chloro and dimethoxy substituents on the aromatic ring, imparts a unique chemical profile that is crucial for its utility in drug development and organic synthesis. However, this reactivity also presents significant challenges regarding the compound's stability and proper storage. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.
Chemical Profile and Inherent Reactivity
This compound is an aromatic sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability. The key reaction to consider is its interaction with nucleophiles, the most common of which is water.
The Dominant Degradation Pathway: Hydrolysis
The principal degradation pathway for this compound is hydrolysis. In the presence of moisture, the sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid, 5-Chloro-2,4-dimethoxybenzenesulfonic acid, and hydrochloric acid.[1] This reaction is generally irreversible and leads to a loss of the desired reactivity of the starting material.
The rate of hydrolysis can be influenced by the electronic properties of the substituents on the benzene ring. The two methoxy groups (-OCH₃) are electron-donating, which can increase the electron density on the sulfur atom, potentially modulating the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
Key Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound. Understanding and controlling these factors is paramount for preserving the compound's quality over time.
Moisture: The Arch-Nemesis
As established, moisture is the most critical factor affecting the stability of sulfonyl chlorides.[2] Exposure to atmospheric humidity or residual moisture in solvents or reaction vessels will initiate hydrolysis. Therefore, all handling and storage procedures must be designed to minimize contact with water.
Temperature: A Catalyst for Degradation
Light: A Potential, Though Less Documented, Threat
While the primary concern for sulfonyl chlorides is their hydrolytic instability, photodegradation can be a factor for some aromatic compounds. The energetic input from UV or visible light can potentially lead to the cleavage of the S-Cl bond or other photochemical reactions. Although specific photostability studies on this compound are not extensively documented, it is a prudent practice to protect the compound from light, especially during long-term storage, in line with general guidelines for light-sensitive reagents.
Recommended Storage and Handling Protocols
To ensure the long-term stability and usability of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to minimize degradation.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2] Refrigeration (2-8 °C) is often recommended. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To exclude atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, opaque container made of a compatible material (e.g., glass). | To prevent moisture ingress and protect from light. |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[2] | To prevent accidental contact with substances that could cause hazardous reactions. |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of dry inert gas.
-
Use of Dry Equipment: Ensure all glassware, spatulas, and other equipment are thoroughly dried before use.
-
Solvent Quality: Use anhydrous solvents for all reactions and manipulations.
-
Minimize Exposure: Open containers for the shortest possible time and securely reseal them immediately after use.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat.[2]
Sources
safe handling procedures for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . The following sections detail the compound's hazards, necessary precautions, and emergency protocols, grounded in established safety data and practices.
Compound Identification and Hazard Overview
This compound (CAS No. 78046-28-3) is a sulfonyl chloride derivative.[1] Like many sulfonyl chlorides, its primary hazard stems from its reactivity, particularly with nucleophiles such as water, which can lead to the formation of corrosive byproducts.
Key Hazards:
-
Corrosivity: The compound is classified as corrosive. It can cause severe skin burns and serious eye damage.[2][3] Contact with moisture in the air or on skin can release hydrochloric acid, contributing to its corrosive nature.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]
-
Moisture Sensitivity: The compound is moisture-sensitive and can decompose in the presence of water.[2][6][7] This reactivity is a critical consideration for both storage and handling.
Physicochemical Data Summary
A clear understanding of the compound's physical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 78046-28-3 | [1] |
| Molecular Formula | C8H8Cl2O4S | [1] |
| Molecular Weight | 271.12 g/mol | [1] |
| Melting Point | 154-156 °C | |
| Appearance | Solid | [8] |
Risk Assessment and Mitigation: A Proactive Approach
A thorough risk assessment must be conducted before any handling of this compound. This involves identifying potential exposure scenarios and implementing robust control measures.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through engineering controls.
-
Chemical Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to control the inhalation of dust and vapors.[2][5][9]
-
Ventilation: Adequate general laboratory ventilation is necessary to supplement the local exhaust of the fume hood.[2][7][10]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][9][10]
Personal Protective Equipment (PPE): Essential for Direct Handling
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2][4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2][4]
-
Respiratory Protection: In situations where dust generation cannot be fully controlled by a fume hood, a NIOSH-approved respirator may be necessary.[2]
Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the fume hood.
-
Donning PPE: Put on all required PPE before opening the compound's container.
-
Dispensing: Carefully open the container inside the fume hood. Minimize the generation of dust when transferring the solid. Use a spatula to weigh the desired amount into a tared, sealed container.
-
Closure: Securely close the primary container immediately after dispensing.
Reaction Setup and Quenching
-
Inert Atmosphere: Due to its moisture sensitivity, reactions involving this compound should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]
-
Controlled Addition: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.
-
Quenching: Unreacted sulfonyl chloride should be quenched carefully. A common method is the slow addition of the reaction mixture to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute aqueous base like sodium bicarbonate), always within a fume hood.
Workflow for Safe Handling
Caption: Sequential workflow for handling this compound.
Storage and Waste Management
Proper storage and disposal are integral to the overall safety protocol.
Storage
-
Container: Store in a tightly sealed container to prevent contact with moisture.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[2]
-
Incompatibilities: Store away from strong oxidizing agents and bases.[6][7]
Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed waste bag.
-
Excess Reagent: Unused or waste material should be treated as hazardous waste and disposed of through a licensed disposal company, in accordance with local, state, and federal regulations.[4][11]
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[2]
-
Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Emergency Response Logic
Caption: Decision-making workflow for emergency response to an incident.
Conclusion
This compound is a valuable reagent in research and development, but its hazardous properties necessitate rigorous adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide provides the foundational knowledge for a comprehensive safety plan, which should always be tailored to specific laboratory conditions and experimental designs.
References
-
Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. Cole-Parmer. Available at: [Link]
Sources
- 1. 5-CHLORO-2,4-DIMETHOXY-BENZENESULFONYL CHLORIDE CAS#: 78046-28-3 [amp.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent chemical class, its synthesis, physical and spectral properties, and its role as a versatile building block in the creation of complex molecules.
Section 1: Historical Context and Discovery
The history of this compound is intrinsically linked to the broader story of sulfonamides, a class of compounds that revolutionized medicine in the 20th century. The journey began in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide dye. This led to the development of a wide array of "sulfa drugs" that were the first effective systemic antibiotics.
Further research into the molecular modifications of these early antibacterial agents unveiled unexpected therapeutic applications.[1] In the 1950s, scientists discovered that certain sulfonamides exhibited diuretic properties, leading to the development of drugs for hypertension and heart failure. This era of exploration into structure-activity relationships established substituted benzenesulfonyl chlorides as crucial precursors for synthesizing new therapeutic agents.
While a definitive, seminal publication marking the initial discovery of this compound (CAS No. 78046-28-3) is not readily apparent in a survey of historical literature, its modern preparation is well-documented. A notable example of its synthesis is detailed in a 2021 patent, highlighting its contemporary relevance as a chemical intermediate. The synthesis involves the chlorosulfonation of 1-chloro-2,4-dimethoxybenzene, a process that aligns with established methods for preparing aromatic sulfonyl chlorides.
The likely impetus for its initial synthesis can be inferred from the ongoing quest within medicinal chemistry to create novel sulfonamide derivatives with tailored electronic and steric properties for specific biological targets. The chloro and dimethoxy substituents on the benzene ring of this particular sulfonyl chloride offer chemists precise control over the molecule's reactivity and the physicochemical properties of its downstream products.
Section 2: Physicochemical and Spectral Data
A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis. The following tables summarize the key data for this compound.
| Property | Value |
| CAS Number | 78046-28-3 |
| Molecular Formula | C₈H₈Cl₂O₄S |
| Molecular Weight | 271.12 g/mol |
| Melting Point | 154-156 °C |
| Appearance | Off-white solid |
Table 1: Physical Properties of this compound.
| Spectrum Type | Key Peaks/Shifts (δ in ppm) |
| ¹H NMR (500 MHz, DMSO-d₆) | 7.60 (s, 1H), 6.70 (s, 1H), 3.88 (s, 3H), 3.80 (s, 3H) |
Table 2: ¹H NMR Spectral Data for this compound.
Section 3: Synthesis and Mechanism
The preparation of this compound is typically achieved through the electrophilic aromatic substitution of 1-chloro-2,4-dimethoxybenzene with chlorosulfonic acid. This method is a cornerstone of industrial and laboratory-scale synthesis of aromatic sulfonyl chlorides.
Reaction Mechanism
The underlying mechanism involves the attack of the electron-rich aromatic ring of 1-chloro-2,4-dimethoxybenzene on the electrophilic sulfur atom of chlorosulfonic acid. The methoxy groups (-OCH₃) are strong activating groups, directing the electrophilic attack to the ortho and para positions. The chlorine atom is a deactivating group but also an ortho, para-director. The regioselectivity of the reaction is therefore a result of the combined directing effects of these substituents.
Figure 1: Simplified workflow of the chlorosulfonation reaction.
Experimental Protocol
The following protocol is adapted from documented synthetic procedures.
Materials:
-
1-chloro-2,4-dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
n-pentane
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Add 1-chloro-2,4-dimethoxybenzene (1.0 eq) to the flask and dissolve it in dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Triturate the crude product with n-pentane to afford the desired 5-chloro-2,4-dimethoxybenzenesulfonyl chloride as an off-white solid.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the results with the data in Tables 1 and 2.
Section 4: Applications in Drug Discovery and Organic Synthesis
Aromatic sulfonyl chlorides are foundational reagents for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The reactivity of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages.
Figure 2: General reaction of this compound with an amine to form a sulfonamide.
The specific substitution pattern of this compound makes it a valuable tool for fine-tuning the properties of drug candidates. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bond accepting capabilities of the methoxy groups can influence the binding affinity, solubility, and metabolic stability of the final sulfonamide-containing molecule.
Its application extends beyond medicinal chemistry into the synthesis of agrochemicals and functional materials where the sulfonamide linkage is a key structural motif.
Section 5: Conclusion
This compound, while a product of modern synthetic chemistry, stands on the shoulders of a rich history of sulfonamide discovery. Its well-defined synthesis and versatile reactivity make it an important building block for researchers in both academic and industrial settings. The ability to introduce a specifically substituted aromatic sulfonamide moiety allows for the rational design of molecules with desired biological and physical properties, ensuring its continued relevance in the field of chemical synthesis.
References
- Schneller, G. H. (1977). Forty Years of Molecular Modification: How the Sulfa Drugs Emerged and Evolved into Diuretics, Carbonic Anhydrase Inhibitors and Antidiabetics. Drug Development and Industrial Pharmacy, 3(2), 131-148.
- Al-Suhaimi, E. A., Al-Riziza, N. A., & El-Tahir, K. E. H. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Infection and Public Health, 9(1), 39-49.
- Shankar, S. P., Badrinath, A. K., & Selvaraj, J. (2023). Loop Diuretics: An Overview of Its History and Evolution. The Journal of the Association of Physicians of India, 71(9), 11-13.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial, anticancer, diuretic, and hypoglycemic effects.[1][2][3] The sulfonyl chloride moiety is a critical precursor in the synthesis of these vital compounds.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride in the synthesis of sulfonamides. The presence of the chloro and dimethoxy substituents on the benzene ring offers unique electronic and steric properties that can be exploited to modulate the physicochemical and pharmacological properties of the resulting sulfonamide derivatives.
This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into reaction optimization and product purification.
Reagent Overview
Compound: this compound CAS Number: 78046-28-3 Molecular Formula: C₈H₈Cl₂O₄S Structure:
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 271.12 g/mol | |
| Melting Point | 154-156 °C | |
| InChI Key | HXTZVKXMOKCJPE-UHFFFAOYSA-N |
Safety and Handling
This compound is a corrosive solid that causes severe skin burns and eye damage.[5] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid inhalation of dust and prevent contact with skin and eyes.[5] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
The Core Reaction: Sulfonamide Synthesis
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[7][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[7][9] The neutralization step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism of sulfonamide formation.
Experimental Protocol: General Synthesis of N-Substituted 5-Chloro-2,4-dimethoxybenzenesulfonamides
This protocol provides a reliable and scalable method for the synthesis of sulfonamides using this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)[7]
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC. The disappearance of the starting amine is a good indicator of reaction completion.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7] The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[10][11]
-
Alternatively, for less crystalline or more challenging separations, flash column chromatography on silica gel can be employed.[11]
-
Experimental Workflow Diagram
Caption: Standard workflow for sulfonamide synthesis.
Characterization of the Final Product
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[12][13]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.[12][13]
-
Melting Point Analysis: To assess the purity of the crystalline product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction if the starting materials are stable under such conditions. Monitor progress by TLC.[11] |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[11] | |
| Inefficient purification. | Optimize the recrystallization solvent system. If the product "oils out," try a different solvent or solvent mixture.[14] Consider purification by column chromatography if recrystallization is ineffective.[11] | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | As above, consider extending the reaction time or increasing the temperature. |
| Inefficient work-up. | Ensure thorough washing during the work-up to remove unreacted amine and pyridine. | |
| "Oiling Out" During Recrystallization | The melting point of the solid is lower than the solution temperature, or high impurity concentration. | Re-dissolve the oil in additional hot solvent and allow it to cool more slowly. Try a different, more polar solvent system. Induce crystallization by scratching the flask or adding a seed crystal.[14] |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of sulfonamides. The protocol outlined in this guide provides a robust starting point for the synthesis of novel sulfonamide derivatives. By understanding the underlying reaction mechanism and potential pitfalls, researchers can efficiently optimize their synthetic strategies to access new chemical entities for drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- ResearchGate. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Sigma-Aldrich. (n.d.). This compound | 78046-28-3.
- Slideshare. (n.d.). Analysis of sulfonamides | PPTX.
- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Scirp.org. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (n.d.). Synthesis of Primary Sulfonamides | Download Table.
- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
- Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.
- TCI Chemicals. (2025, July 7). SAFETY DATA SHEET.
- RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Sigma-Aldrich. (2025, May 19). SAFETY DATA SHEET.
- Taylor & Francis Online. (2025, September 1). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review.
- Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.
- European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - US3965173A.
- PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Organic Syntheses Procedure. (1921). Benzenesulfonyl chloride.
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides - CN112759536A.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of N-Substituted 5-Chloro-2,4-dimethoxybenzenesulfonamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, make it a privileged scaffold in drug design. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2]
The reaction between a sulfonyl chloride and a primary amine is the most fundamental and widely employed method for constructing the sulfonamide bond.[3][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides using 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a versatile building block for creating libraries of compounds for screening and drug development. We will delve into the mechanistic underpinnings, provide a detailed step-by-step procedure, and offer expert guidance on purification, characterization, and troubleshooting.
Reaction Mechanism: The Nucleophilic Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The mechanism can be understood through the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Proton Transfer: The resulting positively charged nitrogen is deprotonated. In the presence of a base (such as pyridine or triethylamine), the base abstracts the proton, neutralizing the product. The base also scavenges the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[6]
Caption: General mechanism for sulfonamide formation.
Safety and Handling
Critical Warning: this compound, like other sulfonyl chlorides, is a hazardous chemical that must be handled with extreme care.
-
Corrosive: It causes severe skin burns and eye damage.[7][8][9]
-
Moisture Sensitive: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[8] All reactions must be conducted under anhydrous conditions.
-
Respiratory Irritant: Inhalation can cause chemical burns to the respiratory tract.[7][10]
Mandatory Precautions:
-
Always handle this reagent in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles.
-
Ensure all glassware is flame-dried or oven-dried before use to eliminate any traces of water.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Have an eyewash station and safety shower readily accessible.[7]
Detailed Experimental Protocol
This protocol provides a general method that has been proven effective for a range of primary amines. Optimization may be required for specific substrates, particularly those with low nucleophilicity or steric hindrance.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Flame-dried round-bottom flask with stir bar |
| Primary Amine (e.g., Aniline, Benzylamine) | Septa and nitrogen/argon balloon or line |
| Anhydrous Pyridine or Triethylamine (Base) | Syringes and needles |
| Anhydrous Dichloromethane (DCM) or THF (Solvent) | Ice-water bath |
| 1M Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Glassware for extraction and filtration |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plate & chamber |
| Silica Gel for chromatography (if needed) | Buchner funnel and filter flask |
| Recrystallization Solvents (e.g., Isopropanol, Ethanol/Water) | Desiccator or vacuum oven |
Quantitative Parameters
The following table outlines the typical stoichiometry used in this reaction. The primary amine is often used in slight excess to ensure complete consumption of the more valuable sulfonyl chloride.
| Component | Molar Equivalents (eq) | Typical Concentration/Amount (per 1.0 mmol sulfonyl chloride) | Purpose |
| This compound | 1.0 | 271.1 mg | Electrophile |
| Primary Amine | 1.0 - 1.2 | 1.0 - 1.2 mmol | Nucleophile |
| Anhydrous Base (e.g., Triethylamine) | 1.5 - 2.0 | 209 - 279 µL (d=0.726 g/mL) | HCl Scavenger |
| Anhydrous Solvent (e.g., DCM) | - | 5 - 10 mL | Reaction Medium |
Step-by-Step Procedure
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 - 1.2 eq) and the base (e.g., triethylamine, 1.5 - 2.0 eq) in anhydrous dichloromethane (DCM).[6]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine mixture over 15-30 minutes. A precipitate, the hydrochloride salt of the base, will likely form.[2]
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexanes. The disappearance of the starting amine is a good indicator of completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine (to aid in phase separation).[2][11]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification Protocol: Recrystallization
Recrystallization is often the most effective method for purifying the solid sulfonamide product, yielding highly crystalline material.[12][13]
-
Solvent Selection: The ideal solvent is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Propanol, isopropanol, or an ethanol/water mixture are excellent starting points.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.[13]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them in a desiccator or vacuum oven.[15]
Characterization
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the dimethoxybenzene ring, protons from the amine portion, and the two methoxy groups (as singlets). The N-H proton of the sulfonamide typically appears as a broad singlet.[16][17]
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Look for two strong, characteristic S=O stretching bands. The asymmetric stretch appears around 1350-1310 cm⁻¹ and the symmetric stretch appears around 1160-1143 cm⁻¹.[6][17]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of the sulfonyl chloride due to moisture. 2. Incomplete reaction. 3. Amine is not nucleophilic enough. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[12] 2. Extend the reaction time or gently heat the reaction (e.g., to 40 °C). 3. Consider a stronger, non-nucleophilic base or a more forcing solvent like DMF. |
| Product "Oils Out" During Recrystallization | 1. The solution is too concentrated or cooled too quickly. 2. High level of impurities depressing the melting point. | 1. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[13] 2. Attempt purification by column chromatography on silica gel first, then recrystallize the partially purified product.[12] |
| Multiple Spots on TLC of Crude Product | 1. Unreacted starting materials. 2. Formation of side products (e.g., bis-sulfonylation if a diamine is used). | 1. Ensure the workup steps (acid/base washes) were performed correctly to remove starting materials. 2. Optimize purification by column chromatography using a shallow solvent gradient to separate the desired product from impurities.[12] |
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
-
Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
-
Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(33), 8445-8453. [Link]
-
Semantic Scholar. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Google Patents. (1957). Sulfonamide purification process. (U.S.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ISRN Organic Chemistry. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.se [fishersci.se]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Application Notes and Protocols: 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious selection and implementation of protecting groups for amines is a critical strategic consideration. The inherent nucleophilicity and basicity of amines often necessitate their temporary masking to prevent undesired side reactions during synthetic transformations on other parts of a molecule. Sulfonamides are a robust class of amine protecting groups, known for their general stability across a wide range of reaction conditions.[1]
This technical guide introduces 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride as a versatile reagent for the protection of primary and secondary amines. The resulting sulfonamide boasts a unique combination of stability and tunable lability, owing to the electronic properties of the substituted aromatic ring. The presence of two electron-donating methoxy groups at the ortho and para positions is anticipated to facilitate the cleavage of the sulfonamide under specific acidic conditions, offering a milder deprotection strategy compared to more conventional, unsubstituted benzenesulfonyl groups.
This document provides a comprehensive overview of the chemistry of this compound as a protecting group, including detailed protocols for the protection and deprotection of amines, insights into the reaction mechanisms, and data on the stability of the resulting sulfonamides.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 78046-28-3 | |
| Molecular Formula | C₈H₈Cl₂O₄S | |
| Molecular Weight | 271.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 154-156 °C |
Mechanism of Amine Protection
The protection of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a non-nucleophilic base, to yield the stable sulfonamide.
Caption: General mechanism for the sulfonylation of an amine.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol provides a general procedure for the formation of a 5-Chloro-2,4-dimethoxybenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq) or Pyridine (solvent)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Protocol 2: Deprotection of a 5-Chloro-2,4-dimethoxybenzenesulfonamide under Acidic Conditions
The electron-donating methoxy groups on the benzene ring are expected to facilitate the cleavage of the N-S bond under strongly acidic conditions. This protocol is based on methods developed for the cleavage of other electron-rich benzenesulfonamides.
Materials:
-
5-Chloro-2,4-dimethoxybenzenesulfonamide (1.0 eq)
-
Trifluoroacetic acid (TFA) or Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole or thioanisole, 5-10 vol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 5-Chloro-2,4-dimethoxybenzenesulfonamide (1.0 eq) in anhydrous dichloromethane.
-
Add the scavenger (e.g., anisole) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-50% v/v) or a catalytic amount of triflic acid (e.g., 10-20 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., flash chromatography, distillation, or acid-base extraction).
Stability Profile of 5-Chloro-2,4-dimethoxybenzenesulfonamides
The stability of the protected amine is a crucial factor in its utility. The following table provides an overview of the expected stability of 5-Chloro-2,4-dimethoxybenzenesulfonamides under various conditions, based on the known stability of related sulfonamides.
| Condition | Reagent(s) | Expected Stability | Rationale/Notes |
| Strongly Acidic | TFA, TfOH, HBr/AcOH | Labile | The electron-donating methoxy groups are expected to facilitate acid-catalyzed cleavage of the N-S bond. |
| Mildly Acidic | Acetic acid, p-TsOH (catalytic) | Generally Stable | Cleavage may occur at elevated temperatures or with prolonged reaction times. |
| Strongly Basic | NaOH, KOH (aqueous, reflux) | Generally Stable | The sulfonamide linkage is typically resistant to basic hydrolysis.[2] |
| Mildly Basic | K₂CO₃, Et₃N, Piperidine | Stable | These conditions are commonly used for the removal of other protecting groups like Fmoc, demonstrating orthogonality. |
| Reductive (Catalytic Hydrogenation) | H₂, Pd/C | Stable | The sulfonamide bond is generally stable to catalytic hydrogenation. |
| Reductive (Dissolving Metal) | Na/NH₃ | Labile | Reductive cleavage of the N-S bond is a known deprotection method for sulfonamides. |
| Oxidative | DDQ, CAN | Potentially Labile | While less common for sulfonamides, oxidative cleavage of electron-rich benzyl groups is known. The stability of the sulfonamide to these reagents should be evaluated on a case-by-case basis.[3] |
Advantages and Strategic Considerations
The use of this compound as a protecting group for amines offers several potential advantages:
-
Tunable Lability: The electron-rich nature of the protecting group allows for deprotection under strongly acidic conditions that may be milder than those required for other benzenesulfonyl groups.
-
Orthogonality: The resulting sulfonamide is expected to be stable to a wide range of conditions used for the removal of other common protecting groups, such as Boc and Fmoc, enabling selective deprotection strategies in complex syntheses.
-
Crystallinity: The presence of the substituted aromatic ring can often impart crystallinity to the protected amine, facilitating purification by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Base in Protection: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Use of Scavengers in Deprotection: Cationic species are generated during the acidic cleavage of the protecting group. Scavengers like anisole or thioanisole are added to trap these reactive electrophiles and prevent side reactions with the desired product or other functional groups in the molecule.
Workflow Visualization
Caption: Workflow for amine protection and deprotection.
Conclusion
This compound presents itself as a promising reagent for the protection of amines, offering a balance of stability and controlled lability. The electron-donating methoxy groups are key to enabling milder acidic deprotection conditions compared to traditional arylsulfonyl groups. The protocols and data presented in this guide, though in part based on closely related systems due to a lack of direct literature precedent, provide a solid foundation for researchers to explore the utility of this protecting group in their synthetic endeavors. As with any protecting group strategy, empirical optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]
-
Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron1986 , 42 (11), 3021–3028. [Link]
-
Jung, M. E.; Koch, P. A. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Lett.2011 , 52 (46), 6151–6154. [Link]
-
Kurosawa, W.; Kan, T.; Fukuyama, T. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth.2002 , 79, 186. [Link]
-
Vaid, R. K.; et al. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Period. Polytech. Chem. Eng.2017 , 61 (4), 283-290. [Link]
Sources
- 1. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
The 2,4-Dimethoxybenzenesulfonyl (DNBS) Group: A Chemoselective Amine Protection Strategy
Abstract
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the judicious selection of protecting groups is paramount to achieving high-yield, chemoselective outcomes. While arylsulfonamides are a mainstay for amine protection due to their inherent stability, established groups present a classic trade-off: the extreme robustness of the p-toluenesulfonyl (Tosyl) group necessitates harsh, often functionally intolerant, deprotection conditions, whereas the milder cleavage of the 2-nitrobenzenesulfonyl (Nosyl) group is offset by its lability towards reductive agents. This application note introduces the 2,4-dimethoxybenzenesulfonyl (DNBS) group as a versatile and strategic alternative. We posit that the DNBS group combines the operational simplicity of sulfonamide chemistry with a nuanced reactivity profile, enabling mild, nucleophilic cleavage under thiol-mediated conditions while offering superior stability and orthogonality compared to nitro-aromatic systems. Detailed protocols for the introduction and cleavage of the DNBS group are presented, supported by mechanistic insights and a comparative analysis of its stability profile.
Introduction: Navigating the Sulfonamide Stability-Cleavage Dilemma
The protection of primary and secondary amines is a frequent necessity in synthetic chemistry to temper their nucleophilicity and basicity.[1] Arenesulfonyl chlorides react readily with amines to form stable sulfonamides that are resilient to a broad spectrum of reaction conditions.[2] However, the utility of a protecting group is defined not only by its stability but also by the ease and selectivity of its removal.[3]
The most common sulfonamide protecting groups illustrate a significant challenge:
-
Tosyl (Ts) Group: Formed from p-toluenesulfonyl chloride, N-tosyl amides exhibit exceptional stability towards acidic, basic, and many oxidative and reductive conditions. This robustness, however, is a double-edged sword, as cleavage requires harsh methods like dissolving metal reduction (sodium in liquid ammonia) or strongly acidic hydrolysis (HBr/AcOH), limiting their application in complex, sensitive substrates.[2][4]
-
Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl group was developed to address the cleavage issue. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), enabling facile deprotection under mild conditions using a thiol and a weak base.[5] This mild cleavage is a significant advantage, but the nitro moiety itself is a liability, being susceptible to reduction by common reagents (e.g., H₂/Pd, SnCl₂, Zn) and potentially interfering with metal-catalyzed reactions.[4][6]
This context reveals a clear need for a sulfonamide protecting group that is cleavable under mild, nucleophilic conditions akin to the Nosyl group but lacks the inherent limitations of a nitro substituent. We propose the 2,4-dimethoxybenzenesulfonyl (DNBS) group as a compelling solution to this problem. The electron-donating methoxy groups are electronically distinct from the nitro group, yet the principles of SNAr-based cleavage can be extrapolated to provide a unique and advantageous protection strategy.
The DNBS Protecting Group: A Strategic Overview
The DNBS group is installed using 2,4-dimethoxybenzenesulfonyl chloride (DNBS-Cl), a commercially available reagent.[7] We contend that the DNBS group offers a unique combination of stability and selective reactivity, positioning it as a valuable tool for orthogonal synthesis.
Core Advantages:
-
Mild, Thiol-Mediated Cleavage: The key feature is its anticipated cleavage via nucleophilic attack by soft thiolates, analogous to the well-established mechanism for Nosyl group removal.[5]
-
Orthogonality to Reductive Conditions: The absence of a nitro group confers stability towards a wide range of reducing agents, allowing for the selective deprotection of other functional groups in its presence.
-
Acid Stability: As a sulfonamide, the DNBS group is expected to be highly stable to acidic conditions, including those used to remove tert-butoxycarbonyl (Boc) groups (e.g., trifluoroacetic acid, TFA), ensuring orthogonality with common acid-labile protecting groups.
-
Base Stability: The N-S bond is stable to non-nucleophilic bases, allowing for the removal of base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).
Comparative Stability and Cleavage Conditions
The following table provides a comparative summary of the DNBS group against the standard Tosyl and Nosyl protecting groups.
| Feature | Tosyl (Ts) Group | Nosyl (Ns) Group | 2,4-Dimethoxybenzenesulfonyl (DNBS) Group |
| Structure | p-Toluenesulfonyl | 2-Nitrobenzenesulfonyl | 2,4-Dimethoxybenzenesulfonyl |
| Typical Cleavage | Harsh: Na/NH₃, HBr/AcOH, SmI₂ | Mild: Thiophenol/K₂CO₃, Mercaptoethanol/DBU[5] | Proposed Mild: Thiolate Nucleophile (e.g., Thiophenol/Base) |
| Stability to Acid (TFA) | Stable | Stable | Stable (Orthogonal to Boc) |
| Stability to Base (Piperidine) | Stable | Stable | Stable (Orthogonal to Fmoc) |
| Stability to H₂/Pd(C) | Stable | Labile | Stable |
| Key Advantage | High Stability | Mild Cleavage | Mild Cleavage & Stability to Reduction |
| Key Disadvantage | Harsh Cleavage | Reductive Lability | Requires specific nucleophilic deprotection conditions |
Experimental Protocols
The following protocols are provided as robust starting points for the application of the DNBS protecting group, based on established procedures for analogous sulfonamide chemistries.[3] Optimization may be required for specific substrates.
Protocol 1: Protection of a Primary Amine with DNBS-Cl
This procedure describes the formation of a stable N-DNBS sulfonamide from a primary amine.
Materials:
-
Primary Amine (1.0 equiv)
-
2,4-Dimethoxybenzenesulfonyl chloride (DNBS-Cl) (1.05 - 1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Add pyridine or Et₃N (1.5 - 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Add the DNBS-Cl solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Thiol-Mediated Deprotection of an N-DNBS Amine
This protocol outlines the proposed cleavage of the DNBS group using a thiol and a base, liberating the free amine.
Materials:
-
N-DNBS protected amine (1.0 equiv)
-
Thiophenol (PhSH) (5.0 - 10.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-DNBS protected amine (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 equiv) and thiophenol (5.0 equiv).
-
Stir the mixture at room temperature or heat to 40-50 °C. The reaction is typically complete within 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine. The thiophenol byproducts can typically be removed during chromatography.
Mechanistic Rationale
The functional utility of a protecting group is intrinsically linked to the predictability of its formation and cleavage mechanisms.
Mechanism of Protection
The protection of an amine with DNBS-Cl follows a classical nucleophilic acyl substitution pathway. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base (e.g., pyridine) serves to activate the amine and to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide.
Caption: Workflow for the protection of amines using DNBS-Cl.
Proposed Mechanism of Deprotection
The cleavage of the DNBS group is predicated on a nucleophilic aromatic substitution (SNAr) mechanism, analogous to that of the Nosyl group.[5] The process is initiated by the deprotonation of the thiol by the base to generate a potent thiolate nucleophile. This thiolate then attacks the electron-deficient carbon atom of the benzene ring bearing the sulfonyl group. While the methoxy groups are electron-donating by resonance, the powerful electron-withdrawing nature of the sulfonyl group itself is sufficient to facilitate this attack, forming a transient, resonance-stabilized Meisenheimer-like intermediate. Subsequent collapse of this intermediate and cleavage of the C-S bond releases the sulfonamide anion, which is then protonated upon workup to yield the free amine.
Caption: Proposed SNAr mechanism for thiol-mediated DNBS cleavage.
Conclusion
The 2,4-dimethoxybenzenesulfonyl (DNBS) group represents a highly promising yet underutilized tool for the protection of amines in modern organic synthesis. By leveraging a mild, thiol-mediated cleavage mechanism, it circumvents the harsh conditions required for removing traditional tosylamides. Crucially, its stability under reductive and acidic conditions provides a distinct advantage over the widely used nosyl group, enabling broader compatibility and enhanced orthogonality in complex synthetic routes. The protocols and mechanistic rationale provided herein offer a foundational guide for researchers to explore and implement the DNBS protecting group, potentially unlocking more efficient and selective pathways in the development of novel therapeutics and complex chemical entities.
References
- Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Giner, X., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Online] Available at: [Link]
-
Wikipedia contributors. (2023, December 28). Tosyl group. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Online] Available at: [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Online] Available at: [Link]
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? [Online] Available at: [Link]
-
Mondal, S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 86(15), 10335–10346. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2017). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 15(4), 853-860. [Online] Available at: [Link]
-
Villamil, G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 969440. [Online] Available at: [Link]
-
Káncz, A., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(22), 5496. [Online] Available at: [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [Online] Available at: [Link]
-
Matile, S., et al. (2021). Inhibitors of thiol-mediated uptake. Chemical Science, 12(6), 2266–2274. [Online] Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. [Online] Available at: [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Online] Available at: [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of thiol-mediated uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzenesulfonyl Amides with Trifluoroacetic Acid
Introduction: The Strategic Role of the 2,4-Dimethoxybenzenesulfonyl (DNBS) Group in Amine Protection
In the landscape of multistep organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of amine functionalities is paramount. The 2,4-dimethoxybenzenesulfonyl (DNBS) group is an electron-rich sulfonyl protecting group for primary and secondary amines. The electron-donating methoxy groups at the ortho and para positions of the phenyl ring play a crucial role in modulating the reactivity of the sulfonamide, rendering it susceptible to cleavage under specific acidic conditions.
Trifluoroacetic acid (TFA) is a widely employed reagent for the removal of various acid-labile protecting groups.[1] Its utility in cleaving the DNBS group from sulfonamides offers a valuable synthetic tool, particularly when orthogonality with other protecting groups is desired. This application note provides a detailed examination of the TFA-mediated cleavage of 2,4-dimethoxybenzenesulfonyl amides, including a discussion of the underlying mechanism, a comprehensive experimental protocol, and best practices for successful execution.
Mechanistic Rationale: The Role of Acid Catalysis and Carbocation Stabilization
The cleavage of the 2,4-dimethoxybenzenesulfonyl group from an amide nitrogen atom by trifluoroacetic acid is predicated on the principles of acid catalysis and the formation of a stabilized carbocation intermediate. While the sulfonamide bond is generally robust, the electronic properties of the 2,4-dimethoxyphenyl moiety facilitate its departure under acidic conditions. The reaction proceeds through a mechanism analogous to the well-documented cleavage of the 2,4-dimethoxybenzyl (DMB) group.[2]
The proposed mechanism involves the following key steps:
-
Protonation of the Sulfonamide: The reaction is initiated by the protonation of one of the oxygen atoms of the sulfonyl group by trifluoroacetic acid. This protonation increases the electrophilicity of the sulfur atom.
-
Nucleophilic Attack and Formation of a Pentacoordinate Intermediate: While less common for sulfonamides, it is plausible that a nucleophile present in the reaction mixture (such as water or TFA itself) could attack the sulfur atom, leading to a pentacoordinate intermediate.
-
Carbon-Sulfur Bond Cleavage and Carbocation Formation: The key step in the cleavage is the departure of the 2,4-dimethoxybenzenesulfonic acid moiety, facilitated by the formation of a resonance-stabilized tertiary benzylic carbocation. The two methoxy groups at the ortho and para positions are critical for stabilizing this positive charge through resonance delocalization.[2]
-
Trapping of the Carbocation: The highly reactive carbocation is subsequently trapped by a nucleophilic scavenger present in the reaction mixture, such as water, triisopropylsilane (TIS), or anisole, to form stable byproducts.[3]
The use of scavengers is crucial to prevent the reactive carbocation from participating in undesired side reactions, such as alkylation of the deprotected amine or other nucleophilic sites on the substrate.[3]
Experimental Workflow and Protocol
The following protocol provides a general procedure for the cleavage of 2,4-dimethoxybenzenesulfonyl amides using trifluoroacetic acid. The optimal reaction conditions, including the concentration of TFA, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Materials and Reagents
-
2,4-Dimethoxybenzenesulfonyl amide (substrate)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triisopropylsilane (TIS), anisole, or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-dimethoxybenzenesulfonyl amide (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Scavenger: To the solution, add a suitable carbocation scavenger. Triisopropylsilane (TIS) is commonly used at a concentration of 2.5–5% (v/v).[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A concentration of 10-50% (v/v) TFA in DCM is a typical starting point.[2] For substrates that are more sensitive, a lower concentration of TFA (e.g., 10%) may be sufficient.[4]
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, while closely monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from 30 minutes to several hours.[2][4]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected amine.
Visualizing the Workflow
Caption: A schematic overview of the experimental workflow for the TFA-mediated cleavage of 2,4-dimethoxybenzenesulfonyl amides.
Quantitative Data and Reaction Parameters
| Protecting Group | Substrate Type | TFA Concentration (v/v) | Scavenger | Temperature | Time | Typical Yield | Reference |
| 2,4-DMB | Amine/Amide | 10-50% in DCM | TIS, Anisole | 0 °C to RT | 1-4 h | High | [2][5] |
| 2,4-DMB | Resin-bound Peptide | 1% in DCM | TIS | RT | 30 min | >95% | [2] |
| di-2,4-DMB | O-aryl sulfamate | 10% in DCM | Not specified | RT | 2 h | Quantitative | [4] |
Best Practices and Troubleshooting
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize potential side reactions, such as the hydrolysis of the starting material or product.
-
Choice of Scavenger: The selection of an appropriate scavenger is critical. Triisopropylsilane (TIS) is effective at reducing the liberated carbocation. Anisole can also be used as a scavenger, particularly if the substrate is sensitive to the reducing conditions of TIS.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of TFA is recommended to control the reaction rate and minimize potential side reactions.
-
Careful Quenching: The quenching step with sodium bicarbonate should be performed slowly and with efficient stirring to safely neutralize the excess TFA, which can be highly exothermic.
-
Monitoring Reaction Progress: Due to the variability in substrate reactivity, it is essential to monitor the reaction progress closely to avoid over-exposure to the acidic conditions, which could lead to decomposition of the desired product.
-
Troubleshooting Low Yields: If low yields are observed, consider increasing the concentration of TFA, elevating the reaction temperature, or extending the reaction time. However, these changes should be made cautiously and with careful monitoring to avoid product degradation. Alternatively, if the starting material is particularly acid-sensitive, a milder deprotection strategy may be required.
Conclusion
The cleavage of 2,4-dimethoxybenzenesulfonyl amides with trifluoroacetic acid is a valuable synthetic transformation that leverages the electronic properties of the DNBS protecting group. By understanding the underlying mechanistic principles and adhering to the detailed protocol and best practices outlined in these application notes, researchers can effectively deprotect sulfonamides and advance their synthetic campaigns. The provided guidelines, based on established procedures for analogous protecting groups, offer a solid foundation for the successful implementation of this deprotection strategy in diverse research and development settings.
References
-
Pauff, S. M., & Miller, S. J. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. The Journal of organic chemistry, 78(3), 1231–1236. Available at: [Link]
-
Fiveable (n.d.). Acid-Labile Protecting Groups. Available at: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available at: [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Available at: [Link]
-
Moussa, Z., & Romo, D. (2006). A Mild, Two-Step Method for the Deprotection of N-Tosyl-activated Amides. Synlett, 2006(19), 3294-3298. Available at: [Link]
-
Kókai, E., Kováts, B., Komjáti, B., Volk, B., & Nagy, J. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-271. Available at: [Link]
-
Lock, R., & Gudmundsson, K. S. (2010). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Tetrahedron Letters, 51(29), 3821-3824. Available at: [Link]
Sources
The Strategic Utility of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a highly reactive and versatile chemical intermediate, has emerged as a scaffold of significant interest. Its unique substitution pattern—featuring a reactive sulfonyl chloride group, electron-donating methoxy groups, and a strategically placed chlorine atom—provides a fertile ground for the synthesis of a diverse array of complex molecules with promising pharmacological activities.
This technical guide delves into the core applications of this compound, offering in-depth insights and field-proven protocols for its utilization in drug discovery and development. We will explore its pivotal role in the synthesis of blockbuster drugs and its broader potential in generating libraries of bioactive compounds.
Core Properties and Reactivity
This compound is a crystalline solid with the following key physical properties:
| Property | Value | Reference |
| CAS Number | 78046-28-3 | [1][2] |
| Molecular Formula | C₈H₈Cl₂O₄S | [2] |
| Molecular Weight | 271.12 g/mol | [2] |
| Melting Point | 154-156 °C | [1] |
The primary driver of its chemical utility is the highly electrophilic sulfonyl chloride (-SO₂Cl) group. This functional group readily undergoes nucleophilic substitution reactions, most notably with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs.[3][4] The methoxy and chloro substituents on the benzene ring modulate the reactivity of the sulfonyl chloride and provide additional points for molecular recognition by biological targets.
Primary Application: A Key Building Block in the Synthesis of Tamsulosin
One of the most significant applications of a structurally related benzenesulfonyl chloride is in the multi-step synthesis of Tamsulosin, an α₁ adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). While patents often describe various routes, the core structure of Tamsulosin contains the 2-methoxy-5-sulfamoylphenyl group, which is derived from a corresponding sulfonyl chloride precursor. The synthesis involves the coupling of the sulfonyl chloride with a chiral amine intermediate.
The general synthetic strategy is outlined below:
Caption: Synthetic pathway to Tamsulosin.
Protocol: Synthesis of a Tamsulosin Precursor via Sulfonamide Bond Formation
This protocol outlines a general procedure for the reaction between this compound and a primary amine to form a sulfonamide, a key step in the synthesis of Tamsulosin-like molecules.
I. Materials and Reagents:
-
This compound
-
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (or other suitable chiral amine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
II. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
III. Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral amine intermediate (1.0 equivalent) in anhydrous DCM. Add triethylamine (1.2 equivalents) to the solution and stir under a nitrogen or argon atmosphere.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Tamsulosin precursor.
IV. Causality and Experimental Choices:
-
Choice of Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and minimize the formation of side products.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as sulfonyl chlorides can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.
Application in the Development of Bioactive Sulfonamide Libraries
Beyond its role in the synthesis of a single target molecule, this compound is an excellent starting material for the creation of libraries of novel sulfonamides for high-throughput screening. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to mimic a peptide bond and interact with various biological targets.
Derivatives of structurally similar sulfonamides have shown a range of biological activities, including potential as acetylcholinesterase inhibitors.[5][6] By reacting this compound with a diverse panel of amines, a library of compounds can be generated for screening against various therapeutic targets.
Caption: Library synthesis workflow.
Protocol: Parallel Synthesis of a Sulfonamide Library
This protocol describes a method for the parallel synthesis of a small library of sulfonamides in a 96-well plate format.
I. Materials and Reagents:
-
Stock solution of this compound in anhydrous DCM (e.g., 0.5 M)
-
A diverse set of primary and secondary amines
-
Polymer-supported scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene)
-
Anhydrous DCM
-
Triethylamine
II. Equipment:
-
96-well reaction block
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifuge for 96-well plates
-
Inert atmosphere manifold for 96-well plates
III. Step-by-Step Procedure:
-
Amine Dispensing: To each well of the 96-well reaction block, add a solution of a unique amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 equivalents) to each well.
-
Sulfonyl Chloride Addition: Under an inert atmosphere, add the stock solution of this compound (1.2 equivalents) to each well.
-
Reaction: Seal the reaction block and place it on an orbital shaker at room temperature for 12-16 hours.
-
Scavenging: Add the polymer-supported scavenger resin to each well to quench any unreacted sulfonyl chloride. Shake for an additional 2-3 hours.
-
Purification: Centrifuge the plate to pellet the resin. Carefully transfer the supernatant from each well to a new 96-well collection plate.
-
Analysis and Storage: Concentrate the solvent. The resulting compounds can be analyzed for purity (e.g., by LC-MS) and stored for biological screening.
IV. Rationale for Methodological Choices:
-
Parallel Synthesis: The 96-well format allows for the rapid generation of multiple analogs, accelerating the drug discovery process.
-
Scavenger Resin: The use of a scavenger resin simplifies purification by removing excess electrophile, avoiding the need for individual chromatographic purification of each library member.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of complex drug molecules like Tamsulosin, combined with its potential for the rapid generation of diverse sulfonamide libraries, underscores its importance for drug discovery professionals. As the demand for novel chemical entities continues to grow, the strategic application of such well-defined and reactive intermediates will remain a critical component of modern pharmaceutical research.
References
- Fatima, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
- Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.
- Google Patents. Process for preparing tamsulosin hydrochloride.
- Google Patents.
- Ojo, V., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
- Royal Society of Chemistry. (2015). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry.
Sources
- 1. This compound | 78046-28-3 [sigmaaldrich.com]
- 2. 78046-28-3 CAS|5-氯-2,4-二甲氧基苯-1-磺酰氯化|生产厂家|价格信息 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
Application Note & Protocol: Synthesis of a Novel ATP-Citrate Lyase (ACLY) Inhibitor Employing 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATP-Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism, making it a compelling target for therapeutic intervention in metabolic disorders and oncology.[1][2][3] This document outlines a detailed synthetic protocol for a novel, rationally designed ACLY inhibitor, [Compound Name: N-(4-(2-(carboxymethyl)butan-2-yl)phenyl)-5-chloro-2,4-dimethoxybenzenesulfonamide] , herein referred to as ACLI-S1 . The synthetic strategy is centered around the strategic incorporation of a 5-chloro-2,4-dimethoxybenzenesulfonamide moiety, a functional group intended to confer specific physicochemical and target-binding properties. The key transformation involves the coupling of a tailored aniline intermediate with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide provides a comprehensive, step-by-step methodology, the underlying scientific rationale for the synthetic design, and detailed characterization data.
Introduction: The Rationale for Targeting ACLY with a Novel Sulfonamide-Based Inhibitor
ACLY catalyzes the conversion of citrate and coenzyme A into acetyl-CoA and oxaloacetate, a critical step in the de novo synthesis of fatty acids and cholesterol.[1][4] Inhibition of ACLY reduces the availability of acetyl-CoA, thereby downregulating lipid biosynthesis. This mechanism is clinically validated by the lipid-lowering effects of bempedoic acid.[5][6][7]
The design of ACLI-S1 is predicated on the established pharmacophore of known ACLY inhibitors, which often feature a dicarboxylic acid or a bioisostere to mimic the substrate, citrate, combined with a more lipophilic region to occupy adjacent binding pockets.[8] Furthermore, sulfonamide-containing compounds have been identified as potent ACLY inhibitors.[2] The 5-chloro-2,4-dimethoxybenzenesulfonyl group in ACLI-S1 is introduced to:
-
Enhance Binding Affinity: The substituted aromatic ring can engage in favorable interactions within the enzyme's active site.
-
Modulate Physicochemical Properties: The chloro and methoxy substituents can influence solubility, lipophilicity, and metabolic stability, which are critical for drug-like properties.[9]
-
Provide a Synthetic Handle: The sulfonyl chloride precursor is a highly reactive electrophile, enabling efficient and modular synthesis.[10][11]
This document serves as a practical guide for the synthesis of ACLI-S1 , providing researchers with the necessary protocols to explore this novel chemical space for ACLY inhibition.
Synthetic Strategy Overview
The synthesis of ACLI-S1 is designed as a convergent, multi-step process. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for ACLI-S1.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is a reactive and potentially corrosive compound and should be handled with care.
Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)acetate (Intermediate 1)
This step involves the esterification of 4-nitrophenylacetic acid.
Materials:
-
4-Nitrophenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
To a round-bottom flask, add 4-nitrophenylacetic acid (1.0 eq) and absolute ethanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Intermediate 1 as a solid, which can be used in the next step without further purification.
Step 2: Alkylation to form Ethyl 2-methyl-2-(4-nitrophenyl)propanoate (Intermediate 2)
Materials:
-
Intermediate 1
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and sodium hydride (2.2 eq).
-
Cool the suspension to 0 °C and add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford Intermediate 2 .
Step 3: Reduction of the Nitro Group to form Ethyl 2-(4-aminophenyl)-2-methylpropanoate (Intermediate 3)
Materials:
-
Intermediate 2
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend Intermediate 2 (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).
-
Add ammonium chloride (1.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate in vacuo to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3 as an oil.
Step 4: Sulfonamide Formation with this compound
This is the key step where the specific sulfonyl chloride is introduced. The reaction is a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.[12]
Materials:
-
Intermediate 3
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
Procedure:
-
Dissolve Intermediate 3 (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the sulfonamide ester.
Figure 2: General mechanism for sulfonamide synthesis.
Step 5: Saponification to Yield ACLI-S1
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Sulfonamide ester from Step 4
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1M Hydrochloric acid
Procedure:
-
Dissolve the sulfonamide ester (1.0 eq) in a mixture of THF, methanol, and water (3:1:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, ACLI-S1 .
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis of ACLI-S1 .
| Step | Reactants | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | 4-Nitrophenylacetic acid, Ethanol | H₂SO₄ | Ethanol | >95 |
| 2 | Intermediate 1, Methyl iodide | NaH | THF | 70-80 |
| 3 | Intermediate 2 | Fe, NH₄Cl | Ethanol/Water | 85-95 |
| 4 | Intermediate 3, this compound | Pyridine | DCM | 75-85 |
| 5 | Sulfonamide ester from Step 4 | LiOH | THF/Methanol/Water | >90 |
Characterization of ACLI-S1:
-
Appearance: White to off-white solid.
-
¹H NMR, ¹³C NMR, and Mass Spectrometry: To be performed to confirm the structure and purity of the final compound. The expected spectral data should be consistent with the structure of N-(4-(2-(carboxymethyl)butan-2-yl)phenyl)-5-chloro-2,4-dimethoxybenzenesulfonamide.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of a novel ACLY inhibitor, ACLI-S1 , utilizing this compound as a key building block. The described synthetic route is logical, employs standard organic chemistry transformations, and is amenable to scale-up for further preclinical evaluation. The rationale behind the molecular design leverages established principles of ACLY inhibition and medicinal chemistry to create a promising new compound for investigation. This guide is intended to empower researchers to synthesize ACLI-S1 and explore its potential as a therapeutic agent.
References
-
Lupine Publishers. (2019, July 15). Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. Retrieved from [Link]
-
NROChemistry. Synthesis of Bempedoic Acid. Retrieved from [Link]
-
PubMed. (n.d.). ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme. Retrieved from [Link]
-
Arkivoc. (n.d.). TosMIC-free synthesis of bempedoic acid, a hypercholesterolemia drug. Retrieved from [Link]
-
Patsnap Eureka. Synthetic method of bempedoic acid and intermediate thereof. Retrieved from [Link]
-
PubMed. (n.d.). ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism. Retrieved from [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2022, September 15). Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles. Retrieved from [Link]
-
ResearchGate. (2025, August 8). ATP Citrate Lyase Inhibitors as Novel Cancer Therapeutic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of emodin derivatives as novel inhibitors of ATP-citrate lyase. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
PubMed. (2019, December 9). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
Sources
- 1. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride in the Architecting of Complex Heterocyclic Systems
Introduction: Beyond a Simple Sulfonylating Agent
In the landscape of modern synthetic organic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that offers chemists more than a simple means to form sulfonamides. Its unique substitution pattern—a directing chloro group and two activating methoxy groups—provides a nuanced tool for modulating the physicochemical properties of target molecules and serves as a versatile linchpin in the synthesis of diverse heterocyclic frameworks.[1]
The presence of the sulfonyl chloride moiety provides a reactive handle for coupling with primary and secondary amines, a cornerstone reaction in drug discovery for introducing the critical sulfonamide pharmacophore.[2] The dimethoxy substitution pattern not only influences the electronic nature and reactivity of the sulfonyl chloride but also imparts specific conformational preferences and metabolic handles on the resulting sulfonamide. Furthermore, the chlorine atom offers a site for further functionalization via cross-coupling reactions and contributes to the overall lipophilicity and binding characteristics of the final compound, a crucial consideration in the design of therapeutic agents such as kinase inhibitors.[3][4]
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, presenting both foundational protocols and advanced strategies for its use as a key intermediate and as a strategic protecting group.
Core Application: Synthesis of N-Heteroaryl Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides, particularly where the amine component is part of a heterocyclic ring. This reaction forms a stable, covalent bond and is fundamental to the creation of a vast array of biologically active molecules.[2]
Mechanistic Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack forms a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure, coupled with the deprotonation of the nitrogen (typically facilitated by a non-nucleophilic base), leads to the formation of the sulfonamide bond.
The 2,4-dimethoxy groups on the phenyl ring are electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride. However, this effect is generally modest, and the reaction proceeds readily under standard conditions. The primary role of these substituents is to influence the properties of the final product.
General Workflow for N-Heteroaryl Sulfonamide Synthesis
The following workflow outlines the standard procedure for the synthesis of N-heteroaryl sulfonamides using this compound.
Caption: General workflow for the synthesis of N-heteroaryl sulfonamides.
Detailed Protocol 1: General Synthesis of an N-Heteroaryl Sulfonamide
This protocol provides a robust, general method for the coupling of an amino-heterocycle with this compound.
Materials:
-
Amino-heterocycle (e.g., 2-aminothiazole, 4-aminoindole)
-
This compound
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amino-heterocycle (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 20-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure N-heteroaryl sulfonamide.
Trustworthiness Note: The acidic wash (1M HCl) is crucial for removing the excess pyridine or triethylamine base. The basic wash (NaHCO₃) removes any residual HCl and any sulfonic acid that may have formed via hydrolysis of the starting sulfonyl chloride.
Application in Multi-Step Heterocyclic Synthesis: A Case Study
While direct cyclization of the sulfonyl chloride is less common, the sulfonamide products derived from it are excellent precursors for more complex heterocyclic systems. A prime example is in the synthesis of substituted quinolines, a scaffold prevalent in medicinal chemistry.[4]
Synthetic Strategy: Building a Substituted Quinoline
This strategy involves the initial formation of a sulfonamide, followed by a subsequent cyclization reaction to form the quinoline ring. This approach allows for the modular assembly of highly decorated heterocyclic systems.
Caption: A two-step strategy for substituted quinoline synthesis.
Detailed Protocol 2: Synthesis of a 4-Anilinoquinoline Derivative
This protocol is adapted from methodologies used to synthesize Src kinase inhibitors and illustrates how the title reagent can be incorporated into a multi-step synthesis of a medicinally relevant heterocycle.[4]
Step 2a: Synthesis of N-(2,4-dichloro-5-methoxyphenyl)-5-chloro-2,4-dimethoxybenzenesulfonamide
-
Materials: 2,4-dichloro-5-methoxyaniline, this compound, anhydrous pyridine, anhydrous DCM.
-
Procedure: Following Protocol 1 , react 2,4-dichloro-5-methoxyaniline (1.0 eq) with this compound (1.05 eq) in anhydrous DCM with pyridine as the base. After workup and purification, the desired sulfonamide is obtained.
Step 2b: Synthesis of a 4-Anilinoquinoline Precursor
This step would typically involve the synthesis of a 4-chloroquinoline intermediate, which is a common precursor in medicinal chemistry.[5][6]
Step 2c: Nucleophilic Aromatic Substitution to Yield the Final Product
-
Materials: The sulfonamide from Step 2a, a suitable 4-chloro-3-quinolinecarbonitrile, a non-nucleophilic base (e.g., sodium hydride or DBU), and an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Procedure: a. To a solution of the sulfonamide from Step 2a (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C. b. Stir the mixture for 30 minutes at room temperature to form the sodium salt of the sulfonamide. c. Add the 4-chloro-3-quinolinecarbonitrile (1.0 eq) to the reaction mixture. d. Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring by TLC. e. After cooling, quench the reaction by carefully adding water. f. Extract the product with ethyl acetate, wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by column chromatography to yield the target 4-anilinoquinoline derivative.
The Sulfonyl Group as a Protecting Group
In complex syntheses, the sulfonamide group can also serve as a robust protecting group for amines. The 5-chloro-2,4-dimethoxybenzenesulfonyl group is particularly stable to a wide range of reaction conditions, including many acidic and basic conditions under which other common amine protecting groups (like Boc or Cbz) might be cleaved.[4]
Deprotection, while requiring harsh conditions, can often be achieved using strong acids like HBr in acetic acid or via reductive cleavage, offering an orthogonal deprotection strategy in a multi-step synthesis.
Data Presentation
The following table presents representative data for the synthesis of N-aryl sulfonamides using methodologies analogous to those described. Yields are typically good to excellent, contingent on the nucleophilicity of the amine.
| Entry | Amine Component | Product | Typical Yield (%) |
| 1 | 2-Aminothiazole | N-(thiazol-2-yl)-5-chloro-2,4-dimethoxybenzenesulfonamide | 75-85 |
| 2 | 4-Aminoindole | N-(1H-indol-4-yl)-5-chloro-2,4-dimethoxybenzenesulfonamide | 70-80 |
| 3 | 2,4-dichloro-5-methoxyaniline | N-(2,4-dichloro-5-methoxyphenyl)-5-chloro-2,4-dimethoxybenzenesulfonamide | 80-90 |
Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.
Conclusion
This compound is a sophisticated and versatile reagent for the synthesis of complex heterocyclic molecules. Its primary utility lies in the reliable formation of sulfonamides, which can either be the final target or key intermediates en route to more elaborate structures such as substituted quinolines and other medicinally relevant scaffolds. The specific substitution pattern on the phenyl ring provides chemists with a tool to fine-tune the electronic and physical properties of their target compounds. The protocols and strategies outlined herein demonstrate the broad applicability of this reagent, establishing it as a valuable component in the modern synthetic chemist's toolbox.
References
-
MDPI (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available at: [Link]
-
Austin Publishing Group (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]
-
Bentham Science (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]
-
MDPI (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]
-
MDPI (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]
-
PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
PubMed Central (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]
-
Supporting Information (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]
- Google Patents (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
PubMed (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Available at: [Link]
-
Journal of Medicinal Chemistry (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Available at: [Link]
-
PubMed Central (2020). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Available at: [Link]
-
ResearchGate (2021). Gassman Indole Synthesis. Available at: [Link]
-
RSC Publishing (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Available at: [Link]
-
ResearchGate (2019). Synthesis of Indoles: Recent Advances. Available at: [Link]
-
ACS Publications (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available at: [Link]
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. figshare.com [figshare.com]
- 3. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
Catalytic Methods for Sulfonylation with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride: Application Notes and Protocols
Introduction: The Strategic Importance of the Sulfonyl Group in Modern Chemistry
The sulfonyl moiety, particularly in the form of sulfonamides and sulfonate esters, is a cornerstone of modern medicinal chemistry and materials science.[1][2] These functional groups are prevalent in a wide array of pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors, owing to their ability to act as stable hydrogen bond donors and acceptors, and to mimic the transition state of tetrahedral intermediates.[3] 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a particularly valuable reagent in this context. Its unique electronic profile—featuring two electron-donating methoxy groups that activate the aromatic ring and a chlorine atom that provides an additional vector for synthetic modification—makes it a versatile building block for creating complex molecular architectures.[3][4]
Traditionally, sulfonylation reactions are conducted under stoichiometric base conditions, such as the Schotten-Baumann reaction, which can be harsh and incompatible with sensitive or complex substrates. The evolution of catalytic methods has revolutionized this field, offering milder reaction conditions, improved functional group tolerance, and greater efficiency. This guide provides an in-depth exploration of various catalytic strategies for sulfonylation using this compound, designed for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic tools.
The Reagent: Reactivity Profile of this compound
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.[5] In this compound, the electron-donating resonance effect of the two methoxy groups is partially offset by their inductive electron-withdrawing effect and the strong inductive effect of the chlorine atom. This balanced electronic nature makes the reagent highly reactive towards nucleophiles like amines and alcohols, facilitating the formation of sulfonamides and sulfonate esters, respectively.[4] The presence of these functional groups also offers potential for late-stage functionalization, a highly desirable trait in drug discovery.
Catalytic Pathways: A Paradigm Shift in Sulfonylation
The move from stoichiometric to catalytic conditions minimizes waste, reduces the need for harsh reagents, and often proceeds under significantly milder temperatures. This section details several field-proven catalytic systems applicable to reactions with this compound.
Lewis Acid Catalysis: Activating the Electrophile
Lewis acids are highly effective catalysts for sulfonylation, particularly for less nucleophilic substrates such as sterically hindered anilines or secondary alcohols.[6] They function by coordinating to one of the oxygen atoms of the sulfonyl group, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.
Causality of Method: The coordination of the Lewis acid (e.g., In(OTf)₃, Yb(OTf)₃) to the sulfonyl chloride polarizes the S-Cl bond and enhances the positive charge on the sulfur atom. This "super-electrophile" is then readily attacked by the nucleophile (amine or alcohol). The subsequent deprotonation, often assisted by a mild base, regenerates the catalyst and releases the final product. This approach avoids the use of strong, potentially incompatible bases like pyridine.
Diagram 1: Catalytic Cycle for Lewis Acid-Promoted Sulfonylation
Caption: Lewis acid coordination enhances the electrophilicity of the sulfonyl chloride.
Nucleophilic Organocatalysis: The Power of Tertiary Amines
Tertiary amines and other nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) or 4-Methylpyridine N-oxide, are staples of modern organic synthesis.[6] When used in catalytic amounts alongside a stoichiometric, non-nucleophilic base (like triethylamine or K₂CO₃), they provide a mild and highly efficient pathway for sulfonylation.[7][8]
Causality of Method: The mechanism involves the initial attack of the nucleophilic catalyst (e.g., DMAP) on the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride. The alcohol or amine nucleophile then attacks this activated intermediate, displacing the catalyst. A stoichiometric base is required to neutralize the HCl generated in the initial step, allowing the catalyst to turn over. This method is particularly effective for base-sensitive substrates.[6][7]
Diagram 2: Catalytic Cycle for Nucleophilic Organocatalysis
Caption: A nucleophilic catalyst forms a highly reactive sulfonylammonium intermediate.
Transition-Metal Catalysis: Forging C-S Bonds
Transition-metal catalysis, particularly with palladium or copper, has opened new avenues for forming carbon-sulfur bonds, although these methods are more commonly applied to the synthesis of sulfones from sulfonyl chlorides and organometallic reagents.[2][9][10] However, related cross-coupling principles can be adapted for the sulfonylation of certain nucleophiles. For instance, palladium-catalyzed sulfonylation of arylboronic acids can produce aryl sulfonate esters.
Causality of Method: The catalytic cycle typically involves the oxidative addition of the sulfonyl chloride to a low-valent metal center (e.g., Pd(0)). This is followed by transmetalation with a suitable coupling partner (like a boronic acid) or coordination of a nucleophile. Reductive elimination then furnishes the desired product and regenerates the active catalyst.[2]
Photocatalytic Sulfonylation: A Radical Approach
Visible-light photoredox catalysis offers an exceptionally mild method for generating sulfonyl radicals from sulfonyl chlorides.[1][11] These radicals can then engage in a variety of transformations, including addition to alkenes and alkynes or coupling with other radical species.
Causality of Method: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye), upon excitation by visible light, becomes a potent single-electron transfer agent. It can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical. This radical can then add to an unsaturated C-C bond, initiating a radical cascade or a simple addition reaction.[1][11][12]
Diagram 3: General Workflow for a Catalytic Sulfonylation Experiment
Caption: A standardized workflow ensures reproducibility in catalytic sulfonylation.
Comparative Data Summary
The choice of catalytic method depends heavily on the substrate and desired reaction conditions. The following table provides a general comparison.
| Catalytic Method | Typical Catalyst | Catalyst Loading | Substrates | Solvents | Temperature | Advantages |
| Lewis Acid | In(OTf)₃, Yb(OTf)₃ | 1-10 mol% | Amines, Alcohols | DCM, MeCN, THF | 0 °C to RT | Mild, good for less reactive nucleophiles.[6] |
| Organocatalysis | DMAP, Me₃N | 5-20 mol% | Alcohols, Amines | DCM, Toluene, Water[7] | 0 °C to RT | Inexpensive, mild, high functional group tolerance.[7][8] |
| Photoredox | Ru(bpy)₃(PF₆)₂ | 1-2 mol% | Alkenes, Anilines | MeCN, DMSO | RT | Exceptionally mild, radical pathway.[1][11] |
Detailed Experimental Protocols
Safety Precaution: this compound is a corrosive solid and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (N₂ or Argon) as the reagent is moisture-sensitive.
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Sulfonamide
This protocol describes the indium(III) triflate-catalyzed sulfonylation of 4-fluoroaniline.
Materials and Reagents:
-
This compound (271.11 g/mol )
-
4-Fluoroaniline (111.12 g/mol )
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (562.03 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (111 mg, 1.0 mmol) and indium(III) triflate (28 mg, 0.05 mmol, 5 mol%).
-
Add 5 mL of anhydrous DCM via syringe. Stir the mixture at room temperature for 5 minutes.
-
In a separate dry vial, dissolve this compound (298 mg, 1.1 mmol) in 3 mL of anhydrous DCM.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure sulfonamide.
Protocol 2: Organocatalyzed Synthesis of a Sulfonate Ester
This protocol details the sulfonylation of benzyl alcohol using a catalytic amount of trimethylamine hydrochloride and triethylamine as the stoichiometric base.[8]
Materials and Reagents:
-
This compound (271.11 g/mol )
-
Benzyl alcohol (108.14 g/mol )
-
Triethylamine (Et₃N) (101.19 g/mol )
-
Trimethylamine hydrochloride (Me₃N·HCl) (95.57 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add benzyl alcohol (108 mg, 1.0 mmol), triethylamine (152 mg, 210 µL, 1.5 mmol), and trimethylamine hydrochloride (9.6 mg, 0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Add this compound (325 mg, 1.2 mmol) portion-wise over 5 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with 10 mL of DCM and quench with 10 mL of water.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography if necessary.
Conclusion
The transition to catalytic sulfonylation represents a significant advancement in synthetic chemistry, enabling the construction of vital sulfonyl-containing molecules with greater efficiency, selectivity, and environmental consideration. This compound serves as a powerful and versatile electrophile in these transformations. By understanding the mechanistic underpinnings of Lewis acid, nucleophilic, and photocatalytic systems, researchers can strategically select the optimal conditions to meet their synthetic goals. The protocols provided herein offer a robust starting point for the application of these modern methods in drug discovery and materials science.
References
- Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. DR-NTU. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_mRpQKTIrnesJOoob3zzAbHshq6GM35fCyrUBVWqb0FHuyjKgh1WdcEOHqC3z6wCw1b_BaFvRraWv4Nv9wYE3FKROHjU-_WrfDIfmoUxSLhcSGPvbiOVg0U09yRoaUixpRzgNSgKrWXLEIz_GsTaVdpfmTHrpreekxHuPKlFYidVrIsUIXxTqg==]
- Catalytic Methodologies for Sulfenylation of Arenes and Tryptophan-Containing Peptides. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOFzW72BUEjaJJXdOpp5jN_XWTl_PFSjz2mm0uPZc0K1PeT9kpg0h3oAch6J-hAI9u6GEbgybfzUEC1U1rdBXb5ekuu1Rd-dBu9sjZfE515F9SVkFW3tPk2H--TQhz8Nkul_D]
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7x1p6R9-DZfFKbZes7E1bgESsCUkn_heIGK8UroF9QX6JlQhSML-JQbecrav4qe6906ME6g98q0jBNJVVDCIkIK6T6kCQExy7728_UMm_bDY0QgO5UgzlTG9Itf2p3-c-uO4Sp5cHJJYXS30=]
- Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKmtd3cdnZ9YDx0wBgsReX-FiH6fScy887qDDNqqxD90Sc3zjLYqqMhb-19wQF_5cjIxxWp8_q5RklEQQWVJVniDaaIuRv7PDPWOBoWP_BQopsIaITQSoON2xJeL1cwDG-aFCXoKYl8QcVMt1GgeHmM1G8VTlbstuinmk-]
- Transition‐metal‐catalyzed sulfinations: a) PdII‐catalyzed sulfonylation of aryl boronic acids for the synthesis of sulfinates. ResearchGate. [https://vertexaisearch.cloud.google.
- Transition metal- and oxidant-free sulfonylation of 1-sulfonyl-1H-1,2,3-triazoles to enols for the synthesis of sulfonate derivatives. (2019). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3G9dqPqBMtoh9G-WjCCkUTdYZC8KqCu726Q-ZY56GSqN_5QcobfHjFo3Rb1mavZuyTwbzDMTniKd1e82ecLRXwipOM3ZxGNFCXnbAZGi5Zn6CXMr3m2_fW66TwkKmEbrQN-_3ae8qJRtvgwbxX3lzRP7kjxiHY8i4dV00]
- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpZR_8awt78u_yKb_z-2OBbOobD6wAHckV57WsQZk4qIkvjcHnMcgMdlVDZ-wSQ8HpWYJCBoyDc1m6nUfluaj0pbycHXebedGtViErjKRMC0hP4XczXPKJSudI-qVPo0pFtDjhuArnmimRqokkhKX1qGRiWfD_ccy7wQ==]
- Transition‐metal‐catalyzed sulfonylations. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUIlJWSKdZjKRnv59fFgIU1KRZqv4RJuvMmxrkHL0Rw2dQ2xpFFdniLBXZOs9fdyVB84inTVAZbIIYhaXVxKhh9K2wvCIfSE6gIKWjvaGR3eMl7zrG9n7HZ88pZN1B2PMHiJ3gM2AcgA8is-q4RiLHwaes4QM3L59B-M3m_jLZdTt3_TIQUQqYz2EmutiR2N5ySNfYnJMJ]
- Sulfonation (video). Khan Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD6LQ8LIllpTrVG1ntaS0xpS9N6CMkAYjc5WkwEYGQGOdn3xOfD1TgU0s-gTS6nFEQPeCvIVSNiAfOPc5aIrdR1wNZUsZePLfcO_YasbeLR9HwFYCaNjp_l-spwLQ_ZjcB2RvxRImomV_qHc2lnvOudRY5lQFUQU7Y7kU0aiGDHl0z8THKXXxe2fAQh9Dq7AYbFG3hNdluHDXSMntQ9ERwcdnxZeOYhqbsOaS7ny3A3gIexZeoueOj9fJrEW-n]
- Proposed mechanism of the sulfonylation. ResearchGate. [https://vertexaisearch.cloud.google.
- A) Previous reports of transition‐metal‐catalyzed sulfonylation of aryl halides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXfBlnB-xS8CSlMHWpXitWrynSDvwL9HWnoGFzTvGKIFXxkcU471BxnFBoAmR9geGD1UZTCw2Gg-7GuhVMBrCaJ2y0RdJfRFvfJOKVc1DA0_ysrN2HUhGOqEiUH-COa1cFl3B4GdMXf1CHRwxDnk0S46V9UJ33F2xKr5d3M6X9Zg5NZSfHGAHQTq_DVmdVl1D9V_E1gyoK5kdneP0zQ2QvifkTpXn8j2gJotHGJ1Jg7w0JpuDQ9hEtbKqYw==]
- Recent advances in photoredox/transition metal-catalyzed sulfonylation using sodium sulfinates. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmsv6WHIuZca_xDhMCsrw6JUZETXRkAhQCgPQI4yXLHZ9njLrTxNXCA4QuYhb3XcQ44J1NhatRzsK1lcy6DM10TcL_9pFArnhBAv361pVbtGaQoBlfbWVvMNRqg445NhbF6N5IXdqrGw9XMslw5WPW_jvbqLVhqxBFwAFgcnTktSYab8EIQaJFtg==]
- 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuaKhNsXT_QcDJ2WctFx3RCfGk0VkHRB-7cHjTfCr1C3L2CV86GGAAIPJKrtfrf-2n6voAS00HrcQwYM50M5bKBM7SWnw3SwIgbq3wp0QLivnpGK6znSmItWqp7uTA1anSGWPrri7z]
- Catalytic arylsulfonyl radical-triggered 1,5-enyne-bicyclizations and hydrosulfonylation of α,β-conjugates. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6a38HxSsKJv5BZTNIYUGhm8Dy8ol7sMQ2fnTFUN8MtNtmzAJdPl7lrjUoYIT9LlthYfzrGehvxsNlMa8Y8_HpaQzLnsN04uH5hmp-yNPvnwFsTzQdLmAMHZyU7_wqy5WRYCbAYFHfyI_KxAo=]
- Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. ResearchGate. [https://vertexaisearch.cloud.google.
- Arenesulfonic Acid-Functionalized Bentonite as Catalyst in Glycerol Esterification with Acetic Acid. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeFFjyxDRq-n9sDEC5SjlOh6724fSN_yzI9tT9pkuHH8gpcdc7Mq9dKPj3ffVerg8edPTBD2gWcoIj9hfm_tinryTe_FNlKLvjZZvRGRMdyW0iVYSW5xbucvDZBH_nS5Pl]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcOa6OgFXqLeNtThO7jHomU5G7XlXPXhH-LtiarEGAvG18-imDvBslfmNNNLTcv0B1WPHRpCEuSSHT7SwChHoqtoZxzcGNSp01w8CTw1Relgbqd6pdWXzcCByurC6dDpRACqPWHX8mBnGDlSfLEiup-Hsl694hox0KHB0zZJxFbZe80-AKD42XFrHS0RCakEI9-qMZOq8mOH9FLMrYgo3bR4gQjceD_vhc2w==]
- Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU9Dlp2UzwbfAT-0pPdDg4TLFs6Prj9MK8bp6IRezGem0_HZ18G2Sq6WyZLxczL30HZ2lz2sP2NhngqcECxCkAaI2v6a89c1US8pvOmQ2hAfPk2UC06dBGnyW9ECqG-EK8_61gt8sBgg6jvw17mbKhzKhNbEDGJM3r54bBstjxJk3Om-FSeN4OvMdsfLkkaaVvAIU9on25xgT3C4fSU-gKveSUz-JqbA11FjxoDze6VNRFnKs4JUH1YtNiqzHVSUCLI8V7xvUYGZyi]
- Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENMKXlEO1TXoDQjJp5ggobzVhAzFxK-UhczxYY2HCv8QuMvbPuxE5jsZZnQrmXb7GJnOGRXdx0byOo5ta35u4pDSA6w38VmJXcFY9es1rYyhOBsxe1Xinr6tc_H4Lc7sp-BSZgTTerNFP_4jVYJS6Y0OTOPJCAp7NGvKza-2J2GbW5MkostBgRMX1HkjsikN-IksaXU8Rj_INUd5MVMDPLLQRghC0w0yadHC0T-iFg9T8_PSMRvAkETd74yhQaU97RmiPVZCUDpDEY1SiN]
- (PDF) Catalyst‐Free Sulfonylation of 2‐Methoxyphenols: Facile One‐Pot Synthesis of (Arylsulfonyl)catechols in Aqueous Media. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaDw_epuJwLEPGMh4zRkjRTc664qJZYd_eg5RYUqERbwNOLth63zH2h1CWEVQh-pTHT7dH89P18NPvYopYD5fgymZrL55Wcl1XlmRgYB38bgNSsD34-9VxRDabe_Dal-8c2uYzHbvyG7VA_qCQVbzbeS1QLLhIXEdvb2nb6m6ebnFUJ4nxu2XvSlV1fSuRkhbrCvhLxaYjaWVEVSN4QLcRcSpB9sI0jbiPaNNvUWtdEbiXN_IF4WX6sh86mplwXVzoR4cu_SG0n1iBT8fyCXODvsp1tqS8V9RG11V_lLZGt34=]
- Direct Sulfonylation of Alkenes with Sulfonyl Chlorides Employing Visible Light Photocatalyst. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEafO9BMvz5dIHY2GaUlOSQi0QlfPEWGhq5CqTcx6EOSrsssmKCrXo2z6U4kujGzoDh-wUS6W_3noJ4hBHotX9LigLzPatI8lBX83vbHi0tAW60v2zf9up27QX-EALE2nU0XwsA_NA2PaPnh5y-PpDQzUmECUH54_EMQtWpMueMnaxPcLggr9KvR1j2KT1u5jzCVwl9hYuVytL3PbpPssNaoCjZ-fCRVk9CEQgO2yXSctnnqafRbQGDehynklBAE085e2IFIefF7jPP7vk=]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEytPrSCKgFnLZydI9GRfmByZ0sSDOT7XpcrxTmBQ0kEQtWIm0y3AyMcDMQBPb-EG2wdcXidxNEk86SiEuWtj37x81X2QB5conyMOaL8Z6e3uuFKyKnzAdK5ji49zxgLVdhFbZHRaQKPC5l]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS14S4RuyfLvII3W7VkxgNL04ZO2hO-X_OoVCdqoVKrv63DKtofxdGdiAbvcaqLR4hm_zkjhQpTNmhnC33kj11EgypUqTJu7owkteEnqsRgfH2DUftpLpELDpjr4WvXTSVqDQQPyxEdNI1sp93z-B39-UXABP6JCA=]
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAGeVRpzlHfueZooYewXFhDG-d6DlPZagBtlsvNh6VYM3xH9VBPjWBq0QuAzKc-Mj8Hs2yyEkN1o8smiZjLRwYVKEYnhJaDU1d_8MJjEhln1hhO4EwE5JCR30J_bo9ik6VlTYscn8bCLWrXpMTlnbVuPYtn-EJLaVoL_7zSvemIJFS3d0CwyJXAFI2ziOtY9EEhG4gd5CDYRjAZmuZQVPrLOB4AUQ9OlPK2MB-o1mTld9y-DOHVw==]
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpb9OUEnXmEzWW6Kq6DtEpUq3QEhsyNVm7osY6XAMUeHpgLJ4X5ywEefLiGGu_f_cuOPovzIg1XJfUOU5boTGHnXHb9vZ_Fkx1C8cqvwevlft5CZrQP6NXfcO36t-HT7y4e3SA]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic arylsulfonyl radical-triggered 1,5-enyne-bicyclizations and hydrosulfonylation of α,β-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Solvent Effects in Reactions with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Introduction: The Versatility of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
This compound is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in medicinal chemistry and drug development. Its utility lies in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl), making it a prime target for a wide range of nucleophiles. This reactivity allows for the facile construction of sulfonamides and sulfonate esters, two functional groups prevalent in a vast number of therapeutic agents.
The benzene ring of this reagent is decorated with two electron-donating methoxy groups and one electron-withdrawing chloro group. This specific substitution pattern modulates the reactivity of the sulfonyl chloride and imparts distinct physicochemical properties to its derivatives, such as influencing lipophilicity, metabolic stability, and target-binding affinity. Understanding and controlling the reactions of this sulfonyl chloride is therefore paramount for researchers aiming to synthesize novel molecular entities with desired biological activities.
A crucial, yet often nuanced, parameter in harnessing the synthetic potential of this compound is the choice of reaction solvent. The solvent does more than simply dissolve reactants; it actively participates in the reaction mechanism, influencing reaction rates, equilibria, and even the nature of the products formed. This guide provides a detailed exploration of these solvent effects, offering both theoretical insights and practical, field-proven protocols to aid researchers in achieving optimal outcomes.
Theoretical Framework: Understanding Solvent-Reactant Interactions
The reactions of this compound with nucleophiles, such as amines (to form sulfonamides) or alcohols (to form sulfonate esters), predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[1][2] The solvent's properties—polarity, proticity, and coordinating ability—play a pivotal role in stabilizing or destabilizing the reactants and the transition state, thereby dictating the reaction's kinetic profile.
Key Solvent Properties and Their Impact:
-
Polarity: A solvent's polarity is its ability to solvate charges. In the Sₙ2-like reaction of a sulfonyl chloride, the transition state involves the development of partial negative charges on the incoming nucleophile and the outgoing chloride ion. Polar solvents can stabilize this charged transition state more effectively than the neutral reactants, thus accelerating the reaction.[1]
-
Proticity: Protic solvents (e.g., water, alcohols) possess acidic protons and can form hydrogen bonds. While they are polar, their effect can be complex. They can solvate the nucleophile (especially primary and secondary amines) through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction.[3] Conversely, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) lack acidic protons and do not engage in hydrogen bonding with the nucleophile in the same manner, often leading to faster reaction rates.
-
Coordinating Ability: Solvents can also act as Lewis bases, coordinating with reactants or intermediates. For instance, a basic solvent like pyridine can not only act as a solvent but also as a nucleophilic catalyst and an acid scavenger for the HCl produced during the reaction.[4]
The interplay of these factors is often complex, and the optimal solvent is typically determined empirically for a specific transformation. The extended Grunwald-Winstein equation is a formal method used to correlate the specific rates of solvolysis of sulfonyl chlorides with the solvent's nucleophilicity and ionizing power, providing a quantitative framework for these effects.[1][5]
Application Notes: Strategic Solvent Selection
Synthesis of Sulfonamides
The reaction of this compound with a primary or secondary amine is a cornerstone transformation for creating biologically active molecules.[5][6] The choice of solvent is critical for managing the reaction rate and handling the hydrogen chloride (HCl) byproduct.
-
Aprotic Solvents (Recommended):
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN): These are often the solvents of choice. They are relatively inert and do not significantly solvate the amine nucleophile through hydrogen bonding, allowing for high reactivity.[7] An external, non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[2][4] DCM is particularly advantageous for its ease of removal during workup.
-
Pyridine: When used as a solvent, pyridine serves a dual role as a base to scavenge HCl and as a catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then attacked by the amine. This is a very common and effective method.
-
-
Protic Solvents:
-
Alcohols (e.g., Ethanol, Methanol): While the reaction can proceed in protic solvents, they are generally less ideal. The solvent can compete with the intended amine nucleophile, leading to the formation of sulfonate ester byproducts. Furthermore, hydrogen bonding between the solvent and the amine can reduce the amine's nucleophilicity.[3]
-
-
Aqueous Biphasic Systems:
-
For certain applications, particularly with water-soluble amines, a biphasic system (e.g., DCM/water or THF/water) with a base like sodium carbonate or sodium hydroxide can be effective.[8] The sulfonyl chloride remains in the organic phase while the amine and base are in the aqueous phase, with the reaction occurring at the interface. This approach can simplify workup but may be slower.
-
| Solvent Class | Typical Solvents | Expected Rate | Key Considerations |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform | Good to Excellent | Requires an external base (e.g., Et₃N, Pyridine). Good for reactant solubility and easy workup. |
| Aprotic Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF) | Good to Excellent | Requires an external base. Higher polarity can further stabilize the transition state. |
| Aprotic Basic | Pyridine | Excellent | Acts as solvent, base, and catalyst. Can be difficult to remove. |
| Protic Polar | Ethanol, Water | Fair to Poor | Potential for competing solvolysis reaction. Hydrogen bonding can deactivate the amine nucleophile. |
Synthesis of Sulfonate Esters
The formation of sulfonate esters from this compound and an alcohol or phenol is another vital reaction.[9] Sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[10]
-
Aprotic Solvents (Recommended):
-
Dichloromethane (DCM), Tetrahydrofuran (THF): Similar to sulfonamide synthesis, aprotic solvents are preferred. They do not compete as nucleophiles and provide a clean reaction environment. The reaction is almost always conducted in the presence of a base like triethylamine or pyridine to neutralize the generated HCl.[11]
-
Pyridine: Pyridine is a highly effective solvent and base for this transformation. It activates the sulfonyl chloride and drives the reaction to completion.
-
-
Protic Solvents (Not Recommended):
-
Using an alcohol as a solvent when it is also the reactant is possible but can lead to complex kinetics and purification challenges, especially if the alcohol is used in large excess. It is generally better to use a stoichiometric amount of the alcohol in an inert, aprotic solvent.
-
Experimental Protocols
Protocol 1: Synthesis of a Representative Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine in an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Causality Behind Choices:
-
Anhydrous DCM: An aprotic solvent is chosen to prevent side reactions and to avoid deactivating the amine nucleophile.[7]
-
0 °C Addition: The reaction is exothermic; initial cooling controls the reaction rate and minimizes potential side reactions.
-
Triethylamine/Pyridine: A non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise form an ammonium salt with the reacting amine, rendering it non-nucleophilic.[4]
-
Aqueous Workup: The series of washes effectively removes the triethylamine hydrochloride salt, any remaining base, and other water-soluble impurities.
Protocol 2: Synthesis of a Representative Sulfonate Ester
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Pyridine (as solvent or 2.0 eq as base in DCM)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1M HCl (aqueous), cold
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: Dissolve the alcohol (1.2 eq) in anhydrous DCM (approx. 0.2 M) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Workup: Cool the mixture back to 0 °C and carefully quench with cold water. Dilute with DCM and transfer to a separatory funnel. Wash sequentially with cold 1M HCl (to remove pyridine) until the aqueous layer is acidic, then wash with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash chromatography on silica gel.
Causality Behind Choices:
-
Pyridine/DCM: Pyridine is an excellent base and catalyst for this reaction.[11] Using it as the solvent ensures a high concentration of the base. Alternatively, DCM provides an inert medium.
-
Inert Atmosphere: While not always strictly necessary, it prevents moisture from hydrolyzing the reactive sulfonyl chloride.
-
Cold 1M HCl Wash: This step is crucial for removing pyridine from the organic layer by forming the water-soluble pyridinium hydrochloride salt.
Visualizations
Caption: Sₙ2-like mechanism for sulfonamide synthesis.
Caption: Key steps in a typical sulfonamide synthesis protocol.
References
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
ResearchGate. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. Available at: [Link]
-
Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(41), 18015-18020. Available at: [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925. Available at: [Link]
-
ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Available at: [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]
-
Filo. (2025). How does sulfonate ester formation from sulfonyl chloride resemble nucleophilic displacements of alkyl halides?. Available at: [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Available at: [Link]
-
Wiley Online Library. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 132(41), 18151-18156. Available at: [Link]
Sources
- 1. mdpi.org [mdpi.org]
- 2. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for the synthesis and application of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile reagent.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of sulfonamides, which are of significant interest in medicinal chemistry. Its reactivity is primarily dictated by the sulfonyl chloride group, which readily undergoes nucleophilic substitution. However, optimizing reactions involving this compound requires careful consideration of various parameters to ensure high yield and purity. This guide provides practical, experience-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields when synthesizing this compound?
Low yields can often be attributed to incomplete reactions, product degradation during workup, or the formation of unwanted side products. A critical factor is the potential for hydrolysis of the sulfonyl chloride group.[1][2] Key areas to scrutinize include the quality of starting materials, precise control of reaction conditions such as temperature and time, and the specifics of the workup procedure.[1]
Q2: How can I minimize the formation of the diaryl sulfone byproduct during chlorosulfonation?
The formation of a diaryl sulfone is a common side reaction, particularly when an insufficient excess of the chlorosulfonating agent is used.[1] To mitigate this, it is crucial to use a sufficient excess of chlorosulfonic acid. The order of addition is also important; slowly adding the substrate to the chlorosulfonic acid can help maintain a high concentration of the sulfonating agent and suppress diaryl sulfone formation.
Q3: My aqueous workup is not effectively removing unreacted sulfonyl chloride. What steps can I take?
Inefficient removal during aqueous workup can be due to poor solubility of the sulfonyl chloride in water or the quenching agent in the organic solvent.[3] Increasing the stirring time and intensity can improve interfacial contact between the organic and aqueous phases.[3] Using a mild base like sodium bicarbonate can facilitate hydrolysis to the more water-soluble sulfonic acid.[3] For particularly stubborn cases, a pre-quench with a nucleophile like methanol or aqueous ammonia can convert the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[3]
Q4: What are the optimal storage conditions for this compound to prevent degradation?
Due to its sensitivity to moisture, this compound should be stored under anhydrous conditions. It is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent hydrolysis.
Troubleshooting Guides
Scenario 1: Low Yield in Sulfonamide Synthesis
You are reacting this compound with a primary amine to form a sulfonamide, but the yield is disappointingly low.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sulfonamide yield.
Detailed Protocol: Optimizing Sulfonamide Formation
-
Reagent Purity: Ensure the amine is pure and dry. The presence of water will lead to hydrolysis of the sulfonyl chloride.[5]
-
Solvent and Base: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, like pyridine or triethylamine, should be used to scavenge the HCl generated during the reaction.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Temperature: The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also increase the rate of side reactions.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Scenario 2: Purification Challenges
You have successfully synthesized the desired product, but are facing difficulties in purifying it from starting materials or byproducts.
Purification Strategy Selection
Caption: Decision tree for purification strategy.
Experimental Protocols for Purification
-
Aqueous Wash: To remove the sulfonic acid byproduct, wash the organic layer with a saturated solution of sodium bicarbonate.[3]
-
Scavenger Resins: For removing excess sulfonyl chloride, scavenger resins can be highly effective, especially when traditional extractions fail.[3]
-
Add an appropriate scavenger resin (e.g., an aminomethylated resin) to the reaction mixture.
-
Stir the slurry at room temperature, monitoring the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter the mixture to remove the resin and wash with the reaction solvent.[3]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data Presentation
Table 1: Recommended Solvents and Bases for Sulfonamide Synthesis
| Solvent | Base | Typical Reaction Temperature | Notes |
| Dichloromethane (DCM) | Pyridine | 0 °C to RT | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Triethylamine | 0 °C to RT | Ensure THF is dry and peroxide-free. |
| Acetonitrile | Potassium Carbonate | RT to 50 °C | Suitable for less reactive amines.[5] |
| Toluene | Diisopropylethylamine (DIPEA) | RT to 80 °C | Higher temperatures may be required. |
Table 2: Common Analytical Techniques for Characterization
| Technique | Information Provided | Key Considerations |
| NMR Spectroscopy | Structural elucidation and purity assessment. | qNMR can be used for accurate quantification with an internal standard.[6] |
| IR Spectroscopy | Identification of the sulfonyl chloride functional group (strong S=O and S-Cl stretches).[6] | A quick and straightforward method for functional group analysis.[6] |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[6] | Useful for identifying impurities and confirming product identity.[6] |
| LC-MS | Purity assessment and reaction monitoring.[7] | The method of choice for analyzing reaction progress and final product purity.[7] |
Concluding Remarks
The successful application of this compound in organic synthesis hinges on a thorough understanding of its reactivity and careful control of reaction parameters. This guide provides a foundation for troubleshooting common issues and optimizing experimental conditions. By systematically addressing potential pitfalls in synthesis, workup, and purification, researchers can enhance the efficiency and reproducibility of their synthetic efforts.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sulfonylation with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support guide for sulfonylation reactions utilizing 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My sulfonylation reaction yield is significantly lower than expected. What are the common culprits?
Low yields are a frequent issue in sulfonamide synthesis and can often be traced back to a few key factors.[1][2]
-
Cause 1: Hydrolysis of the Sulfonyl Chloride Reagent
-
The Chemistry: this compound, like all sulfonyl chlorides, is highly susceptible to hydrolysis.[1][3] Exposure to atmospheric or solvent-borne moisture will convert the reactive sulfonyl chloride into the corresponding 5-chloro-2,4-dimethoxybenzenesulfonic acid. This sulfonic acid is unreactive towards the amine and will not form the desired sulfonamide, thereby reducing your potential yield.[3][4]
-
Troubleshooting & Prevention:
-
Reagent Quality: Always use a fresh bottle of the sulfonyl chloride or one that has been stored meticulously under inert gas in a desiccator.[3] If you suspect degradation, you can analyze the starting material by NMR to check for the presence of the sulfonic acid.
-
Anhydrous Conditions: This is non-negotiable for a successful reaction. All glassware must be rigorously oven- or flame-dried before use.[1][5] The reaction should be assembled and run under a dry, inert atmosphere, such as nitrogen or argon.[1][3]
-
Solvent Purity: Use anhydrous-grade solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3]
-
-
-
Cause 2: Suboptimal Base or Solvent Selection
-
The Chemistry: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If not neutralized, the HCl will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.[1] The choice of base and solvent is critical to ensure both efficient HCl scavenging and reactant solubility.
-
Troubleshooting & Optimization:
-
Base Selection: A non-nucleophilic organic base is typically the best choice. Pyridine and triethylamine (TEA) are common options.[3] For less reactive or sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may improve yields.[3]
-
Solvent Effects: The solvent must fully dissolve your reactants. If you are working with a particularly polar amine, a solvent like N,N-Dimethylformamide (DMF) may be necessary, but ensure it is of the highest purity to avoid competing reactions.
-
-
-
Cause 3: Low Nucleophilicity of the Amine
-
The Chemistry: Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Troubleshooting & Forcing Conditions:
-
Increase Temperature: Gently warming the reaction can often overcome the activation energy barrier. Monitor carefully for decomposition.
-
Forcing Solvents: Switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can accelerate the reaction.[3]
-
Microwave Synthesis: For particularly challenging substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]
-
-
Q2: My TLC analysis shows a new, highly polar spot at the baseline that isn't my starting amine. What is it?
This observation is a classic indicator of sulfonyl chloride hydrolysis.
-
The Byproduct: The highly polar spot is almost certainly 5-chloro-2,4-dimethoxybenzenesulfonic acid , the product of the reaction between your sulfonyl chloride and water.[1][3]
-
Confirmation: Sulfonic acids are very polar and often behave like salts on silica gel, exhibiting very low mobility (Rf ≈ 0) in typical organic solvent systems (e.g., ethyl acetate/hexanes).
-
Solution: This is a direct consequence of moisture in your reaction. To prevent its formation, you must adhere strictly to the anhydrous protocols detailed in Q1. During workup, this acidic byproduct can be easily removed with an aqueous basic wash (e.g., saturated sodium bicarbonate solution).
Q3: When reacting with a primary amine, my reaction is messy and forms multiple products. How can I improve selectivity for the mono-sulfonamide?
This is a common issue arising from the reactivity of the initially formed sulfonamide.
-
The Side Reaction: Bis-Sulfonylation
-
The Chemistry: After the initial reaction of a primary amine (R-NH₂) with the sulfonyl chloride, the resulting mono-sulfonamide (R-NH-SO₂Ar) still possesses an acidic N-H proton. In the presence of a base, this nitrogen can be deprotonated, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride to form a bis-sulfonated byproduct (R-N(SO₂Ar)₂).[1]
-
-
Mitigation Strategies:
-
Control Stoichiometry: Using a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) can help ensure the sulfonyl chloride is consumed before significant bis-sulfonylation occurs.[1]
-
Slow Addition: Adding the sulfonyl chloride solution slowly (dropwise) to the stirred solution of the amine and base can help maintain a low concentration of the electrophile, favoring the initial reaction with the more nucleophilic primary amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often enhance the selectivity for mono-sulfonylation over the second addition.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired sulfonylation pathway alongside the common hydrolysis and bis-sulfonylation side reactions.
Caption: Competing reaction pathways in sulfonylation.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Product Yield | Hydrolysis of sulfonyl chloride | Use fresh reagent; ensure strictly anhydrous conditions (dry glassware, inert atmosphere).[1][3] |
| Incorrect base/solvent | Use a non-nucleophilic base (pyridine, TEA); ensure solvent dissolves all reactants.[3] | |
| Poorly reactive amine | Increase reaction temperature; use a forcing solvent (DMF, DMSO); consider microwave synthesis.[3] | |
| Polar Spot at TLC Baseline | Formation of sulfonic acid | This is the hydrolysis byproduct. Prevent by ensuring anhydrous conditions. Remove with a basic wash during workup. |
| Multiple Products (Primary Amine) | Bis-sulfonylation | Use a slight excess of the amine (1.1-1.2 eq); add sulfonyl chloride slowly; run at a lower temperature (0 °C).[1] |
| Reaction Stalls | Amine protonation | Ensure at least one equivalent of base is present to neutralize the HCl byproduct.[1] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (distilled)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
Procedure:
-
Setup: Assemble the oven-dried flask under a positive pressure of nitrogen or argon.
-
Reactant Addition: To the flask, add the amine (1.0 eq) and dissolve it in the anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Base Addition: Add the base (e.g., TEA, 1.2-1.5 eq) to the stirred solution. If using a solid amine salt, add an additional equivalent of base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0-1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[6]
Purification Strategies
The choice of purification method depends on the properties of your final sulfonamide and the impurities present.
-
Aqueous Workup/Extraction: This is the first line of defense. An acidic wash removes residual amine and base, while a basic wash removes the sulfonic acid byproduct. The desired sulfonamide typically remains in the organic layer.
-
Recrystallization: This is a highly effective method for purifying solid sulfonamides. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
-
Silica Gel Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the method of choice. The polar sulfonic acid byproduct will adhere strongly to the silica, while the less polar sulfonamide will elute with an appropriate solvent mixture (e.g., gradients of ethyl acetate in hexanes).[6]
References
- Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.).
- King, J. F., & Loosmore, S. M. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid - Benchchem. (n.d.).
- Robertson, R. E. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros. (2024, November 20). Reddit.
Sources
preventing hydrolysis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride during reactions
Welcome to the Technical Support Center for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the use of this versatile reagent. Our focus is to empower you to anticipate and overcome challenges, particularly the prevalent issue of hydrolysis, ensuring the success and integrity of your experiments.
Introduction: Understanding the Challenge of Hydrolysis
This compound is a highly reactive intermediate, prized for its utility in synthesizing a wide array of sulfonamides, which are crucial scaffolds in medicinal chemistry.[1][2] However, its reactivity is a double-edged sword. The electrophilic sulfur atom is highly susceptible to nucleophilic attack, not just by the desired amine, but also by water. This competing hydrolysis reaction can significantly reduce yields, introduce impurities, and complicate purification.
The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack by water on the sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3][4] The rate of this undesirable reaction is influenced by several factors including the electronic properties of the substituents on the aromatic ring, solvent polarity, temperature, and pH.[5][6]
The presence of two electron-donating methoxy groups on the benzene ring of this compound increases the electron density on the sulfur atom, which can moderate its reactivity compared to unsubstituted benzenesulfonyl chloride. Conversely, the electron-withdrawing chloro group can have the opposite effect. Understanding this electronic interplay is key to controlling the reactivity and minimizing hydrolysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: My reaction with this compound is giving a low yield of the desired sulfonamide. What are the likely causes?
A low yield is most commonly due to one or a combination of the following factors:
-
Hydrolysis of the sulfonyl chloride: This is the most frequent culprit. Any moisture in your reaction setup, including wet solvents, glassware, or amines, will lead to the formation of 5-chloro-2,4-dimethoxybenzenesulfonic acid.
-
Sub-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and the extent of side reactions.
-
Steric hindrance: If your amine is sterically bulky, the reaction may be slow, allowing more time for hydrolysis to occur.
-
Impure starting materials: Ensure both your amine and the sulfonyl chloride are of high purity.
Q2: How can I tell if my this compound has hydrolyzed?
Hydrolysis can be detected by several means:
-
Physical Appearance: The pure sulfonyl chloride is a solid with a melting point of 154-156 °C. If it appears clumpy, wet, or has a lower melting point, it may have partially hydrolyzed.
-
Analytical Techniques:
-
TLC: The sulfonic acid byproduct will have a different Rf value than the sulfonyl chloride.
-
NMR: The proton NMR spectrum of the hydrolyzed product will show a shift in the aromatic protons and the absence of the sulfonyl chloride group.
-
IR: The sulfonic acid will show a broad O-H stretch, which is absent in the sulfonyl chloride.
-
Q3: What are the best practices for storing and handling this compound to prevent hydrolysis?
Proper storage and handling are critical for maintaining the integrity of this reagent.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is highly recommended.
-
Handling:
-
Always handle the reagent in a glove box or under a stream of inert gas.
-
Use dry, clean spatulas and glassware.
-
Minimize the time the container is open to the atmosphere.
-
Q4: What are some alternatives to pyridine as a base in sulfonamide synthesis?
While pyridine is a common choice, less nucleophilic and sterically hindered bases can be advantageous in minimizing side reactions.
-
Triethylamine (TEA): A widely used alternative, though it can sometimes lead to the formation of enamines with certain substrates.[2]
-
Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that is an excellent choice for preventing side reactions.
-
2,6-Lutidine: Another sterically hindered, non-nucleophilic base.
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic base, useful in challenging cases.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting advice for common experimental setups.
General Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. figshare.com [figshare.com]
Technical Support Center: Purification of Sulfonamides Derived from 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support center dedicated to the purification of sulfonamide derivatives of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested protocols to ensure the highest purity of your target compounds. Our approach is built on explaining the fundamental principles behind each step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address the most frequent and challenging issues encountered during the purification of these specific sulfonamides.
Question 1: My crude product is an oily residue and refuses to crystallize. What's happening and how can I fix it?
Answer:
This is a very common issue, often caused by the presence of several types of impurities that act as "crystallization inhibitors":
-
Residual Solvent: Even trace amounts of reaction solvents (like Dichloromethane or Tetrahydrofuran) can prevent solidification.
-
Excess Amine: Unreacted starting amine, especially if it's a liquid or low-melting solid, can lead to an oily product.
-
Hydrolyzed Sulfonyl Chloride: The starting material, this compound, is highly susceptible to moisture and can hydrolyze to the corresponding sulfonic acid, which is often gummy.[1]
-
Grease: Contamination from glassware joints can also be a culprit.
Solutions:
-
High-Vacuum Drying: Place the oily product under a high vacuum for several hours (or overnight) to remove volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process, provided your compound is thermally stable.
-
Solvent Trituration: Add a non-polar solvent in which your product is expected to be insoluble, but the impurities are soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, which can then be filtered.
-
Induce Crystallization: If you have a pure sample, "seed" the oil with a tiny crystal. Alternatively, scratch the inside of the flask with a glass rod at the oil's surface to create nucleation sites for crystal growth.[2]
-
Purify via Chromatography: If the above methods fail, the oil is likely a mixture of several components. The most reliable path forward is purification by flash column chromatography (see Protocol 3).
Question 2: My NMR/LC-MS analysis shows significant amounts of unreacted amine in my purified product. How can I remove it?
Answer:
Residual amine is a frequent impurity, especially if an excess was used in the reaction. Its basic nature provides a straightforward method for removal.
Solution: Acidic Wash (Liquid-Liquid Extraction)
-
Dissolve your crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid. The basic amine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
Follow with a wash using saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then a brine wash (to remove bulk water).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to recover your purified sulfonamide.
Question 3: I have a persistent acidic impurity that I believe is the hydrolyzed sulfonyl chloride. How do I get rid of it?
Answer:
The hydrolysis of this compound to 5-Chloro-2,4-dimethoxybenzene-1-sulfonic acid is a primary side reaction, especially if reaction conditions were not strictly anhydrous.[1] This sulfonic acid impurity is highly polar and acidic.
Solutions:
-
Basic Wash (Liquid-Liquid Extraction): Similar to the acidic wash for removing amines, a basic wash can remove the acidic sulfonic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. The sulfonic acid will be deprotonated to its water-soluble sulfonate salt and move into the aqueous layer. Repeat the wash, then follow with a brine wash, dry the organic layer, and concentrate.[3]
-
Column Chromatography: If the basic wash is not completely effective, or if your product has some base sensitivity, column chromatography is the best option. The highly polar sulfonic acid will have a very low Rf value and will stick strongly to the silica gel, allowing for easy separation from the less polar sulfonamide product.[4]
Question 4: My column chromatography isn't giving good separation between my product and an impurity. What adjustments can I make?
Answer:
Poor separation on a silica gel column usually indicates that the chosen eluent system is not optimal for the polarity difference between your compounds.
Solutions:
-
Optimize the Eluent System: The key is to find a solvent mixture where the Rf values of your product and the impurity are sufficiently different (ideally a ΔRf > 0.2).
-
Decrease Polarity: If both compounds are moving too quickly (high Rf), decrease the proportion of the polar solvent (e.g., from 30% Ethyl Acetate in Hexanes to 20%).
-
Increase Polarity: If the compounds are stuck at the baseline (low Rf), gradually increase the polar solvent.
-
Change Solvents: Sometimes a different solvent system is needed. For example, switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system can alter the selectivity of the separation.
-
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over the course of the separation.[4] This can sharpen peaks and improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If normal-phase silica gel is not effective, consider alternative stationary phases. For some sulfonamides, amide-modified or aminopropyl-packed columns have shown different and potentially better selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for sulfonamides derived from this compound?
For solid, crystalline products, recrystallization is often the most efficient and scalable method for achieving high purity.[1] It is excellent at removing small amounts of impurities. For oils, non-crystalline solids, or complex mixtures where recrystallization fails, flash column chromatography on silica gel is the gold standard.[3]
Q2: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your sulfonamide product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[1][5]
Solvent Selection Workflow:
-
Small-Scale Tests: Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates are solvents where the product is sparingly soluble.
-
Heat: Heat the tubes that did not fully dissolve the product. An ideal solvent will dissolve the product completely upon heating.
-
Cool: Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The best solvent will be the one that yields a large amount of crystalline precipitate.
Table 1: Common Solvents for Sulfonamide Recrystallization [1][6]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point. |
| Isopropanol | Polar Protic | 82 | Can be used as a 70% solution in water.[6] |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar sulfonamides. |
| Toluene | Non-polar | 111 | Useful for less polar sulfonamides. |
| Ethanol/Water | Mixture | Variable | A powerful mixed-solvent system; dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Mixture | Variable | A common system; dissolve in hot ethyl acetate, add hexanes as an anti-solvent.[2] |
Q3: How can I remove the triethylamine hydrochloride or pyridine hydrochloride salt formed during the reaction?
These salts are byproducts of using an organic base to neutralize the HCl generated. They are generally highly soluble in water but insoluble in many organic solvents.
-
Filtration: If the reaction solvent is one in which the salt is insoluble (e.g., Dichloromethane), the salt may precipitate and can be removed by simple filtration before the work-up.
-
Aqueous Wash: During a standard liquid-liquid extraction work-up, these salts are readily removed by washing the organic layer with water.
Q4: What are the critical safety precautions when working with this compound?
Sulfonyl chlorides are reactive and hazardous compounds.[7]
-
Moisture Sensitivity: They react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl). Always handle them in a fume hood and under anhydrous conditions.[1]
-
Corrosive: They can cause severe burns to skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation Hazard: The compound and the HCl it generates are harmful if inhaled. Ensure adequate ventilation.
Experimental Protocols & Visualizations
General Workflow
The overall process from reaction to pure product follows a logical sequence. The diagram below outlines the decision-making process for purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of sulfonamides, with a particular focus on reactions involving 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in sulfonamide synthesis can be a significant impediment to research and development timelines. The following section provides a structured approach to identifying and addressing the root causes of this common issue.
Question: My sulfonamide synthesis using this compound is resulting in a consistently low yield. What are the primary factors I should investigate?
Answer: Low yields in this specific sulfonamide synthesis can typically be traced back to a few critical factors. A systematic evaluation of your reagents, reaction conditions, and potential side reactions is the most effective approach to troubleshooting.
1. Reagent Quality and Handling: The Foundation of a Successful Reaction
The quality and handling of your starting materials are paramount. Even minor impurities or degradation can have a significant impact on the reaction outcome.
-
This compound: This is a highly reactive compound and is particularly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can convert it to the corresponding sulfonic acid, which is unreactive under typical sulfonamide synthesis conditions.[1]
-
Recommendation: Always use a fresh bottle of the sulfonyl chloride or ensure it has been stored under anhydrous conditions. If the purity is in doubt, it is advisable to purify it before use. It is not recommended to use old sulfonyl chloride as it can hydrolyze over time, leading to lower yields.[1]
-
-
Amine: The purity of your amine is equally important. Amines can absorb carbon dioxide from the atmosphere to form carbamates, which can interfere with the reaction.[2]
-
Recommendation: Use a high-purity amine and consider drying it over a suitable desiccant if it is a liquid, or by azeotropic distillation if it is a solid.
-
-
Solvent: The presence of water in your solvent is a major contributor to the hydrolysis of the sulfonyl chloride.[1]
-
Recommendation: Always use anhydrous solvents. Common choices for this reaction include dichloromethane (DCM) and tetrahydrofuran (THF).[1] Ensure your solvent is freshly dried and stored over molecular sieves.
-
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, its purity and dryness are critical.
-
Recommendation: Use a freshly distilled and dry base to prevent the introduction of water into the reaction.
-
2. Reaction Conditions: Optimizing for Success
The specific conditions of your reaction play a crucial role in maximizing the yield of your desired sulfonamide.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents).[1] | This helps to ensure the complete consumption of the more valuable sulfonyl chloride. |
| Base | Use a non-nucleophilic organic base like pyridine or triethylamine.[1] | The base is necessary to neutralize the HCl byproduct of the reaction. An organic base will not compete with the amine nucleophile. Using an aqueous base like sodium hydroxide is generally not recommended as it increases the risk of hydrolyzing the sulfonyl chloride.[1] |
| Temperature | The reaction is often carried out at 0 °C to room temperature.[2] | Starting the reaction at a lower temperature can help to control the initial exothermic reaction and minimize side reactions. Gentle heating may be necessary if the reaction is sluggish, but excessive heat can promote degradation.[2] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | This prevents the degradation of reagents by atmospheric moisture and oxygen. |
3. Potential Side Reactions: Understanding and Mitigating Unwanted Products
Several side reactions can compete with the formation of your desired sulfonamide, leading to a reduction in yield.
-
Bis-sulfonylation: With primary amines, there is a possibility of forming a bis-sulfonated product, where two sulfonyl groups react with the same amine nitrogen.[1]
-
Mitigation: Using a larger excess of the amine or employing a bulky protecting group on the amine can help to prevent this side reaction.[1]
-
-
Hydrolysis of the Sulfonyl Chloride: As previously mentioned, this is a major competing reaction. Strict anhydrous conditions are the best defense against this issue.[1][3]
Question: I've confirmed the quality of my reagents and optimized my reaction conditions, but my yield is still low. What other factors could be at play?
Answer: If you have addressed the most common issues, it's time to consider some of the more subtle aspects of the reaction and workup procedure.
-
Reaction Monitoring: It's crucial to know when your reaction is complete.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
-
Workup and Purification: The workup and purification steps can be a source of product loss.
-
Recommendation: Ensure that your extraction and washing steps are performed efficiently. During purification by column chromatography, choose an appropriate solvent system to ensure good separation of your product from any unreacted starting materials or byproducts. Recrystallization is also an effective method for purifying solid sulfonamides.[1]
-
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic workflow for troubleshooting low yields in your sulfonamide synthesis.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis of sulfonamides using this compound.
Q1: What is the general mechanism for the reaction between this compound and an amine?
A1: The reaction proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[4]
Sources
Technical Support Center: Managing Steric Hindrance with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support resource for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent for the protection of amines and alcohols or the synthesis of novel sulfonamides and sulfonate esters. We will delve into the common challenges posed by steric hindrance and provide actionable troubleshooting strategies and in-depth FAQs to ensure the success of your experiments.
Introduction: The Double-Edged Sword of a Bulky Reagent
This compound is a valuable reagent in organic synthesis, primarily used to introduce the 5-chloro-2,4-dimethoxyphenylsulfonyl (CDMS) group. This group is prized for its specific cleavage conditions and electronic properties. However, the very features that make it useful—the bulky methoxy groups ortho and para to the sulfonyl chloride—are also a primary source of experimental frustration. These groups create significant steric hindrance, which can dramatically slow down or completely stall reactions with sterically demanding nucleophiles like secondary amines, hindered anilines, or tertiary alcohols.
This guide provides a systematic approach to diagnosing and overcoming these steric challenges, transforming low-yielding reactions into successful synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This reagent is predominantly used for the synthesis of sulfonamides from primary or secondary amines and sulfonate esters from alcohols.[1] The resulting CDMS-protected compounds are common in multi-step synthesis, particularly in pharmaceutical and agrochemical research, where the sulfonyl group can impart specific biological activities or serve as a robust protecting group.
Q2: What is steric hindrance in the context of this sulfonylation reaction?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups around a reactive center impedes a chemical reaction.[2] In this case, the two methoxy groups and the chlorine atom on the benzene ring of this compound create a crowded environment around the electrophilic sulfur atom. This bulkiness makes it physically difficult for a nucleophile (the amine or alcohol) to approach and attack the sulfur, which is necessary for the reaction to proceed.
Q3: My reaction with a secondary amine is failing, but it works with a primary amine. Is this expected?
A3: Yes, this is a classic manifestation of steric hindrance. Primary amines are generally less sterically encumbered than secondary amines, allowing for an easier approach to the sulfonyl chloride. When both the electrophile (the sulfonyl chloride) and the nucleophile (the secondary amine) are sterically bulky, the energy barrier for the reaction increases significantly, leading to very slow or negligible reaction rates.
Q4: What are the tell-tale signs that steric hindrance is the primary issue in my reaction?
A4: The most common indicators include:
-
Low to no conversion: A significant amount of your starting amine/alcohol remains unreacted even after extended reaction times or heating.
-
Reaction stalling: The reaction proceeds initially but stops before completion.
-
Requirement of harsh conditions: The reaction only proceeds at high temperatures, which may lead to decomposition of starting materials or products.
-
Formation of side products: If using a nucleophilic base like pyridine, you might observe side reactions where the base itself reacts with the sulfonyl chloride.
Troubleshooting Guide: From Stalled Reactions to High Yields
This section provides a problem-oriented approach to resolving common issues encountered when using this compound with challenging substrates.
Problem 1: Low to No Conversion of a Sterically Hindered Substrate
This is the most frequent issue. The nucleophile, whether it's a secondary alcohol or a di-substituted aniline, cannot efficiently attack the hindered sulfonyl center.
Root Cause Analysis & Mitigation Strategy
The core of the problem is overcoming a high activation energy barrier. Our strategy will focus on increasing the reactivity of the system through catalysis and optimizing reaction parameters.
Caption: Troubleshooting workflow for low conversion.
Solution 1.1: Employ a Nucleophilic Catalyst - The DMAP Advantage
For sterically hindered substrates, a simple tertiary amine base like triethylamine or pyridine is often insufficient.[3] The solution is to add a catalytic amount (5-20 mol%) of 4-Dimethylaminopyridine (DMAP) .
-
Mechanism of Action: DMAP is a "super catalyst" for acylation and sulfonylation reactions.[4] It functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[5] This intermediate is much more electrophilic than the starting sulfonyl chloride. The hindered nucleophile can then attack this activated intermediate, regenerating the DMAP catalyst in the process.[4][6]
Sources
Technical Support Center: Deprotection of 2,4-Dimethoxybenzenesulfonyl (DMB) Amides
Welcome to the technical support guide for the deprotection of 2,4-dimethoxybenzenesulfonyl (DMB) protected amines. This resource is designed for researchers, chemists, and drug development professionals who utilize the DMB group in multi-step organic synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful and efficient removal of this versatile protecting group.
Understanding the 2,4-DMB Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is a widely used acid-labile protecting group for primary and secondary amines.[1][2] Its popularity stems from its stability under basic, nucleophilic, and some oxidative/reductive conditions, while being readily cleavable under mild acidic conditions.[1][3] This orthogonality allows for selective deprotection in the presence of other common protecting groups like Fmoc and Boc, making it a valuable tool in complex syntheses, particularly in peptide and pharmaceutical development.[1][4]
The key to the DMB group's functionality lies in the electron-rich nature of its dimethoxy-substituted benzene ring. The two methoxy groups at the ortho and para positions strongly activate the ring, facilitating cleavage by stabilizing the resulting benzylic carbocation intermediate. This electronic feature is the primary reason for its high acid lability.[1]
Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via a carbocationic mechanism. The reaction is initiated by protonation of the sulfonamide nitrogen or, more likely, one of the electron-rich methoxy groups on the benzene ring. Subsequent cleavage of the N-S or C-N bond is driven by the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation. This cation is then trapped by a nucleophile or scavenger present in the reaction mixture.
Caption: Workflow of the acid-catalyzed DMB deprotection mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during the deprotection of DMB-amides.
Question 1: My deprotection reaction is incomplete. TLC analysis shows significant amounts of starting material remaining even after the recommended reaction time. What should I do?
Answer: This is a common issue that can arise from several factors related to reagent stoichiometry, reaction conditions, or substrate reactivity.
-
Potential Cause A: Insufficient Acid Strength or Concentration. The lability of the DMB group is highly dependent on the acidity of the medium. While standard protocols often suggest 10-20% Trifluoroacetic Acid (TFA), some substrates are more resilient.
-
Solution: Gradually increase the concentration of TFA in your solvent (e.g., Dichloromethane - DCM). You can try increments up to 50% (v/v) or, in difficult cases, use neat TFA.[1] Monitor the reaction closely by TLC to avoid potential degradation of your product. For extremely stubborn substrates, a stronger acid like triflic acid may be required, though this should be used with caution.[5]
-
-
Potential Cause B: Insufficient Reaction Time. Deprotection kinetics can vary significantly based on the electronic and steric environment of the amide.
-
Solution: Extend the reaction time. Continue to monitor the reaction by TLC or LC-MS every 1-2 hours until you observe complete consumption of the starting material. Some deprotections may require stirring overnight at room temperature.
-
-
Potential Cause C: Low Temperature. Most DMB deprotections are run at room temperature. If your lab is particularly cold, it could slow down the reaction rate.
-
Solution: Ensure the reaction is conducted at a standard room temperature (20-25°C). Gentle warming (e.g., to 30-40°C) can be attempted, but this increases the risk of side reactions, so proceed with caution and careful monitoring.
-
Question 2: The deprotection works, but my final yield is very low. Where could my product be going?
Answer: Low yields often point to product degradation, side reactions, or issues during the work-up and purification process.
-
Potential Cause A: Re-alkylation or Side Reactions. The DMB carbocation generated during the cleavage is a potent electrophile. It can re-alkylate the newly liberated amine (your product) or other nucleophilic sites on your molecule, leading to undesired byproducts.
-
Solution: Use a Scavenger. This is the most critical step to prevent this issue. A cation scavenger, such as anisole, thioanisole, or triisopropylsilane (TIPS), should be added to the reaction mixture.[5] Anisole is a common choice and works by trapping the DMB cation through electrophilic aromatic substitution. A typical concentration is 5-10% (v/v).
-
-
Potential Cause B: Product Instability in Acid. Your target molecule may be sensitive to the prolonged acidic conditions required for complete deprotection.
-
Solution: Optimize the reaction to find the sweet spot: the minimum acid concentration and reaction time needed for complete deprotection. Once the reaction is complete (as per TLC/LC-MS), quench it immediately by slowly adding a base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid.[1]
-
-
Potential Cause C: Difficult Work-up. The DMB byproducts, especially if a scavenger is not used, can sometimes oligomerize into a sticky residue that complicates extraction and purification.[6]
-
Solution: After quenching the reaction, perform a standard aqueous work-up. If purification by column chromatography is challenging, consider alternative methods like crystallization or trituration if your product is a solid. The use of a scavenger often results in cleaner byproducts that are easier to separate.
-
Question 3: I am observing multiple unexpected spots on my TLC plate. What are these side products and how can I avoid them?
Answer: The presence of multiple side products is a strong indicator of the issues mentioned above, primarily the reactivity of the DMB carbocation.
Caption: A troubleshooting flowchart for DMB deprotection issues.
-
Primary Solution: Scavengers are Essential. As detailed in the previous answer, the lack of a cation scavenger is the most probable cause. The DMB cation can attack your solvent (if nucleophilic), your product, or itself. Adding anisole or TIPS is the first and most effective action to take.
-
Orthogonal Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., Boc, t-butyl esters), they may be partially or fully cleaved under the deprotection conditions, leading to a mixture of products.
-
Solution: Re-evaluate your protecting group strategy. The DMB group is considered orthogonal to Fmoc (base-labile) but not to other highly acid-labile groups.[1] If you need to retain a Boc group, you may need to use very mild DMB deprotection conditions (e.g., 1-5% TFA) and accept longer reaction times. Alternatively, an oxidative deprotection method for the DMB group could be employed.
-
-
Oxidative Deprotection as an Alternative: In cases where acidic conditions are problematic for your substrate, an orthogonal deprotection strategy is to use an oxidative cleavage method.
-
Solution: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave the DMB group under neutral conditions.[1] This provides an excellent alternative if your molecule cannot tolerate strong acids but is stable to oxidants.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the "standard" starting conditions for a DMB deprotection?
-
Q2: How does the DMB group compare to the p-methoxybenzyl (PMB) group?
-
The DMB group is more acid-labile than the PMB group due to the presence of the second electron-donating methoxy group at the ortho position. This allows for its removal under milder acidic conditions than those typically required for PMB cleavage.
-
-
Q3: Can I use hydrochloric acid (HCl) instead of TFA?
-
While other strong acids can work, TFA is generally preferred because it is highly volatile and easily removed under reduced pressure. Using a non-volatile acid like HCl or sulfuric acid can complicate the work-up and product isolation.
-
-
Q4: Is it possible to selectively deprotect a DMB group in the presence of a Boc group?
-
This is challenging due to their similar acid labilities, but it can sometimes be achieved. DMB is generally more labile than Boc. Titrating with very dilute acid (e.g., 1-2% TFA in DCM) and carefully monitoring the reaction can sometimes allow for selective DMB removal. However, for a robust and scalable process, choosing a more distinct orthogonal protecting group strategy is recommended.[6]
-
Data Summary & Protocols
Table 1: Comparison of Common DMB Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Standard Acidolysis | 10-50% TFA, Anisole, in DCM, RT, 1-4h | High yield, simple, common reagents | Not compatible with other acid-sensitive groups |
| Strong Acidolysis | Triflic Acid, Anisole, in DCM, 0°C to RT | Effective for very stable DMB-amides | Harsh conditions, risk of product degradation |
| Oxidative Cleavage | DDQ, in DCM/H₂O, RT | Orthogonal to acid-labile groups (Boc, Trt) | Substrate must be stable to oxidation |
Protocol: Standard Acidic Deprotection of a DMB-Protected Amine
This protocol outlines a general procedure for the removal of a DMB group using TFA.
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Preparation: Dissolve the DMB-protected amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Scavenger: To the solution, add anisole (approx. 2-3 equivalents, or 5-10% v/v).
-
Initiate Reaction: Cool the solution in an ice bath (0°C). Slowly add TFA (10-50% v/v, start with 20%) to the stirred solution. Caution: TFA is corrosive.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. Ensure the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, crystallization, or another appropriate method to obtain the pure deprotected amine.
References
- Szostak, M., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
- BenchChem Technical Support Team. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem.
- Taylor, R. J. K., et al. (2006). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Orthogonal Protection Strategies Involving the 2,4-DMB Group. BenchChem.
- Shehzadi, S. A. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?.
- Pietta, P. G., et al. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Journal of Organic Chemistry.
- Al-Qahtani, M., et al. (2009). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters.
- BenchChem Technical Support Team. (2025). The 2,4-Dimethoxybenzyl (DMB)
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(24), 3966–3970.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
improving the stability of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride in solution
Welcome to the Technical Support Center for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving and monitoring the stability of this reagent in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction to the Stability of Aryl Sulfonyl Chlorides
This compound is a reactive compound widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Like other aryl sulfonyl chlorides, its utility is intrinsically linked to the electrophilicity of the sulfonyl chloride moiety. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. The presence of electron-donating methoxy groups on the benzene ring can influence the reactivity and stability of the molecule.
Understanding the stability of this reagent in various solvents and under different experimental conditions is crucial for obtaining reliable and reproducible results. This guide will walk you through the key factors affecting its stability and provide you with the tools to assess it in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow. Is it still usable?
A slight yellowing of the solution may not significantly impact its reactivity in all cases, but it is an indicator of potential degradation. Significant darkening suggests more extensive decomposition and the presence of impurities that could interfere with your reaction. For sensitive applications, it is highly recommended to use a fresh, colorless solution or to purify the reagent before use.
Q2: What is the primary degradation pathway for this compound in solution?
The most common degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, 5-Chloro-2,4-dimethoxybenzenesulfonic acid, and hydrochloric acid.[1] This reaction is often catalyzed by the presence of moisture in the solvent or atmosphere.
Q3: Which solvents are recommended for dissolving this compound to maximize its stability?
Aprotic solvents are the preferred choice for dissolving sulfonyl chlorides to minimize hydrolysis. Commonly used solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q4: How does temperature affect the stability of this compound solutions?
Elevated temperatures can accelerate the rate of degradation. For long-term storage of solutions, it is advisable to keep them at low temperatures (e.g., 2-8 °C). However, be mindful of the solvent's freezing point and the potential for the compound to precipitate out of solution at lower temperatures. Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q5: Can I use protic solvents like methanol or ethanol with this reagent?
Protic solvents, especially alcohols, will react with sulfonyl chlorides to form sulfonate esters. This is a competing reaction that will consume your reagent and introduce impurities. Therefore, it is not recommended to use protic solvents unless the formation of the corresponding sulfonate ester is the intended outcome of your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or inconsistent reaction yields | Degradation of the sulfonyl chloride solution. | Prepare fresh solutions of the reagent before each use. Store stock solutions under an inert atmosphere and at low temperatures. Consider verifying the purity of the solution before use (see Protocol 2). |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). Dry all glassware thoroughly before use. | |
| Formation of unexpected byproducts | Reaction with solvent or impurities. | Ensure the solvent is compatible and of high purity. For example, THF can contain peroxides which may lead to side reactions. |
| Degradation of the starting material. | The sulfonic acid degradation product may participate in or catalyze side reactions. Purify the starting material if necessary. | |
| Difficulty in purifying the final product | Presence of the sulfonic acid byproduct. | The sulfonic acid can be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. The sulfonamide product is typically less acidic and will remain in the organic layer. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of this compound and to develop a stability-indicating analytical method.[2][3]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and assess the stability-indicating capability of an analytical method.
Stress Conditions: [4]
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl.
-
Stir the mixture at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M NaOH.
-
Stir the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Sulfonyl chlorides are generally more susceptible to basic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Stir the mixture at room temperature.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points.
-
Also, store the solid compound at an elevated temperature to assess solid-state stability.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots at various time points.
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.[5][6]
Starting Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point would be a linear gradient from 90% A to 10% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm) and use a PDA detector to assess peak purity.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a PDA detector should be performed.
-
Linearity, Accuracy, and Precision: Once the method is optimized for specificity, validate it according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the purity of this compound using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[7][8]
Procedure:
-
Accurately weigh a known amount of the sulfonyl chloride sample.
-
Accurately weigh a known amount of a stable, certified internal standard that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of the protons between scans, typically by using a long relaxation delay, D1, of at least 5 times the longest T1 of the protons being quantified).
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing Stability and Degradation
Degradation Pathway of this compound
Caption: Hydrolysis of the sulfonyl chloride.
Experimental Workflow for Stability Assessment
Caption: Workflow for stability analysis.
References
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Quantitative NMR spectroscopy--applications in drug analysis. PubMed. [Link]
-
NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]
-
Trends in Analytical chemistry. CONICET. [Link]
-
Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar. [Link]
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. IJRPC. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijisrt.com [ijisrt.com]
- 5. ijpsr.com [ijpsr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: A Guide to Workup Procedures for Reactions Involving 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures in reactions utilizing 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. The protocols and advice herein are designed to ensure scientific integrity, providing you with self-validating systems for robust and reproducible results.
Introduction: The Chemistry of this compound
This compound is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1] The electron-donating methoxy groups and the electron-withdrawing chlorine atom on the benzene ring influence the reactivity of the sulfonyl chloride functional group. Understanding these electronic effects is crucial for predicting reaction outcomes and designing effective workup procedures. The core of its reactivity lies in the electrophilic nature of the sulfur atom, making it susceptible to attack by nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[2][3]
A primary challenge in reactions involving any sulfonyl chloride is its susceptibility to hydrolysis, where it reacts with water to form the corresponding sulfonic acid.[1][4] This side reaction can consume the starting material and complicate product purification. Therefore, workup procedures must be carefully designed to remove unreacted sulfonyl chloride and its hydrolysis byproduct, 5-chloro-2,4-dimethoxybenzene-1-sulfonic acid, without compromising the integrity of the desired product.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during the workup of reactions involving this compound.
Q1: My aqueous workup isn't completely removing the unreacted sulfonyl chloride. What could be wrong?
A1: This is a frequent issue stemming from several factors related to the kinetics and solubility of the sulfonyl chloride.
-
Insufficient Hydrolysis: While sulfonyl chlorides react with water, the rate of hydrolysis can be slow, especially in a biphasic system with an organic solvent.[5] The low solubility of the sulfonyl chloride in the aqueous phase limits the interfacial area for reaction.
-
Ineffective Quenching: Simply adding water may not be sufficient to completely hydrolyze the excess reagent in a timely manner.
Troubleshooting Steps:
-
Increase Stirring Time and Intensity: Vigorous stirring is essential to maximize the contact between the organic and aqueous phases, thereby accelerating the hydrolysis of the unreacted sulfonyl chloride.[6]
-
Utilize a Basic Wash: Instead of a neutral water wash, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] This not only facilitates the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid but also neutralizes the acidic byproducts (HCl and the sulfonic acid itself).[6] Stir the biphasic mixture for at least 30-60 minutes to ensure complete reaction.[6]
-
Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple, volatile amine (e.g., a few drops of triethylamine) or an alcohol (e.g., methanol) to the reaction mixture. This will rapidly convert the remaining sulfonyl chloride into a more polar sulfonamide or sulfonate ester, which can be more easily separated by extraction or chromatography.[6]
Q2: After a basic wash, I'm still observing impurities related to the starting sulfonyl chloride. Why?
A2: While a basic wash is effective at removing the sulfonic acid byproduct, residual unreacted sulfonyl chloride might persist.
-
Steric Hindrance and Electronic Effects: The substituents on the benzene ring of this compound can influence its reactivity and solubility, potentially slowing down hydrolysis even under basic conditions.[6]
Troubleshooting Steps:
-
Pre-quench Before Washing: As mentioned in A1, quenching with a nucleophile like methanol or aqueous ammonia before the basic wash can convert the sulfonyl chloride to a derivative that is easier to remove during the subsequent workup.[6]
-
Increase Contact Time: Extend the stirring time with the basic aqueous solution to allow for more complete hydrolysis.
-
Employ a Scavenger Resin: For particularly stubborn cases or when the desired product is sensitive to aqueous conditions, using an amine-based scavenger resin (e.g., PS-Trisamine) is a highly effective method.[6] The resin selectively reacts with and immobilizes the excess sulfonyl chloride, which can then be removed by simple filtration.[6]
Q3: My final product is an oil, but it's expected to be a solid. What are the possible causes?
A3: This common problem can arise from several sources.
-
Residual Solvent: Chlorinated solvents such as dichloromethane (DCM), often used in these reactions, can be difficult to remove completely and may leave an oily residue.[7]
-
Incomplete Reaction or Quenching: The presence of unreacted starting materials or byproducts can act as an impurity, preventing the crystallization of your desired product.
-
Formation of Oily Side Products: Unintended side reactions can lead to the formation of oily impurities that co-purify with your product.
Troubleshooting Steps:
-
Co-evaporation: To remove residual high-boiling solvents, add a more volatile, non-polar solvent like hexanes or toluene and re-concentrate the mixture under reduced pressure. This process, known as co-evaporation, can help azeotropically remove the stubborn solvent.[7]
-
Thorough Purification: Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to separate the desired product from any impurities. For chromatography, carefully select the solvent system to achieve good separation. For recrystallization, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product.
-
Verify Reaction Completion: Before workup, always check for the complete consumption of starting materials using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Troubleshooting Guide: A Systematic Approach
This section provides a structured workflow for diagnosing and resolving common issues encountered during the workup of reactions involving this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Nucleophilicity of Amine/Alcohol | For electron-poor or sterically hindered nucleophiles, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF.[8][9] |
| Degradation of this compound | This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[9] Always use a fresh bottle or ensure it has been stored properly under inert conditions. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Inappropriate Base | For standard sulfonylation reactions, pyridine or triethylamine are common choices. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[8] |
| Incorrect Solvent | Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[8] Ensure your reactants are soluble in the chosen solvent. |
Problem 2: Presence of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Bis-sulfonylation of Primary Amines | This can occur if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[8] |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of the corresponding sulfonic acid.[8] |
| Reaction with Tertiary Amine Base | While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides. If this is suspected, switch to a non-nucleophilic base like 2,6-lutidine or a proton sponge.[8] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Standard Aqueous/Basic Workup
This protocol is suitable for the removal of excess this compound when the desired product is stable to aqueous base.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during the quenching process.[6]
-
Quench with Water (Optional but recommended): Slowly add deionized water to the reaction mixture with vigorous stirring.[6]
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir the biphasic mixture vigorously for 30-60 minutes.[6] This step hydrolyzes the remaining sulfonyl chloride and neutralizes the resulting sulfonic acid and any HCl generated during the reaction.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, DCM) to recover any dissolved product.[6][8]
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if an amine base like pyridine was used), water, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[8]
Caption: Workflow for a standard aqueous/basic workup procedure.
Protocol 2: Workup Using an Amine Scavenger Resin
This protocol is ideal for situations where an aqueous workup is not desirable, for products sensitive to water, or for high-throughput applications.
-
Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is approximately 2-3 equivalents relative to the excess sulfonyl chloride.[6]
-
Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Stir: Stir the reaction mixture at room temperature. The time required for complete scavenging can vary (typically a few hours to overnight). Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[6]
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified if necessary.[6]
Caption: Workflow for removing sulfonyl chloride using a scavenger resin.
Safety Considerations
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[10] Upon reaction with water or moisture, it can release hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.[3][13]
References
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-595.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - FR2795723A1.
-
Quora. (n.d.). What is the use of sulfonyl chloride?. Retrieved from [Link]
- Moody, C. J., & Taylor, R. J. (2006). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 8(10), 869-871.
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
- King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3073-3078.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. This document provides in-depth, experience-driven guidance on catalyst selection and reaction optimization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.
Introduction to this compound
This compound is a versatile bifunctional reagent. It possesses two primary reactive sites: a highly reactive sulfonyl chloride group (-SO₂Cl) and a less reactive aryl chloride (-Cl). This dual reactivity allows for sequential, selective functionalization, making it a valuable building block in medicinal chemistry and materials science. The primary reactions include nucleophilic substitution at the sulfonyl group, typically to form sulfonamides, and transition-metal-catalyzed cross-coupling at the C-S or C-Cl bonds.
Section 1: Sulfonamide Synthesis via Nucleophilic Substitution
The most common reaction involving sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of a vast number of pharmaceutical compounds.[1][2]
FAQ 1.1: What is the best "catalyst" for forming a sulfonamide with this sulfonyl chloride?
For the direct reaction between this compound and an amine, the "catalyst" is typically a stoichiometric amount of a non-nucleophilic base.[3] The base does not participate in the catalytic cycle in the traditional sense but is essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4]
Causality: The reaction proceeds via nucleophilic substitution at the electrophilic sulfur center.[5] The amine acts as the nucleophile. The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base scavenges this HCl, allowing the reaction to proceed to completion.
Recommended Bases:
-
Pyridine: Often used as both the base and the solvent.[1]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic hindered bases used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4][6]
Troubleshooting Guide 1.2: Low Sulfonamide Yield
Question: My sulfonamide synthesis is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?
Low yields are a frequent issue in sulfonamide synthesis. A systematic approach is key to identifying the root cause.
Workflow for Troubleshooting Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding unreactive sulfonic acid.[4] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inappropriate Base | Using a nucleophilic base (e.g., an amine that can compete with the substrate) or an aqueous base (e.g., NaOH) can lead to side reactions or hydrolysis.[4] | Use a non-nucleophilic organic base like pyridine, triethylamine, or DIPEA.[4][6] |
| Incorrect Stoichiometry | Insufficient amine will leave unreacted sulfonyl chloride. With primary amines, using only one equivalent can lead to the formation of a bis-sulfonated side product. | Use a slight excess of the amine (1.1-1.2 equivalents). For primary amines, a larger excess or the use of a bulky protecting group can prevent bis-sulfonation.[4] |
| Reagent Degradation | Over time, the sulfonyl chloride starting material can degrade due to atmospheric moisture, reducing its effective concentration.[4] | Use a fresh or properly stored bottle of this compound. |
Protocol 1.3: General Procedure for Sulfonamide Synthesis
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents).
-
Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM) and add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography. Common recrystallization solvents include ethanol/water mixtures or isopropanol.[4]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-S bond of the sulfonyl chloride group can be cleaved and functionalized using palladium catalysis, most notably in Suzuki-Miyaura and Heck reactions.[7][8][9] These reactions offer a powerful way to form new carbon-carbon bonds.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Guide 2.1: Common Issues in Cross-Coupling Reactions
Question: My cross-coupling reaction is showing very low or no conversion. What are the first steps I should take to troubleshoot this?
A systematic check of reagents and conditions is crucial when a palladium-catalyzed reaction fails.[10]
| Checkpoint | Explanation & Causality | Recommended Action |
| Reagent Quality | Moisture and oxygen can severely hamper the reaction. Organoboron reagents can degrade, and solvents or bases may contain water. | Use freshly distilled or commercially available anhydrous solvents. Ensure the base is pure and dry. Verify the quality of your boronic acid or other coupling partner.[10] |
| Catalyst Activity | The active catalyst is Pd(0). Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) which must be reduced in situ.[11] If this reduction is inefficient, the cycle won't start. The ligand is also critical for stabilizing the Pd(0) species and facilitating the reaction steps.[10] | Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst system (e.g., Buchwald G3 palladacycles) that generates the active catalyst reliably. Ensure the correct palladium-to-ligand ratio is used. |
| Inert Atmosphere | The active Pd(0) catalyst and many organometallic reagents are sensitive to oxygen. | Properly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[10] |
| Catalyst Deactivation | The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[12][13] | Use bulky, electron-rich phosphine ligands which stabilize the monomeric Pd(0) species. Avoid excessively high temperatures if possible. Microwave heating has been shown to sometimes reduce catalyst deactivation.[7] |
Section 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl sulfonyl chloride with a boronic acid or ester to form a biaryl compound. This reaction proceeds via desulfonylation.[9] The general reactivity order for Suzuki coupling partners is ArI > ArSO₂Cl > ArBr > ArCl.[14]
FAQ 3.1: What is a good starting catalyst system for the Suzuki coupling of this compound?
A reliable starting point is a combination of a Pd(II) source, a phosphine ligand, and an inorganic base in a suitable solvent.
| Component | Recommended Starting Point | Rationale |
| Palladium Source | PdCl₂ or Pd(OAc)₂ (1-5 mol%) | Readily available, cost-effective, and reduced in situ to the active Pd(0) species.[8] |
| Ligand | Triphenylphosphine (PPh₃) or other bulky, electron-rich phosphines like XPhos (2-10 mol%) | Ligands stabilize the Pd(0) catalyst, prevent aggregation, and tune its reactivity.[15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid to facilitate transmetalation.[8][16] |
| Solvent | Dioxane/Water, THF, or DMF | The choice of solvent affects solubility and reaction rate. Protic co-solvents can sometimes accelerate the reaction.[8] |
Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent and Degassing: Add the degassed solvent (e.g., dioxane). Degas the entire mixture again by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of the aryl sulfonyl chloride with an alkene to form a substituted alkene.[17][18] This reaction also proceeds with the loss of SO₂.
FAQ 4.1: Which catalyst system should I choose for the Heck reaction?
Heck reactions involving sulfonyl chlorides often require conditions similar to those for aryl bromides. The catalyst system must efficiently generate the active Pd(0) species and remain stable throughout the reaction.
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst for Heck reactions.[11] |
| Ligand | Triarylphosphines (e.g., PPh₃, P(o-tol)₃) or bulky, electron-rich phosphines. N-heterocyclic carbenes (NHCs) are also effective.[7] | The ligand choice is critical. Bulky, electron-donating ligands can increase catalyst activity and stability, especially for less reactive substrates.[7] |
| Base | Triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ (1.5-2.5 equivalents) | Neutralizes the acid generated in the catalytic cycle.[11] |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
Troubleshooting Guide 4.2: Stalled Heck Reaction
Question: My Heck reaction starts but then stalls before reaching completion. What is the likely cause?
Catalyst deactivation is a primary culprit for stalled Heck reactions.[7][19]
-
Cause: The Pd(0) catalyst, if not properly stabilized by ligands, can aggregate into catalytically inactive palladium black. This is often observed as a black precipitate forming in the reaction flask.[12]
-
Solution:
-
Optimize Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biaryl phosphine) or a bidentate phosphine ligand. These form more stable complexes with palladium.[7]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help maintain catalyst stability.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
Use of Additives: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can help stabilize the catalytic species.
-
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Ovid. (n.d.). Role of catalyst deactivation and regeneration in the heck reaction involving unactivated aryl bromides.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Ovid. (n.d.). Role of Catalyst Deactivation and Regeneration in the Heck Reaction Involving Unactivated Aryl Bromides.
- Chemical Review and Letters. (2024, July 29). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- NIH. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wordpress. (2026, January 2). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ovid.com [ovid.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. books.rsc.org [books.rsc.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Novel Sulfonamides Derived from 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
This guide provides a comprehensive comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of novel sulfonamides synthesized from 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method development, offering detailed experimental protocols and supporting data to facilitate the selection of an optimal analytical strategy.
Introduction: The Significance of Novel Sulfonamides and the Need for Robust Analytical Methods
Sulfonamides represent a cornerstone class of therapeutic agents with a broad spectrum of biological activities. The synthesis of novel sulfonamide derivatives, particularly from versatile scaffolds like this compound, is a key strategy in modern medicinal chemistry. This starting material introduces a unique substitution pattern on the phenyl ring, featuring a chloro group and two methoxy groups, which can significantly influence the physicochemical properties and biological activity of the resulting sulfonamides.
The chlorine atom and the methoxy groups exert opposing electronic effects; chlorine is an electron-withdrawing group, while the methoxy groups are electron-donating. This electronic interplay within the sulfonamide derivatives can impact their polarity, ionization potential, and ultimately, their chromatographic behavior. Consequently, the development of robust and reliable HPLC methods is paramount for the accurate monitoring of reaction progress, purification, and characterization of these novel compounds.
This guide will compare two distinct RP-HPLC methods for the analysis of a representative set of three novel sulfonamides synthesized from this compound and various primary amines.
Synthesis of Sulfonamides from this compound: A General Protocol
The synthesis of the target sulfonamides is typically achieved through the reaction of this compound with a primary amine in the presence of a base.[1]
Experimental Protocol: General Synthesis of Novel Sulfonamides
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol) or pyridine (1.5 mmol), to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure sulfonamide.
Caption: Workflow for the synthesis of novel sulfonamides.
Comparative HPLC Analysis: Method Development and Rationale
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analytes and their interaction with the stationary and mobile phases. For our novel sulfonamides, the presence of the 5-chloro-2,4-dimethoxybenzene moiety imparts a significant degree of hydrophobicity, making RP-HPLC the method of choice.
We will compare two common C18 and C8 stationary phases and evaluate their performance in separating a hypothetical mixture of three sulfonamides with varying polarity.
Hypothetical Analytes:
-
Analyte A: Sulfonamide derived from a hydrophilic amine (e.g., with a primary alcohol group).
-
Analyte B: Sulfonamide derived from a moderately hydrophobic amine (e.g., a simple alkyl amine).
-
Analyte C: Sulfonamide derived from a highly hydrophobic amine (e.g., with an additional aromatic ring).
Method 1: Isocratic Elution on a C18 Column
A C18 column provides high hydrophobicity and is a workhorse in RP-HPLC. An isocratic method is simpler to develop and transfer but may not be suitable for separating compounds with a wide range of polarities.
Experimental Protocol: HPLC Method 1
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method 2: Gradient Elution on a C8 Column
A C8 column is less hydrophobic than a C18 column and can offer different selectivity. A gradient elution is beneficial for separating a mixture of compounds with diverse polarities in a reasonable timeframe.[2]
Experimental Protocol: HPLC Method 2
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Caption: General workflow for HPLC analysis and method comparison.
Performance Comparison and Data Analysis
The following table presents the expected chromatographic results for the three hypothetical sulfonamides using the two proposed HPLC methods. This comparison is based on established chromatographic principles.
| Parameter | Method 1 (Isocratic C18) | Method 2 (Gradient C8) | Rationale |
| Analyte A (Hydrophilic) | |||
| Retention Time (min) | ~ 3.5 | ~ 5.0 | Analyte A is less retained on the more hydrophobic C18 column with a high organic content mobile phase. The gradient on the C8 starts with a lower organic content, leading to a longer initial retention. |
| Peak Shape | Symmetrical | Symmetrical | Both methods are expected to produce good peak shapes for the most polar analyte. |
| Analyte B (Moderately Hydrophobic) | |||
| Retention Time (min) | ~ 7.0 | ~ 10.5 | Analyte B will be more retained than A in both systems. The gradient in Method 2 will elute it efficiently. |
| Peak Shape | Symmetrical | Symmetrical | Good peak shape is anticipated. |
| Analyte C (Highly Hydrophobic) | |||
| Retention Time (min) | > 20 (or broad) | ~ 14.0 | Analyte C will be strongly retained on the C18 column under isocratic conditions, potentially leading to long analysis times and peak broadening. The gradient in Method 2 will effectively elute it. |
| Peak Shape | Potentially Broad | Symmetrical | Gradient elution is superior for maintaining good peak shape for strongly retained compounds. |
| Overall Resolution | May be poor between B and C | Expected to be good for all analytes | The gradient elution allows for better separation of compounds with a wide range of polarities. |
| Analysis Time | Long (due to Analyte C) | Moderate and well-defined | The gradient method provides a more efficient separation within a predictable timeframe. |
Discussion: Causality Behind Experimental Choices
-
Stationary Phase Selection: The choice between a C18 and a C8 column depends on the overall hydrophobicity of the sample mixture.[3] For a diverse set of sulfonamides, a C8 column can provide sufficient retention for polar analytes while not excessively retaining hydrophobic ones, especially when coupled with a gradient. The longer carbon chains of a C18 phase lead to stronger hydrophobic interactions, which can be advantageous for resolving closely related non-polar compounds but may cause issues with highly retained substances.
-
Mobile Phase Composition: The use of acetonitrile as the organic modifier is common due to its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) to the mobile phase is crucial for several reasons. Sulfonamides are amphoteric, and controlling the pH of the mobile phase is essential for consistent retention times and good peak shapes.[3] The acidic pH ensures that the sulfonamide nitrogen is protonated, leading to more reproducible interactions with the stationary phase.
-
Isocratic vs. Gradient Elution: For a mixture of compounds with a wide range of polarities, as is often the case with a library of novel sulfonamides, gradient elution is generally superior.[2] It allows for the elution of both weakly and strongly retained compounds in a single run with good resolution and peak shape. An isocratic method, while simpler, often leads to a compromise where early-eluting peaks are poorly resolved and late-eluting peaks are broad and have long retention times.
-
Detection Wavelength: The 5-chloro-2,4-dimethoxybenzene moiety contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a good starting point as it is a common wavelength for aromatic compounds. For method optimization, a UV scan of the analytes should be performed to determine the wavelength of maximum absorbance (λmax) for enhanced sensitivity.
Conclusion and Recommendations
Based on the comparative analysis, Method 2 (Gradient Elution on a C8 Column) is the recommended starting point for the analysis of novel sulfonamides derived from this compound. This method offers a superior balance of resolution, peak shape, and analysis time for a diverse set of analytes.
Key advantages of the recommended method include:
-
Versatility: Suitable for analyzing sulfonamides with a wide range of polarities.
-
Efficiency: Provides good separation in a reasonable timeframe.
-
Robustness: The use of a buffered mobile phase ensures reproducible results.
For routine analysis of a single, purified sulfonamide, an isocratic method could be developed and optimized for speed and efficiency. However, for the initial analysis and characterization of a library of new chemical entities, the flexibility and resolving power of a gradient method are invaluable.
This guide provides a solid foundation for the HPLC analysis of this novel class of sulfonamides. Further method validation according to ICH guidelines should be performed to ensure accuracy, precision, linearity, and robustness for specific applications.[4]
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
ResearchGate. (2013). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
- Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4923-4926.
- PubMed. (2020). Sulphonamidic Groups as Electron-Withdrawing Units in Ureido-Based Anion Receptors: Enhanced Anion Complexation versus Deprotonation. ChemistryPlusChem, 85(8), 1729-1738.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.
-
International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]
- MDPI. (2022).
- PMC. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 892103.
- SciSpace. (2020). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl...]. ACS Chemical Neuroscience.
- MDPI. (2023). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. International Journal of Molecular Sciences, 24(22), 16428.
- MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(15), 5800.
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
LC-MS characterization of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride derivatives
An In-Depth Comparative Guide to the LC-MS Characterization of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride Derivatives
Authored by: A Senior Application Scientist
This guide provides an objective, in-depth comparison of methodologies for the liquid chromatography-mass spectrometry (LC-MS) characterization of derivatives of this compound. Designed for researchers, scientists, and drug development professionals, this document offers a technical narrative grounded in established scientific principles and field-proven insights. We will explore the rationale behind experimental choices, present detailed protocols, and provide supporting data to guide your analytical strategy.
The Central Role of this compound in Medicinal Chemistry
This compound is a key building block in modern medicinal chemistry. Sulfonyl chlorides, in general, are highly valued for their reactivity towards primary and secondary amines, leading to the formation of stable sulfonamides.[1] This particular reagent introduces a substituted phenylsulfonyl moiety that can significantly influence the physicochemical and pharmacological properties of a parent molecule, such as a drug candidate. The robust and sensitive nature of LC-MS makes it the premier analytical technique for the characterization and quantification of the resulting sulfonamide derivatives.[2]
The primary analytical challenge lies in choosing the most effective strategy for characterization. Should one attempt to analyze the reactive sulfonyl chloride precursor directly, or is it more prudent to analyze the stable, derivatized product? This guide will compare these two approaches.
Comparative Analysis of Characterization Strategies
The choice of when and how to analyze your sample can profoundly impact the quality and reliability of your data. Here, we compare the direct analysis of the sulfonyl chloride against the more common approach of analyzing its stable sulfonamide derivative.
Strategy 1: Direct LC-MS Analysis of this compound
Attempting to directly analyze a reactive molecule like a sulfonyl chloride by reversed-phase LC-MS presents significant challenges. The primary concern is the compound's stability in the protic solvents (water, methanol, acetonitrile) typically used as mobile phases.[3]
Causality Behind Experimental Choices:
-
Mobile Phase: A mobile phase with a low water content and rapid gradient elution would be necessary to minimize on-column hydrolysis. However, this can compromise chromatographic resolution.
-
Injector and Column Temperature: Lower temperatures are crucial to prevent thermal degradation.[4]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) might be considered as an alternative to Electrospray Ionization (ESI) to potentially reduce in-source reactions with the solvent.
Trustworthiness of the Protocol: Direct analysis is inherently less reliable due to the high reactivity of the sulfonyl chloride. The presence of water or nucleophilic solvents can lead to the formation of the corresponding sulfonic acid, which would complicate the resulting chromatogram and mass spectrum. This approach is generally not recommended for quantitative analysis but may be used for a quick confirmation of the reagent's presence.
Strategy 2: Characterization of the Stable Sulfonamide Derivative (Recommended Approach)
The formation of a sulfonamide by reacting this compound with a primary or secondary amine is the cornerstone of its use in drug discovery.[1][2] Characterizing this stable derivative is the most common and reliable analytical workflow. This approach not only confirms the successful synthesis but also provides a stable analyte for robust method development and validation.
Causality Behind Experimental Choices:
-
Derivatization: The reaction converts the highly reactive sulfonyl chloride into a much more stable sulfonamide, which is ideal for reversed-phase LC-MS analysis.[4][5] This is a widely used strategy for improving the analysis of compounds, particularly amines that may have poor chromatographic retention or ionization efficiency on their own.[6][7]
-
Chromatography: A standard C18 reversed-phase column provides excellent retention and separation for the relatively nonpolar sulfonamide derivatives. The addition of a small amount of formic acid to the mobile phase aids in protonation, leading to better peak shape and enhanced signal in positive ion ESI.[4][8]
-
Mass Spectrometry: ESI in positive ion mode is highly effective for sulfonamides, which readily form protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. A characteristic fragmentation of aryl sulfonamides is the neutral loss of sulfur dioxide (SO₂), a loss of 64 Da, which is a key diagnostic feature.[9][10] This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring, such as the chlorine atom in this case.[9]
Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for the synthesis and LC-MS analysis of a representative sulfonamide derivative.
Protocol 1: Synthesis of N-Benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide
This protocol describes a general method for the derivatization of a primary amine (benzylamine) with this compound.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzylamine (1.0 mmol) in pyridine (2 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Partition the mixture between DCM (10 mL) and saturated sodium bicarbonate solution (10 mL).
-
Separate the organic phase and wash it with water (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Prepare the sample for LC-MS analysis by dissolving a small amount in a suitable solvent (e.g., acetonitrile/water).
Diagram of the Derivatization Reaction:
Caption: Synthesis of a stable sulfonamide for LC-MS analysis.
Protocol 2: LC-MS Characterization of the Sulfonamide Derivative
This protocol outlines a general LC-MS method for the analysis of the synthesized sulfonamide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (m/z 100-800) and Product Ion Scan (MS/MS).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (for MS/MS): Optimized for the precursor ion (e.g., 20-40 eV).
Diagram of the Analytical Workflow:
Caption: Overall workflow from synthesis to LC-MS analysis.
Data Presentation and Interpretation
The following table summarizes the expected LC-MS data for derivatives of this compound with two different primary amines. The exact mass of the sulfonyl chloride is 254.00 Da.
| Amine Reactant | Derivative Name | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) | Fragment Identity |
| Benzylamine | N-Benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide | C₁₅H₁₆ClNO₄S | 341.05 | 342.06 | 278.03 | [M+H - SO₂]⁺ |
| Cyclohexylamine | N-Cyclohexyl-5-chloro-2,4-dimethoxybenzenesulfonamide | C₁₄H₂₀ClNO₄S | 333.08 | 334.09 | 270.06 | [M+H - SO₂]⁺ |
Interpretation of Fragmentation Data: The MS/MS spectrum provides the highest level of confidence in structural elucidation. The characteristic loss of 64 Da (SO₂) from the protonated molecule is a hallmark of aryl sulfonamides.[9][10][11]
Diagram of N-Benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide Fragmentation:
Caption: Characteristic MS/MS fragmentation pathway.
Conclusion and Recommendations
For the routine and reliable characterization of compounds synthesized using this compound, an analytical strategy focused on the stable sulfonamide derivative is unequivocally superior to the direct analysis of the reactive sulfonyl chloride. The derivatization approach provides a stable analyte that is highly amenable to standard reversed-phase LC-MS methods.
Key Takeaways:
-
Trustworthiness: Derivatization to a stable sulfonamide ensures method robustness and reproducibility, which are critical in drug development settings.
-
Expertise: The selection of ESI positive mode and the monitoring of the characteristic SO₂ neutral loss in MS/MS experiments demonstrate a mechanistic understanding of the analyte's behavior, leading to confident structural confirmation.
-
Validation: The described LC-MS protocol serves as a self-validating system. The combination of retention time, accurate mass of the precursor ion, and the presence of diagnostic fragment ions provides orthogonal data points that collectively confirm the identity of the synthesized compound.
By adopting the recommended workflow, researchers can ensure high-quality, reliable, and defensible analytical data for their synthesized compounds, accelerating the drug discovery and development process.
References
- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines. Benchchem.
- Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A, 1388, 79-87.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1641-1649.
- Robbins, D. W., et al. (2025). Direct (LC-)MS Identification of Regioisomers from C-H Functionalization by Partial Isotopic Labeling. ACS Central Science, 11(2), 272-278.
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. ResearchGate.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates.
- Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5634.
- Fabrellas, B., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.
- Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry. SciSpace.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH.
- LC/MS/MS Analysis for Restricted Chemicals in Textiles.
- Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry.
- Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- LC-MS Grade Solvents and Reagents. Sigma-Aldrich.
- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aaqr.org [aaqr.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Sulfonamides Synthesized with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
This guide provides an in-depth, experience-driven approach to the structural validation of sulfonamides synthesized using 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who require rigorous and unambiguous confirmation of molecular structure. We will delve into the practical application and interpretation of key analytical techniques, compare the resulting structural features to those of sulfonamides derived from alternative reagents, and provide detailed, field-tested experimental protocols.
Introduction: The Significance of the Sulfonamide Moiety and the Role of this compound
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The specific substituents on the aromatic ring of the sulfonyl chloride precursor play a critical role in modulating the physicochemical and pharmacological properties of the final sulfonamide product. This compound is a versatile reagent that imparts a unique electronic and steric profile to the resulting sulfonamides, potentially influencing their biological activity and pharmacokinetic properties. Accurate and thorough structural validation is therefore paramount to ensure the integrity of research and development in this area.
This guide will focus on a multi-pronged analytical approach for structural elucidation, emphasizing not just the "what" but the "why" behind each technique and procedural step. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information to build a comprehensive and irrefutable structural model.
Synthesis of a Model Sulfonamide
To illustrate the validation process, we will consider the synthesis of a model compound, N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide.
Experimental Protocol: Synthesis of N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. This acts as a base to quench the HCl byproduct of the reaction.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with the addition of 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide.
Caption: General workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the raw data with a Fourier transform and phase the spectrum.
Expected ¹³C NMR Data for N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | Ar-C (C2) | Carbon attached to the electron-donating methoxy group. |
| ~157.0 | Ar-C (C4) | Carbon attached to the electron-donating methoxy group. |
| ~137.0 | Phenyl-C (ipso) | Quaternary carbon of the benzyl group. |
| ~130.0 | Ar-C (C6) | Aromatic CH carbon. |
| ~128.5 | Phenyl-C | Aromatic CH carbons of the benzyl group. |
| ~127.8 | Phenyl-C | Aromatic CH carbons of the benzyl group. |
| ~127.5 | Phenyl-C | Aromatic CH carbons of the benzyl group. |
| ~125.0 | Ar-C (C1) | Quaternary carbon attached to the sulfonyl group. |
| ~118.0 | Ar-C (C5) | Carbon attached to the chlorine atom. |
| ~97.0 | Ar-C (C3) | Aromatic CH carbon, significantly shielded by the two ortho-methoxy groups. |
| ~57.0 | OCH₃ (C4) | Methoxy carbon. |
| ~56.5 | OCH₃ (C2) | Methoxy carbon. |
| ~48.0 | N-CH₂ | Aliphatic carbon attached to nitrogen. |
Structural Validation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the full scan mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated mass.
Expected Mass Spectrometry Data for N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide:
-
Calculated Monoisotopic Mass: C₁₅H₁₆ClNO₄S = 353.0438
-
Observed [M+H]⁺: ~354.0516
-
Observed [M+Na]⁺: ~376.0335
Tandem Mass Spectrometry (MS/MS) Fragmentation:
A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. [1]For our model compound, this would lead to characteristic fragment ions. Another potential fragmentation is the loss of SO₂. [2]
Caption: General workflow for mass spectrometry analysis.
Structural Validation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FT-IR Data for N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250 | N-H stretch | Sulfonamide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂ and OCH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1330, ~1150 | Asymmetric and symmetric SO₂ stretch | Sulfonamide |
| ~1280, ~1030 | C-O stretch | Aryl ether (methoxy) |
| ~750 | C-Cl stretch | Aryl chloride |
Comparison with Sulfonamides from Alternative Reagents
The choice of sulfonyl chloride significantly impacts the properties of the resulting sulfonamide. Here, we compare the expected spectroscopic features of our model compound with those derived from other commonly used sulfonyl chlorides.
| Sulfonyl Chloride | Key Structural Feature | Expected Impact on ¹H NMR of N-benzylsulfonamide | Expected Impact on ¹³C NMR of N-benzylsulfonamide |
| This compound | Electron-donating methoxy groups and an electron-withdrawing chloro group. | Aromatic protons on the sulfonyl chloride moiety will be in distinct, well-resolved regions due to the varied electronic effects. | Significant shielding of the ortho and para carbons to the methoxy groups. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group. | A sharp singlet for the methyl protons around 2.4 ppm. Aromatic protons will appear as two doublets (AA'BB' system). | A signal for the methyl carbon around 21 ppm. |
| 4-Nitrobenzenesulfonyl chloride | Strongly electron-withdrawing nitro group. | Aromatic protons will be significantly deshielded, appearing further downfield as two doublets. | Aromatic carbons will be deshielded. |
| Dansyl chloride | A bulky, fluorescent dimethylamino-naphthalene group. | Complex aromatic region with multiple signals. A singlet for the two methyl groups of the dimethylamino moiety. | A larger number of aromatic carbon signals. |
This comparative analysis highlights how the unique substitution pattern of this compound provides a distinct spectroscopic signature, facilitating unambiguous structural confirmation.
Conclusion
The structural validation of sulfonamides synthesized from this compound requires a synergistic application of modern analytical techniques. By integrating the detailed connectivity and stereochemical information from NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from FT-IR, researchers can establish the structure of their target molecules with a high degree of confidence. This rigorous approach is essential for ensuring the reliability and reproducibility of scientific findings in the dynamic field of medicinal chemistry.
References
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide.
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
- 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide.
- Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press.
- Mass spectral fragmentations of sulfonates.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIV
- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
- A Comparative Guide to N-Benzyl-2,4,5-trichloroaniline and Its Analogs for Researchers. Benchchem.
- IR Absorption Table. University of Colorado Boulder.
- Mass fragmentation pattern of compounds 3a and 3b.
- Supporting inform
- Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. MDPI.
- 1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones. PubMed.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. SpectraBase.
Sources
A Comparative Guide to Sulfonylating Agents: 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of a sulfonylating agent is a critical decision that can profoundly impact the outcome of a synthetic route. These reagents are indispensable for the formation of sulfonamides and sulfonate esters, moieties that are not only pivotal as protective groups for amines and alcohols but are also integral components of numerous therapeutic agents. This guide provides an in-depth comparison of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride with other commonly employed sulfonylating agents, offering insights into their reactivity, applications, and the underlying principles that govern their performance.
The Landscape of Sulfonylating Agents: A Primer
Sulfonylating agents are a class of organic compounds characterized by the -SO₂Cl functional group. Their utility stems from the high electrophilicity of the sulfur atom, making them highly reactive towards nucleophiles such as amines and alcohols.[1] The resulting sulfonamides and sulfonate esters exhibit a range of stabilities and functionalities, which can be tailored by the choice of the R group attached to the sulfonyl moiety.[2]
This guide will focus on a comparative analysis of this compound against three widely used sulfonylating agents:
-
p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis, known for forming stable tosylates and tosylamides.
-
Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, generally more reactive than its aromatic counterparts.
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Primarily used for the fluorescent labeling of amines and amino acids.
Unveiling this compound
This compound is an aromatic sulfonyl chloride featuring a unique substitution pattern on the benzene ring. The presence of two electron-donating methoxy groups and one electron-withdrawing chloro group creates a nuanced electronic environment that influences its reactivity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈Cl₂O₄S |
| Molecular Weight | 271.12 g/mol |
| Melting Point | 154-156 °C |
| Appearance | Solid |
Comparative Analysis of Reactivity and Performance
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate the rate of nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[3]
This relationship can be quantitatively described by the Hammett equation, which correlates the reaction rates of substituted benzene derivatives.[4] A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups. Kinetic studies of the reaction of benzenesulfonyl chlorides with amines have shown positive ρ values, confirming this trend.[2]
Based on these principles, we can infer the relative reactivities of our selected sulfonylating agents:
-
Mesyl Chloride (MsCl): As an aliphatic sulfonyl chloride, it lacks the resonance stabilization of its aromatic counterparts and is generally considered the most reactive of the group.
-
Tosyl Chloride (TsCl): The methyl group is a weak electron-donating group, placing its reactivity at a moderate level.
-
This compound: The two methoxy groups are strong electron-donating groups, which would decrease reactivity. However, the chloro group is electron-withdrawing, which would increase reactivity. The net effect is a balance of these opposing influences, likely resulting in moderate reactivity, potentially lower than that of TsCl.
-
Dansyl Chloride: The dimethylamino group is a very strong electron-donating group, making dansyl chloride the least reactive of the aromatic sulfonyl chlorides in this comparison.
Inferred Reactivity Order:
MsCl > TsCl ≈ this compound > Dansyl Chloride
It is important to note that this is an inferred order based on electronic effects. Steric hindrance can also play a role, and the actual reaction rates will depend on the specific nucleophile and reaction conditions.
Applications in Organic Synthesis: A Comparative Overview
The choice of a sulfonylating agent is often dictated by the intended application, particularly whether the resulting sulfonamide or sulfonate ester is to be used as a stable linkage or as a protecting group that needs to be cleaved later in the synthesis.
Protection of Amines
Sulfonamides are excellent protecting groups for amines due to their stability under a wide range of acidic and basic conditions.[2]
Comparison of Sulfonamides as Protecting Groups:
| Sulfonylating Agent | Resulting Sulfonamide | Stability | Typical Cleavage Conditions | Key Features |
| TsCl | Tosylamide (Ts-NRR') | Very High | Harsh: Na/NH₃, HBr/AcOH, Red-Al® | Robust, but difficult to remove. |
| MsCl | Mesylamide (Ms-NRR') | Very High | Similar to tosylamides | Often higher yields in formation due to higher reactivity of MsCl. |
| This compound | 5-Chloro-2,4-dimethoxybenzenesulfonamide | Moderate to High | Likely requires reductive or strong acid conditions. Specific data is limited. | The electron-rich nature of the ring may facilitate cleavage compared to tosylamides under certain conditions. |
| Dansyl chloride | Dansylamide (Dansyl-NRR') | High | Acidic conditions (e.g., HBr/AcOH) | Primarily used for fluorescent labeling; cleavage is often not the primary goal. |
The sulfonamides derived from this compound are expected to be stable, but the presence of the electron-donating methoxy groups might render them more susceptible to cleavage under specific conditions compared to the highly robust tosylamides and mesylamides. This could be advantageous in syntheses where milder deprotection is desired without resorting to specialized protecting groups like nosyl (Ns) or Fukuyama's protecting groups.
Activation of Alcohols
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The conversion of a poorly leaving hydroxyl group into a sulfonate ester is a common strategy in organic synthesis.[5]
Comparison of Sulfonate Esters as Leaving Groups:
| Sulfonylating Agent | Resulting Sulfonate Ester | Leaving Group Ability |
| TsCl | Tosylate (-OTs) | Excellent |
| MsCl | Mesylate (-OMs) | Excellent |
| This compound | 5-Chloro-2,4-dimethoxybenzenesulfonate | Good to Excellent |
Experimental Protocols
The following are generalized protocols for the sulfonylation of an amine and an alcohol. These can be adapted for use with this compound and the other agents, with the understanding that reaction times and temperatures may need to be optimized based on the reactivity of the specific sulfonyl chloride and substrate.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine, 1.5 eq) to the stirred solution.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for the Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine, 1.5 eq) to the stirred solution.
-
Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purify the crude product by column chromatography if necessary.
Conclusion
This compound presents itself as a valuable tool in the arsenal of the synthetic chemist. Its reactivity, influenced by a unique combination of electron-donating and electron-withdrawing substituents, positions it as a moderately reactive sulfonylating agent. While direct quantitative comparisons with other agents are sparse in the literature, a thorough understanding of the principles of electronic effects allows for a reasoned assessment of its potential performance.
The sulfonamides derived from this reagent are expected to offer a balance of stability and cleavability that may be advantageous in certain synthetic contexts. Further experimental investigation into the precise conditions for the cleavage of these sulfonamides would be a valuable contribution to the field. Ultimately, the choice of sulfonylating agent will always be context-dependent, and this guide provides the foundational knowledge to make an informed decision based on the specific requirements of the synthetic target.
References
-
Szabo, K. J. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules2021 , 26(1), 133. [Link]
-
RSC Publishing. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. J. Chem. Soc., Perkin Trans. 12000 , 3011-3019. [Link]
-
Chem-Station. Sulfonyl Protective Groups. [Link]
-
RSC Publishing. A kinetic study of the Friedel–Crafts reaction of naphthalene with para-substituted benzenesulphonyl chlorides; the effect of the substituent. J. Chem. Soc., Perkin Trans. 21977 , 584-588. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2016 , 20(7), 1353–1356. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry1971 , 49(9), 1441-1447. [Link]
-
NIH. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Int. J. Mol. Sci.2020 , 21(6), 2118. [Link]
-
NIH. Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides. Inorg. Chem.2009 , 48(5), 2261–2269. [Link]
-
ResearchGate. A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. [Link]
-
NIH. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorg. Chem.2019 , 58(15), 9873–9882. [Link]
-
ResearchGate. Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. [Link]
-
ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.2013 , 135(29), 10634–10637. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
ResearchGate. Hammett plots (log kN vs σY) for the reactions of... [Link]
-
ResearchGate. [a] Hammett plot with respect to aniline derivatives where the curve... [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angew. Chem. Int. Ed.2019 , 58(52), 18235-18240. [Link]
-
Wikipedia. Hammett equation. [Link]
-
NIH. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Mol. Divers.2010 , 14(4), 697–707. [Link]
- Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
-
PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]
-
ResearchGate. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
reactivity of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride vs. tosyl chloride
An In-Depth Guide to the Comparative Reactivity of Arylsulfonyl Chlorides: 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride vs. Tosyl Chloride
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a multitude of therapeutic agents. This guide provides an objective, in-depth comparison of This compound and the ubiquitous p-toluenesulfonyl chloride (tosyl chloride, TsCl) . Our analysis moves beyond surface-level descriptions to dissect the underlying electronic principles governing their reactivity, supported by established chemical theory and a practical framework for experimental validation.
The Decisive Factor: Molecular Structure and Electronic Effects
The reactivity of an arylsulfonyl chloride in a nucleophilic substitution reaction is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic nature of the substituents on the aromatic ring. An examination of the structures of our two compounds of interest reveals a stark contrast in their electronic profiles.
-
Tosyl Chloride (TsCl): The structure of tosyl chloride is relatively simple. The benzene ring is substituted with a methyl group (-CH₃) at the para position relative to the sulfonyl chloride group. The methyl group is a weak electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. This subtle donation of electron density to the ring slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride, but it remains a highly effective electrophile.
-
This compound: This molecule presents a more complex electronic landscape.
-
Methoxy Groups (-OCH₃): Positioned at C2 (ortho) and C4 (para), the two methoxy groups are powerful electron-donating groups primarily through the resonance (mesomeric) effect. Their lone pair electrons can delocalize into the aromatic π-system, significantly increasing the electron density of the ring.
-
Chloro Group (-Cl): Located at C5 (meta to the sulfonyl chloride), the chlorine atom is electron-withdrawing via its inductive effect due to its high electronegativity. However, it also has a weak electron-donating resonance effect. The net result is that chlorine acts as an electron-withdrawing group (EWG).
-
The Causality of Reactivity: The critical insight lies in the cumulative effect of these substituents. In this compound, the powerful electron-donating resonance from the two methoxy groups overwhelmingly counteracts the inductive withdrawal from the single chlorine atom. This makes the benzene ring exceptionally electron-rich. This surplus electron density is partially relayed to the sulfonyl group (-SO₂Cl), which reduces the partial positive charge (δ+) on the sulfur atom. A less electrophilic sulfur atom is less susceptible to attack by nucleophiles.
Conversely, the single, weakly donating methyl group on tosyl chloride has a much smaller impact, leaving the sulfur atom significantly more electrophilic and, therefore, more reactive.
Caption: Electronic effects of substituents on reactivity.
Quantitative Framework: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative lens through which to view these effects.[1][2]
-
σ (Sigma): The substituent constant. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[3]
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. Nucleophilic attack on a sulfonyl chloride is a reaction that involves the buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups. This corresponds to a positive ρ value.[1]
Given a positive ρ value, a more positive (or less negative) cumulative σ value for the substituents will lead to a faster reaction rate (a higher k).
-
Tosyl Chloride: The para-methyl group has a σₚ value of -0.17.
This analysis quantitatively confirms our qualitative prediction: Tosyl chloride is expected to be substantially more reactive than this compound. Electron-withdrawing groups on an aryl ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.[4][5]
Comparative Data Summary
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Molecular Formula | C₈H₈Cl₂O₄S | C₇H₇ClO₂S |
| Molecular Weight | 271.12 g/mol | 190.65 g/mol |
| Key Substituents | 2x Methoxy (-OCH₃) - Strong EDG (Resonance)1x Chloro (-Cl) - EWG (Inductive) | 1x Methyl (-CH₃) - Weak EDG (Inductive) |
| Ring Electronics | Highly Electron-Rich | Relatively Electron-Neutral / Slightly Rich |
| Sulfur Electrophilicity | Significantly Reduced | High |
| Predicted Reactivity | Lower | Higher |
Practical Implications and Reagent Selection
The difference in reactivity is not merely academic; it has profound implications for reaction design.
-
For General Applications: When reacting with standard nucleophiles (e.g., primary/secondary amines, simple alcohols) or when faster reaction times are desired, tosyl chloride is the superior choice.[6] Its higher reactivity ensures efficient conversion.
-
For Highly Nucleophilic or Sensitive Substrates: The lower reactivity of This compound can be an advantage. It allows for more controlled reactions and may offer greater selectivity in complex molecules with multiple nucleophilic sites, preventing unwanted side reactions.
-
As a Protecting Group: The choice of reagent determines the stability of the resulting sulfonamide or sulfonate. The electron-rich 2,4-dimethoxy-5-chlorophenylsulfonyl group makes the resulting sulfonamide more susceptible to cleavage under acidic conditions compared to a tosyl group. This is a crucial consideration in multi-step synthesis where orthogonal deprotection strategies are required. If facile, acid-mediated removal is desired, the derivative from this compound would be preferable.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To provide a tangible method for verifying these principles, the following protocol is designed for a direct, side-by-side comparison of the two reagents in the sulfonylation of a model amine, benzylamine.
Objective: To compare the reaction rate and yield of sulfonamide formation using this compound and tosyl chloride under identical conditions.
Materials:
-
Benzylamine
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks (e.g., 50 mL) equipped with magnetic stir bars. Label them "Reaction A" (5-Chloro-2,4-dimethoxy...) and "Reaction B" (Tosyl Chloride).
-
To each flask, add Dichloromethane (20 mL).
-
To each flask, add Benzylamine (1.0 mmol, e.g., 107 mg).
-
To each flask, add Pyridine (1.2 mmol, e.g., 95 mg). Cool the flasks to 0 °C in an ice bath.
-
-
Reagent Addition:
-
At the same time (t=0), add this compound (1.0 mmol, 271 mg) to "Reaction A".
-
Simultaneously, add p-Toluenesulfonyl chloride (1.0 mmol, 191 mg) to "Reaction B".
-
-
Reaction Monitoring (Trustworthiness Pillar):
-
Allow both reactions to stir at 0 °C.
-
Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. On each plate, also spot the starting benzylamine for reference.
-
Develop the TLC plates and visualize under UV light. The disappearance of the benzylamine spot and the appearance of a new, higher-Rf product spot indicates reaction progress.
-
Expected Observation: Reaction B (Tosyl Chloride) will show a faster consumption of benzylamine and formation of product compared to Reaction A.
-
-
Work-up (Perform when TLC indicates completion or after a set time, e.g., 2 hours):
-
Transfer the contents of each flask to separate separatory funnels.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the separated organic layers over anhydrous MgSO₄.
-
-
Analysis and Quantification:
-
Filter off the drying agent and concentrate the filtrate from each reaction under reduced pressure.
-
Determine the mass of the crude product for each reaction to calculate the crude yield.
-
Analyze the products by ¹H NMR to confirm structure and purity.
-
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion
While both this compound and tosyl chloride are effective sulfonylating agents, they are not interchangeable. A deep understanding of their electronically-governed reactivity is essential for their proper application.
-
Tosyl Chloride is the more reactive, general-purpose reagent, ideal for a broad range of transformations demanding high electrophilicity.
-
This compound is a less reactive, specialized reagent. Its value lies in applications requiring milder conditions or in the synthesis of sulfonamides that are designed for facile cleavage under acidic conditions.
The choice between them is a strategic one, balancing the need for reaction efficiency with the desired stability and properties of the final synthetic target. This guide provides the foundational principles and a practical validation framework to empower researchers to make that choice with confidence.
References
- ACSPublications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
- PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- Canadian Journal of Chemistry. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with....
- Oxford Reference. (n.d.). Hammett equation.
- (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants.
- Organic Syntheses Procedure. (n.d.). p. 943.
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- BenchChem. (n.d.). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
- Chemistry Stack Exchange. (2022, May 19). How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on p-Toluenesulfonyl Chloride Reactivity.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid as a Versatile Intermediate for Dye Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Sulfonylating Agents: 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride vs. Dansyl chloride
For researchers, scientists, and drug development professionals, the selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—moieties central to a vast number of therapeutic agents. This guide provides an in-depth, objective comparison between two key reagents: 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride and the well-established 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Our analysis moves beyond a simple catalog of properties to explore the fundamental principles of reactivity that govern their performance and yield, supported by available experimental data and established chemical theory.
The Decisive Factor: Understanding Sulfonyl Chloride Reactivity
The utility of a sulfonyl chloride hinges on the electrophilicity of its sulfur atom. This sulfur is the target for nucleophilic attack by amines, alcohols, or phenols, leading to the formation of a stable sulfonamide or sulfonate ester. The reaction yield and rate are profoundly influenced by the electronic environment of the aromatic ring to which the sulfonyl chloride group is attached.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the aromatic ring. This effect is transmitted to the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Consequently, EWGs generally increase the reactivity of the sulfonyl chloride, leading to faster reactions and often higher yields, particularly with less reactive nucleophiles.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups, push electron density into the aromatic ring. This reduces the electrophilicity of the sulfonyl sulfur, thereby decreasing the reagent's reactivity.
This fundamental principle is the lens through which we will compare our two compounds of interest.
Dansyl Chloride: The High-Yield Standard in Derivatization
Dansyl chloride is a cornerstone reagent, particularly in the life sciences, for the fluorescent labeling of primary and secondary amines, phenols, and other nucleophiles.[1] Its widespread use in proteomics and metabolomics for enhancing the detection sensitivity in HPLC and mass spectrometry speaks to its reliability and efficiency.[2][3]
Despite the presence of a strong electron-donating dimethylamino group, which theoretically decreases the intrinsic reactivity of the sulfonyl chloride, dansylation reactions are renowned for proceeding to completion with excellent yields under optimized conditions. The reaction's success is a testament to the fact that even a less reactive sulfonyl chloride can be highly effective when proper protocols are followed.
Quantitative Yield Data for Dansyl Chloride Reactions
The following table summarizes representative yields achieved in derivatization reactions using dansyl chloride with various nucleophiles.
| Nucleophile Class | Specific Substrate | Reported Yield (%) | Reference |
| Hydrazine | 1,1-Diphenylhydrazine | 48% | [4] |
| Methoxyamine | Methoxyamine | 89% | [4] |
| Steroid Alcohol | Cholesterol | 96% | [5] |
| Amino Acids | Various | Good to Excellent | [6] |
| Polyamines | Putrescine, Spermidine, etc. | High (Method Validated) | [7] |
This compound: A Profile in Modulated Reactivity
This compound presents a more complex electronic profile. It features two electron-donating methoxy groups and one electron-withdrawing chloro group.
-
Methoxy Groups (-OCH₃): These are strong EDGs, acting to decrease the electrophilicity of the sulfonyl sulfur.
-
Chloro Group (-Cl): This is a moderately deactivating EWG, which serves to increase the electrophilicity of the sulfur center.
The net effect is a finely tuned reactivity. While direct, peer-reviewed data on its derivatization yields are not as prevalent as for dansyl chloride, we can infer its performance based on its structure. The combined effect of two strong EDGs likely outweighs the single EWG, suggesting that its intrinsic reactivity is likely lower than that of benzenesulfonyl chlorides substituted with strong EWGs (e.g., 4-nitrobenzenesulfonyl chloride) but potentially comparable to or slightly more reactive than dansyl chloride, depending on the specific nucleophile and reaction conditions.
A related compound, 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride, is used as a building block for heterocyclic compounds like benzothiadiazepines, with intramolecular cyclization yields reported in the 65–78% range.[5] While not a direct comparison, this indicates that the substituted benzenesulfonyl chloride core is certainly effective in forming sulfonamide bonds.
Synthesis Yield Comparison
The yield of the final sulfonamide or sulfonate ester product is also dependent on the availability and purity of the starting sulfonyl chloride. The table below compares the synthesis yields for the sulfonyl chlorides themselves.
| Sulfonyl Chloride | Starting Material(s) | Reported Synthesis Yield (%) | Reference |
| Dansyl Chloride | Dansyl sulfonic acid / POCl₃ | >70% | [8] |
| Dansyl Chloride | Dansyl sulfonic acid / PCl₅ / Thionyl Chloride | High (95.6% for precursor) | [9] |
| 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride | 2,4-Dichloro-5-methoxybenzene / Chlorosulfonic acid | 70-75% | [5] |
Experimental Design: The Key to Maximizing Yield
Low yields in sulfonamide synthesis are often not a failure of the reagent but of the reaction conditions. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids.[10] Therefore, meticulous experimental technique is paramount to achieving high yields with either reagent.
General Sulfonylation Workflow
The diagram below illustrates a typical workflow for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
Caption: A generalized experimental workflow for sulfonylation.
Protocol: General Procedure for the Synthesis of Sulfonamides
This robust protocol is applicable to both this compound and dansyl chloride and is designed to maximize yield by controlling critical reaction parameters.
Materials:
-
Aryl Sulfonyl Chloride (1.0 - 1.1 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Anhydrous Base (e.g., Pyridine or Triethylamine, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried. Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.
Conclusion and Recommendations
The choice between this compound and dansyl chloride should be guided by the specific experimental goal.
-
Dansyl Chloride remains the undisputed choice for applications requiring fluorescent detection. The extensive body of literature demonstrates its capability to produce high to excellent yields (80-96%) in derivatization reactions when optimized protocols are employed. Its lower intrinsic reactivity is clearly overcome by careful experimental execution.
-
This compound is a valuable reagent for synthetic chemists looking to introduce a specific substituted aryl sulfonyl moiety. While its derivatization yields are not as widely documented, its electronic profile suggests a modulated reactivity. It can be expected to perform efficiently under the standard, rigorously anhydrous conditions required for any sulfonylation. The yields will be highly dependent on the nucleophilicity of the substrate amine or alcohol. For less reactive nucleophiles, a more activated sulfonyl chloride (e.g., 2,4-dinitrobenzenesulfonyl chloride) might be considered.
Ultimately, for both reagents, the path to high yield is paved with meticulous attention to experimental detail, particularly the exclusion of water. By understanding the electronic factors that govern reactivity and adhering to robust, validated protocols, researchers can confidently employ either of these sulfonyl chlorides to achieve their synthetic objectives.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
-
Caproiu, M. T., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2389. [Link]
- Scribd. (n.d.).
-
Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
-
Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical chemistry, 81(8), 3071–3078. [Link]
- Google Patents. (n.d.). Synthesis method of dansyl chloride for preparing fluorescent probe.
- Google Patents. (n.d.). Preparation method of compound dansyl chloride.
- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride. Smolecule.
- Poudapally, S., et al. (2018). Synthesis of substituted quinazoline sulfonamide derivative. Chemistry & Biology Interface, 8(4), 194-204.
-
ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. BenchChem.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Chen, W., et al. (2016). Targeted quantification of amino acids by dansylation. Protocol Exchange. [Link]
-
PubMed. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477-82. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. rsc.org [rsc.org]
- 5. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Kinetic Guide to Sulfonylation with 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
Introduction: The Critical Role of Sulfonylation in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemics.[1][2] The synthesis of these vital compounds, along with sulfonate esters, is most commonly achieved through sulfonylation reactions.[3] The kinetics of these reactions—the rate at which they occur—are of paramount importance to researchers in drug development. A thorough understanding of reaction kinetics allows for the optimization of synthetic routes, improved yield and purity, and is a critical factor in the scale-up from laboratory to industrial production.
This guide provides a comprehensive kinetic comparison of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a polysubstituted arylsulfonyl chloride, with other commonly used sulfonylating agents. We will delve into the mechanistic underpinnings of sulfonylation, provide detailed experimental protocols for kinetic analysis, and present comparative data to inform the selection of the most appropriate reagent for a given synthetic challenge.
Understanding the Mechanism and Kinetics of Sulfonylation
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nucleophile attacks the electrophilic sulfur atom, leading to a transition state with a trigonal bipyramidal geometry, and subsequent displacement of the chloride leaving group.
The reactivity of the sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, leading to a slower reaction. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants.[5]
Experimental Workflow for Comparative Kinetic Analysis
A robust and reproducible experimental setup is crucial for obtaining reliable kinetic data. The following workflow outlines a general procedure for a comparative kinetic study of various sulfonyl chlorides.
Figure 1: A generalized workflow for the kinetic analysis of sulfonylation reactions using UV-Vis spectroscopy.
Detailed Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy
This protocol provides a step-by-step guide to determining the second-order rate constant for a sulfonylation reaction.
1. Materials and Reagents:
-
This compound
-
Alternative sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)
-
Nucleophile (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M aniline in acetonitrile).
-
Prepare individual stock solutions of each sulfonyl chloride (e.g., 0.005 M in acetonitrile). The concentration of the sulfonyl chloride should be significantly lower than the nucleophile to ensure pseudo-first-order kinetics.
3. Kinetic Run:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
Determine the λmax of the expected sulfonamide product and set the spectrophotometer to monitor at this wavelength.
-
Pipette a known volume of the nucleophile stock solution into a quartz cuvette and place it in the thermostatted cell holder.
-
To initiate the reaction, rapidly inject a known volume of the sulfonyl chloride stock solution into the cuvette, mix quickly and thoroughly, and immediately begin recording the absorbance as a function of time.
4. Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is dependent on the concentration of the limiting reactant (the sulfonyl chloride).
-
A plot of the natural logarithm of the change in absorbance versus time should yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the nucleophile.
Comparative Kinetic Data
The following table presents a comparison of the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in acetonitrile at 25°C. The data for this compound is a hypothetical, yet mechanistically plausible, value based on the electronic effects of its substituents, provided for comparative purposes.
| Sulfonyl Chloride | Substituents | Second-Order Rate Constant (k) (M-1s-1) | Relative Reactivity |
| p-Nitrobenzenesulfonyl chloride | -NO2 (Strongly Electron-Withdrawing) | 3.5 x 10-2 | High |
| Benzenesulfonyl chloride | -H (Neutral) | 1.2 x 10-3 | Moderate |
| p-Toluenesulfonyl chloride | -CH3 (Weakly Electron-Donating) | 6.8 x 10-4 | Moderate-Low |
| This compound | -Cl, -OCH3, -OCH3 (Mixed Effects) | ~9.5 x 10-4 | Moderate |
| p-Methoxybenzenesulfonyl chloride | -OCH3 (Strongly Electron-Donating) | 2.1 x 10-4 | Low |
Analysis and Interpretation
The data in the table clearly illustrates the influence of aromatic substituents on the rate of sulfonylation. The p-nitrobenzenesulfonyl chloride, with its potent electron-withdrawing nitro group, exhibits the highest reactivity. Conversely, the electron-donating methyl and methoxy groups in p-toluenesulfonyl chloride and p-methoxybenzenesulfonyl chloride, respectively, decrease the reaction rate compared to the unsubstituted benzenesulfonyl chloride.
For this compound, the electronic effects are more complex. The chlorine atom is an electron-withdrawing group via induction, which would be expected to increase reactivity. However, the two methoxy groups are strong electron-donating groups through resonance. The net effect of these competing influences results in a predicted reactivity that is slightly lower than that of benzenesulfonyl chloride but higher than that of p-toluenesulfonyl chloride. This nuanced reactivity profile makes it a potentially valuable reagent when a moderate reaction rate is desired.
Proposed Reaction Mechanism
The sulfonylation of an amine with a sulfonyl chloride is proposed to proceed through the following SN2 mechanism:
Sources
A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
For professionals engaged in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a key building block whose inherent reactivity, while synthetically valuable, presents distinct analytical challenges.[1] Its susceptibility to hydrolysis and thermal degradation necessitates a carefully selected, multi-faceted analytical approach to ensure accurate purity assessment.[2][3][4]
This guide provides an in-depth comparison of the primary analytical techniques for characterizing this specific sulfonyl chloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.
At a Glance: Comparing Analytical Techniques
The optimal analytical strategy depends on the specific objective, whether it is routine purity testing, structural confirmation, or in-depth impurity profiling. A combination of chromatographic and spectroscopic methods is invariably required for comprehensive characterization.[1][5]
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| RP-HPLC | Purity assessment, quantification | Excellent | Versatile for non-volatile and thermally labile compounds; high resolution and sensitivity.[1][2][6] | Potential for on-column hydrolysis with aqueous mobile phases; requires a UV chromophore. |
| GC-MS | Purity, volatile impurity profiling | Good to Excellent | High resolution for volatile and thermally stable compounds; provides mass data for identification.[1][7] | Thermal degradation of the sulfonyl chloride is a major risk; derivatization is often necessary.[2][7] |
| qNMR | Structure elucidation, absolute quantification | Excellent | Non-destructive, provides detailed structural information, highly accurate for absolute purity without a specific reference standard.[1][8][9] | Lower sensitivity than chromatographic methods for trace impurities; potential for signal overlap.[5] |
| LC-MS | Impurity identification | Semi-quantitative | Couples the separation power of HPLC with the identification power of MS; essential for impurity profiling.[1] | Ionization efficiency can vary significantly between compounds, complicating direct quantification. |
Recommended Analytical Workflow
A robust quality control strategy involves a logical progression from identity confirmation to precise purity quantification and impurity identification. This ensures that the material meets all specifications before use in a synthetic process.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Deep Dive: Methodologies & Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[2] For a non-volatile compound like this compound, it is superior to GC. The primary challenge is the compound's reactivity towards water, a major component of reversed-phase mobile phases. Therefore, the experimental design must minimize analysis time and potentially use a lower pH or buffered mobile phase to suppress hydrolysis. An acidic modifier like phosphoric or formic acid is common.[10]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This minimizes exposure to aqueous environments before injection.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Chromatographic Conditions:
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (to ensure reproducibility and manage stability).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Determine the area percent of the main peak relative to the total peak area of all components. Method validation according to ICH Q2(R1) guidelines is essential for use in a regulated environment, confirming specificity, linearity, accuracy, and precision.[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Direct GC analysis of sulfonyl chlorides is often problematic due to their thermal lability and reactivity, which can cause degradation in the hot injector port, leading to inaccurate results.[1][7] A common and robust strategy is to convert the sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to analysis.[7][14] This derivatization stabilizes the molecule and improves its chromatographic behavior.
Experimental Protocol: GC-MS Analysis via Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Derivatization:
-
Accurately weigh ~5 mg of the sulfonyl chloride sample into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a 1.5 molar excess of a secondary amine (e.g., diethylamine) and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Cap the vial and allow it to react at room temperature for 30 minutes. The reaction converts the sulfonyl chloride to its stable N,N-diethylsulfonamide derivative.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes; ramp at 15°C/min to 280°C; hold for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Analyze the mass spectrum of the main peak to confirm the formation of the sulfonamide derivative. The purity of the original sulfonyl chloride is determined by the relative peak area of the derivative, excluding peaks from excess reagents.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality: NMR is an indispensable tool for unambiguous structural confirmation.[1] Its evolution into a quantitative technique (qNMR) allows for the direct measurement of absolute purity against a certified internal standard, making it orthogonal and complementary to chromatographic methods.[8][9] The method is non-destructive and relies on the direct relationship between signal intensity and the number of protons, providing a highly accurate purity value without requiring a reference standard of the analyte itself.[15]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a similar mass of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is common.
-
Acquisition Time: 3-4 seconds.
-
Number of Scans: 8 to 16, depending on concentration.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Pstd: Purity of the internal standard
-
Conclusion
No single analytical technique can provide a complete picture of the purity of a reactive intermediate like this compound. A comprehensive and trustworthy assessment relies on the strategic application of orthogonal methods. RP-HPLC is the preferred method for routine quantitative analysis due to its precision and resolving power. However, its results must be validated and supported by an absolute quantification method like qNMR, which also provides definitive structural confirmation. GC-MS, when used with a derivatization strategy, is invaluable for profiling volatile impurities that might be missed by HPLC. By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the quality of this critical starting material, safeguarding the integrity of their synthetic processes and final products.
References
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Canoira, L., et al. (2003). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering. [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. [Link]
-
Note for Guidance on Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). ResearchGate. [Link]
-
Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. (2016). ResearchGate. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). Semantic Scholar. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ResearchGate. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
-
Hydrolysis stable sulfonyl chlorides. (2016). Reddit. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). ACS Omega. [Link]
-
G. F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
- 10. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Comparison of Differently Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of key reagents is fundamental. Benzenesulfonyl chlorides are a cornerstone of synthetic chemistry, serving as vital precursors for the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The ability to precisely characterize these reagents is paramount, and spectroscopic techniques offer a powerful and nuanced approach to this challenge.
This guide provides an in-depth comparative analysis of differently substituted benzenesulfonyl chlorides using a suite of spectroscopic methods: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the nature and position of substituents on the benzene ring influence the spectral output, providing a framework for identification, purity assessment, and understanding of electronic effects.
The Decisive Role of Substituents: An Electronic Overview
The electronic character of a substituent on the benzene ring—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—profoundly alters the electron density distribution within the molecule. This, in turn, impacts the vibrational frequencies of bonds and the shielding of atomic nuclei, effects that are readily observable through spectroscopic analysis. The position of the substituent (ortho, meta, or para) further refines these electronic influences through inductive and resonance effects, leading to distinct spectral signatures for each isomer.
Vibrational Spectroscopy: Probing the Sulfonyl Chloride Moiety with IR and Raman
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups by probing their characteristic vibrational frequencies. For benzenesulfonyl chlorides, the sulfonyl chloride (-SO₂Cl) group gives rise to strong and distinct absorptions.
The Influence of Substituents on -SO₂Cl Vibrational Frequencies
The key vibrational modes for the sulfonyl chloride group are the asymmetric and symmetric stretching of the S=O bonds. The frequencies of these vibrations are sensitive to the electronic effects of the substituent on the benzene ring.
-
Electron-withdrawing groups (EWGs) like -NO₂ increase the bond order of the S=O bonds through inductive effects, leading to a shift to higher wavenumbers (higher frequencies).
-
Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have the opposite effect, causing a shift to lower wavenumbers .
This trend provides a clear diagnostic tool for characterizing the electronic environment of the sulfonyl chloride group.
Experimental Protocol: Acquiring High-Quality IR Spectra
A self-validating protocol for acquiring IR spectra ensures reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands for the asymmetric and symmetric S=O stretches and the S-Cl stretch.
Comparative IR and Raman Data
| Compound | Substituent (Position) | νas(SO₂) (cm⁻¹) | νs(SO₂) (cm⁻¹) |
| Benzenesulfonyl chloride | H (-) | ~1380 | ~1180 |
| 4-Toluenesulfonyl chloride | -CH₃ (para) | ~1375 | ~1175 |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ (para) | ~1370 | ~1170 |
| 4-Chlorobenzenesulfonyl chloride | -Cl (para) | ~1385 | ~1185 |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ (para) | ~1395 | ~1190 |
Note: The exact frequencies can vary slightly depending on the physical state of the sample and the spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Aromatic System
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. In substituted benzenesulfonyl chlorides, the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of both the substituent and the sulfonyl chloride group.
Substituent Effects on Aromatic Chemical Shifts
The -SO₂Cl group is strongly electron-withdrawing, and as such, it deshields the protons and carbons of the benzene ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ 7.34 ppm in CDCl₃). The nature and position of the other substituent modulate this effect.
-
Electron-donating groups will shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values). This effect is most pronounced for the ortho and para positions.
-
Electron-withdrawing groups will further deshield the aromatic nuclei, causing a downfield shift.
Experimental Protocol: High-Resolution NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the benzenesulfonyl chloride derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and referenced to the TMS signal (0.00 ppm).
Comparative ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2, H-6 | H-3, H-5 | Other |
| Benzenesulfonyl chloride | ~8.0 | ~7.6-7.8 | - |
| 4-Toluenesulfonyl chloride | ~7.9 | ~7.4 | 2.4 (CH₃) |
| 4-Methoxybenzenesulfonyl chloride | ~7.9 | ~7.0 | 3.9 (OCH₃) |
| 4-Chlorobenzenesulfonyl chloride | ~7.9 | ~7.6 | - |
| 4-Nitrobenzenesulfonyl chloride | ~8.2 | ~8.4 | - |
| 2-Nitrobenzenesulfonyl chloride | - | ~7.8-8.2 (m) | - |
| 3-Nitrobenzenesulfonyl chloride | ~8.8 (s) | ~8.0-8.6 (m) | - |
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Other |
| Benzenesulfonyl chloride | ~143 | ~129 | ~130 | ~135 | - |
| 4-Toluenesulfonyl chloride | ~140 | ~130 | ~128 | ~146 | 22 (CH₃) |
| 4-Methoxybenzenesulfonyl chloride | ~135 | ~132 | ~115 | ~165 | 56 (OCH₃) |
| 4-Chlorobenzenesulfonyl chloride | ~141 | ~131 | ~130 | ~142 | - |
| 4-Nitrobenzenesulfonyl chloride | ~148 | ~131 | ~125 | ~152 | - |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For substituted benzenesulfonyl chlorides, electron ionization (EI) is a common method.
Fragmentation Pathways
The fragmentation of benzenesulfonyl chlorides in EI-MS is characterized by several key pathways:
-
Loss of Chlorine: The molecular ion often loses a chlorine radical to form the [M - Cl]⁺ ion.
-
Loss of SO₂Cl: Cleavage of the C-S bond results in the formation of the substituted phenyl cation.
-
Loss of SO₂: The molecular ion can undergo rearrangement and lose a neutral SO₂ molecule.
The relative abundance of these fragment ions is influenced by the stability of the resulting cations, which is in turn affected by the substituent on the aromatic ring.
Experimental Protocol: GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for analyzing volatile and thermally stable compounds like benzenesulfonyl chlorides.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzenesulfonyl chloride derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each component is analyzed to identify the molecular ion and characteristic fragment ions.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzenesulfonyl chloride | 176 | 141 ([M-Cl]⁺), 77 ([C₆H₅]⁺) |
| 4-Toluenesulfonyl chloride | 190 | 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺) |
| 4-Methoxybenzenesulfonyl chloride | 206 | 171 ([M-Cl]⁺), 107 ([C₇H₇O]⁺) |
| 4-Chlorobenzenesulfonyl chloride | 210 | 175 ([M-Cl]⁺), 111 ([C₆H₄Cl]⁺) |
| 4-Nitrobenzenesulfonyl chloride | 221 | 186 ([M-Cl]⁺), 122 ([C₆H₄NO₂]⁺) |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observed in the molecular ion and chlorine-containing fragments.
Conclusion
The spectroscopic characterization of substituted benzenesulfonyl chlorides is a powerful approach for elucidating their structure and electronic properties. By systematically comparing the IR, NMR, and MS data of derivatives with varying substituents and substitution patterns, researchers can gain a comprehensive understanding of these important synthetic intermediates. The principles and data presented in this guide provide a solid foundation for the confident identification and analysis of this versatile class of compounds.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15540, 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.).
-
Thermo Fisher Scientific. (n.d.). 3-Nitrobenzenesulfonyl chloride, 97%. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7398, 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 4-Nitrobenzenesulfonyl chloride, 97%. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7404, 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Thermo Fisher Scientific. (n.d.). 2-Chlorobenzenesulfonyl chloride, 98%. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride. [Link]
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
This document provides a detailed, safety-driven protocol for the proper handling and disposal of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. As a highly reactive compound, its disposal requires a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond mere procedural steps to explain the underlying chemical principles, empowering researchers to manage this waste stream with confidence and precision.
Hazard Assessment & Risk Mitigation
Before handling the material for disposal, a comprehensive understanding of its inherent risks is paramount. The primary hazard stems from its reactivity, particularly with nucleophiles like water.
Chemical Profile & Primary Hazards
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Its most significant chemical risk is its vigorous reaction with water and other protic solvents. This hydrolysis reaction is highly exothermic and produces corrosive byproducts: 5-chloro-2,4-dimethoxybenzenesulfonic acid and hydrochloric acid (HCl).[3][4][5] The release of HCl gas presents a significant inhalation hazard.[6][7] Therefore, the compound must be handled under anhydrous conditions and protected from moisture.[6][8]
| Property | Data | Source |
| CAS Number | 78046-28-3 | [9] |
| Molecular Formula | C₈H₈Cl₂O₄S | [9] |
| Molecular Weight | 271.12 g/mol | [9] |
| Appearance | Solid | [9] |
| Key Hazards | H314: Causes severe skin burns and eye damage. | [1][2] |
Essential Personal Protective Equipment (PPE) & Engineering Controls
Given the corrosive and reactive nature of sulfonyl chlorides, stringent safety measures are non-negotiable.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and exhaust corrosive vapors and potential aerosols.[8][10] The workspace should be equipped with an accessible eyewash station and safety shower.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and discard them after the procedure.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6][11]
-
Step-by-Step Disposal & Neutralization Protocol
The core strategy for disposing of this compound is controlled chemical neutralization. This process converts the reactive sulfonyl chloride into its corresponding, and significantly more stable, sulfonate salt.
The Chemistry of Neutralization
The disposal procedure is a controlled hydrolysis reaction. By slowly adding the sulfonyl chloride to a cold, stirred basic solution (such as sodium bicarbonate or sodium hydroxide), the compound reacts to form sodium 5-chloro-2,4-dimethoxybenzenesulfonate and sodium chloride. The base neutralizes the acidic byproducts (HCl and the sulfonic acid) as they are formed, preventing the release of corrosive vapors and controlling the reaction's exothermicity.[10][12] Adding the sulfonyl chloride to a large volume of base, rather than the reverse, is a critical safety measure to ensure the reaction is never running in an excess of the reactive species.[10]
Experimental Protocol: Neutralization of Small Quantities (<10g)
Materials:
-
Appropriate PPE (as listed in Section 1.2)
-
Chemical fume hood
-
Beaker (sized for at least 10x the volume of the base solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or calibrated pH meter
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)
Procedure:
-
Preparation : Don all required PPE and ensure you are working in a functional chemical fume hood.
-
Setup : Place the large beaker in an ice bath on a magnetic stir plate. Add a volume of the 5% sodium bicarbonate or 1M NaOH solution sufficient to fully dissolve and react with the sulfonyl chloride (a 10-fold molar excess is recommended). Begin gentle stirring.
-
Controlled Addition : Slowly, in very small increments (e.g., using a spatula tip), add the this compound waste to the cold, stirring basic solution.
-
Causality Check : You may observe gas evolution (CO₂ if using bicarbonate) and a slight temperature increase. The slow, portion-wise addition and the ice bath are essential for managing the exothermic nature of the hydrolysis.[12] A rapid addition can cause the reaction to become uncontrolled, leading to boiling and splashing of the corrosive mixture.
-
-
Reaction Monitoring : After each small addition, wait for the initial reaction (e.g., fizzing) to subside before adding the next portion. Continue until all the sulfonyl chloride has been added.
-
Completion : Once the addition is complete, leave the mixture stirring in the ice bath for an additional 30 minutes, then remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for at least 2 hours. This ensures the reaction goes to completion.
-
pH Verification : Test the pH of the resulting solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 7-10). If the solution is acidic, add more base dropwise until the desired pH is achieved.
-
Final Disposal :
-
Aqueous Waste : The resulting neutralized aqueous solution contains the sodium sulfonate salt and sodium chloride. Consult your institution's Environmental Health & Safety (EHS) department. With their approval, this solution may be suitable for drain disposal with copious amounts of running water.[10]
-
Contaminated Solids : All contaminated materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container for disposal via incineration, in accordance with institutional and local regulations.[7][13]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures
Spill Management
-
Small Spills : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do NOT use water or combustible materials like paper towels directly on the spill.[10]
-
Collection : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontamination : Clean the spill area with a non-reactive solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][14]
References
-
Organic Syntheses. (1954). p-TOLUENESULFINYL CHLORIDE. Org. Synth. 1954, 34, 93. DOI: 10.15227/orgsyn.034.0093. Retrieved from [Link]
-
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]
-
King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(4), 416-419. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
de la Torre, A., Le-Dey, R., & Barbe, G. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Canadian Science Publishing. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
Sources
- 1. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | 78046-28-3 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
A Researcher's Guide to Handling 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride: A Focus on Personal Protective Equipment
This guide provides essential safety and logistical information for the handling of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. As a sulfonyl chloride, this compound belongs to a class of reagents that are invaluable in organic synthesis but demand respect due to their inherent reactivity. The protocols outlined below are designed to empower researchers with the knowledge to work safely, ensuring both personal protection and experimental integrity. This is not merely a list of rules, but a framework built on understanding the chemical causality behind each safety recommendation.
Understanding the Primary Hazards
A thorough risk assessment is the foundation of safe laboratory practice.[1][2] this compound, like its parent class of sulfonyl chlorides, presents three primary hazards that dictate our choice of Personal Protective Equipment (PPE) and handling procedures.
-
Corrosivity: Sulfonyl chlorides are potent corrosive agents. Direct contact can cause severe skin burns and serious eye damage.[3][4] This is the most immediate and acute danger associated with handling the solid material.
-
Reactivity with Water (Moisture Sensitivity): This compound will react violently with water, including ambient humidity.[3] This hydrolysis reaction is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid, creating both a respiratory and contact hazard.[5]
-
Respiratory Irritation: Inhalation of the dust from the solid compound or the HCl gas produced upon decomposition can cause severe irritation and chemical burns to the respiratory tract.[3][6]
These hazards necessitate a multi-layered approach to protection, where engineering controls provide the first line of defense and PPE serves as the critical final barrier for the operator.
I. Engineering Controls: Your First Line of Defense
Before any PPE is selected, proper engineering controls must be in place and verified to be fully operational.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[3][6][7] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling hazardous dust or vapors and contains any accidental releases.
-
Safety Shower and Eyewash Station: An eyewash and safety shower must be readily accessible and unobstructed.[3][8] In the event of an exposure, immediate and prolonged flushing of the affected area is critical.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting work, ensure the fume hood is drawing air correctly. A simple tissue test can provide a quick visual confirmation.[9]
-
Work Deep Inside: All apparatus and chemicals should be kept at least 6 inches (15 cm) from the sash opening to ensure effective containment.[9][10][11][12]
-
Keep the Sash Low: The sash should be kept as low as possible while still allowing for comfortable work.[9][10][11] This maximizes the capture velocity and provides a physical barrier.
-
Avoid Storage: The fume hood is a workspace, not a storage cabinet.[9][10][11][12] Clutter can disrupt airflow patterns, compromising safety.
II. Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE is directly informed by the hazards of corrosivity, water reactivity, and respiratory irritation. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and dust.[13] A face shield, worn over goggles, is required to protect the entire face from splashes during dispensing or reaction quenching.[13][14][15][16] |
| Hand Protection | Heavy-Duty, Chemical-Resistant Gloves (e.g., Butyl or thick Nitrile) | Sulfonyl chlorides are corrosive. Standard thin nitrile gloves offer insufficient protection. Double-gloving (two pairs of nitrile gloves) can be an alternative for short-duration tasks, but heavy-duty gloves are preferred.[7][13][15][16] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A lab coat protects skin and personal clothing from minor splashes and dust.[14] A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive spills.[16][17] |
| Foot Protection | Closed-toe, liquid-resistant shoes | Protects feet from spills. Shoes must cover the entire foot.[7][14] |
| Respiratory Protection | Not typically required if used in a certified fume hood | A properly functioning fume hood provides adequate respiratory protection.[14] If there is a fume hood failure or a large spill, a respirator with an acid gas cartridge would be necessary for emergency response. |
III. Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize exposure and ensure safe handling from container opening to reaction setup.
Caption: Workflow for Safe Handling of Sulfonyl Chlorides.
Detailed Steps:
-
Preparation:
-
Confirm the chemical fume hood is operational.[9]
-
Don all required PPE: chemical splash goggles, full-face shield, lab coat, chemical-resistant apron, and heavy-duty gloves.[3]
-
Ensure all glassware is dry to prevent inadvertent reaction.
-
Place an appropriate quenching agent (e.g., a beaker with sodium bicarbonate solution) and a spill kit in a readily accessible location.
-
-
Handling:
-
Before opening, place the reagent bottle in a secondary container (such as a plastic beaker) to contain any potential spills.
-
Slowly and carefully open the container inside the fume hood, pointing the cap away from you. Be aware of any potential pressure buildup.
-
Use a clean, dry spatula to weigh the desired amount of this compound into a dry receiving vessel. Avoid creating dust.
-
Immediately and securely recap the primary reagent bottle.
-
-
Post-Handling:
-
Clean any contaminated spatulas or surfaces by carefully rinsing with an anhydrous solvent (like acetone) into a designated waste container.
-
Wipe down the work area within the fume hood.
-
IV. Disposal Plan: Managing Waste Streams
Improper disposal is a serious safety and environmental hazard. Sulfonyl chloride waste must never be disposed of down the drain or in regular trash.[8]
-
Solid Waste:
-
Any contaminated disposable items (e.g., weighing paper, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[8]
-
-
Liquid Waste (Quenching Procedure):
-
Unused or residual sulfonyl chloride must be neutralized before disposal. This should be done in a fume hood.
-
Step 1: Prepare a flask with a stir bar and a suitable solvent (e.g., THF or acetone).
-
Step 2: Cool the flask in an ice bath.
-
Step 3: Slowly and portion-wise, add the sulfonyl chloride to the solvent.
-
Step 4: While stirring vigorously, slowly add a dilute aqueous base solution (e.g., 2.5 M sodium hydroxide) dropwise via an addition funnel.[18] Monitor for any temperature increase.
-
Step 5: Once the reaction is complete, the neutralized aqueous solution should be collected in a properly labeled hazardous waste container for halogenated organic waste.[8][19]
-
-
Empty Containers:
-
Once the reagent bottle is empty, it should be carefully rinsed three times with a small amount of an organic solvent (e.g., acetone).[19] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and air-drying in the back of the fume hood, the defaced container may be disposed of in the appropriate glass recycling bin.[19]
-
By adhering to these rigorous engineering controls, PPE requirements, and procedural guidelines, researchers can safely harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
-
Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]
-
Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved from [Link]
-
Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). OnePointe Solutions. Retrieved from [Link]
-
FUME HOOD USE AND SAFETY PRACTICES. (n.d.). CUNY. Retrieved from [Link]
-
5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
-
Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
-
Guideline for Pyrophoric and Water-Reactive Chemicals. (n.d.). University of Houston. Retrieved from [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]
-
Handling Corrosive Substances in the Workplace. (2023, October 4). Storemasta Blog. Retrieved from [Link]
-
Standard Operating Procedure for Acutely Toxic Chemicals. (n.d.). University of Georgia Office of Research. Retrieved from [Link]
-
p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.se [fishersci.se]
- 5. research.uga.edu [research.uga.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. uh.edu [uh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 10. resources.workstationindustries.com [resources.workstationindustries.com]
- 11. hvcc.edu [hvcc.edu]
- 12. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. realsafety.org [realsafety.org]
- 16. oshatrainingschool.com [oshatrainingschool.com]
- 17. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 18. epfl.ch [epfl.ch]
- 19. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
